IGRP(206-214)
描述
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属性
分子式 |
C54H85N11O13 |
|---|---|
分子量 |
1096.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C54H85N11O13/c1-28(2)23-37(59-48(71)38(60-51(74)43(57)30(5)6)26-34-18-20-35(67)21-19-34)47(70)58-36(17-13-14-22-55)46(69)65-45(32(9)66)53(76)62-40(27-42(56)68)50(73)64-44(31(7)8)52(75)61-39(25-33-15-11-10-12-16-33)49(72)63-41(54(77)78)24-29(3)4/h10-12,15-16,18-21,28-32,36-41,43-45,66-67H,13-14,17,22-27,55,57H2,1-9H3,(H2,56,68)(H,58,70)(H,59,71)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,69)(H,77,78)/t32-,36+,37+,38+,39+,40+,41+,43+,44+,45+/m1/s1 |
InChI 键 |
QUPYTXNRXKAOFI-LJPVJFLESA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)N |
产品来源 |
United States |
Foundational & Exploratory
The Role of IGRP(206-214) in T Cell Activation: A Technical Guide for Researchers
An in-depth examination of the autoantigen IGRP(206-214) and its critical function in the activation of pathogenic T cells, a key process in the development of Type 1 Diabetes.
Introduction
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has been identified as a key autoantigen in the pathogenesis of Type 1 Diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model. A specific peptide fragment of IGRP, spanning amino acids 206-214 (VYLKTNVFL), serves as a primary target for autoreactive CD8+ T cells. The activation of these T cells initiates a cascade of events leading to the destruction of insulin-producing pancreatic beta cells. This guide provides a comprehensive overview of the function of IGRP(206-214) in T cell activation, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.
IGRP(206-214) as a Potent T Cell Activator
IGRP(206-214) is an immunodominant epitope recognized by pathogenic CD8+ T cells in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kd in NOD mice.[1][2] Unlike some self-antigens that exhibit weak MHC binding, IGRP(206-214) demonstrates robust binding to H-2Kd, comparable to strong synthetic ligands.[1][2] This efficient presentation on the surface of pancreatic beta cells is a crucial first step in the activation of cognate T cells.
The recognition of the IGRP(206-214)-H-2Kd complex by the T cell receptor (TCR) on pathogenic CD8+ T cells triggers a signaling cascade that results in T cell activation, proliferation, and the acquisition of effector functions. Activated IGRP(206-214)-specific T cells secrete pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and cytotoxic molecules like granzyme B, which directly contribute to the apoptosis of beta cells.[3]
The frequency of IGRP(206-214)-reactive T cells in the peripheral blood and within the pancreatic islets of NOD mice has been shown to correlate with the progression of T1D.[4][5][6] Furthermore, the avidity of the T cell response to this epitope matures as the disease advances, with higher avidity T cells being more pathogenic.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of IGRP(206-214) with the immune system.
Table 1: MHC Binding and Peptide Presentation
| Parameter | Value | Cell Type/Condition | Reference |
| Half-maximal binding to H-2Kd | ~50 pM | In vitro assay | [1] |
| IGRP(206-214)/H-2Kd complexes per cell | ~25 | IFN-γ-treated NIT-1 β-cells | [8] |
| Endogenous JAK-1355–363/H-2Kd complexes per cell | ~15,000 | IFN-γ-treated NIT-1 β-cells | [8] |
Table 2: Frequency of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice
| Location | Age/Condition | Percentage of CD8+ T cells | Reference |
| Peripheral Blood | 9-week-old, nondiabetic | Variable, can predict disease | [1][2] |
| Peripheral Blood | 20-week-old, nondiabetic | Higher than 9-week-old | [1][2] |
| Peripheral Blood | Progressive disease | Up to 1% | [5][6] |
| Islets | Progressive disease | Up to 30% | [5] |
Key Experimental Protocols
Detailed methodologies for studying IGRP(206-214)-mediated T cell activation are crucial for reproducible research.
T Cell Activation Assay (IFN-γ ELISA)
This protocol details the co-culture of IGRP(206-214)-specific T cells with antigen-presenting cells to measure T cell activation via IFN-γ secretion.
Materials:
-
8.3 CD8+ T cell clone (specific for IGRP(206-214))
-
COS-7 cells (or other suitable antigen-presenting cells)
-
Expression constructs for H-2Kd and IGRP
-
IGRP(206-214) peptide (VYLKTNVFL)
-
Complete RPMI-1640 medium
-
IFN-γ ELISA kit
Procedure:
-
Transfect COS-7 cells with H-2Kd and IGRP expression constructs. As a positive control, pulse untransfected H-2Kd-expressing COS-7 cells with varying concentrations of IGRP(206-214) peptide.
-
Culture the transfected or peptide-pulsed COS-7 cells in a 96-well plate.
-
Add 8.3 CD8+ T cells to the wells containing the COS-7 cells.
-
Co-culture for 24-48 hours at 37°C, 5% CO2.
-
Collect the supernatant from each well.
-
Measure the concentration of IFN-γ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Tetramer Staining for IGRP(206-214)-Specific T Cells
This method allows for the direct visualization and quantification of IGRP(206-214)-reactive T cells.
Materials:
-
Single-cell suspension from peripheral blood or islets of NOD mice
-
PE- or APC-conjugated IGRP(206-214)/H-2Kd tetramers
-
Fluorochrome-conjugated anti-CD8 antibody
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the tissue of interest.
-
Wash the cells with FACS buffer.
-
Incubate the cells with the IGRP(206-214)/H-2Kd tetramers for 30-60 minutes at room temperature in the dark.
-
Add the anti-CD8 antibody and incubate for another 20-30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the CD8+ population to determine the percentage of tetramer-positive cells.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental processes are provided below using Graphviz.
Caption: TCR signaling cascade upon recognition of the IGRP(206-214)-H-2Kd complex.
Caption: Workflow for characterizing IGRP(206-214)-specific T cell responses.
Conclusion
The peptide IGRP(206-214) plays a pivotal role in the activation of pathogenic CD8+ T cells, driving the autoimmune destruction of pancreatic beta cells in T1D. Its strong binding to H-2Kd and the subsequent robust T cell response underscore its importance as a key autoantigen. Understanding the molecular and cellular mechanisms of IGRP(206-214)-mediated T cell activation is essential for the development of novel therapeutic strategies aimed at inducing antigen-specific tolerance and preventing or treating Type 1 Diabetes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of islet autoantigen-specific T cells in the onset and treatment of type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel IGRP Epitopes Targeted in Type 1 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
- 7. JCI - Developmental control of CD8+ T cell–avidity maturation in autoimmune diabetes [jci.org]
- 8. Constitutive and Inflammatory Immunopeptidome of Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Significance of IGRP(206-214) as a T Cell Epitope
Executive Summary
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has emerged as a critical autoantigen in the pathogenesis of Type 1 Diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model. This guide provides a comprehensive technical overview of the discovery and significance of the specific T cell epitope IGRP(206-214). We detail the seminal experiments that identified this peptide as the target of a highly pathogenic population of CD8+ T cells, explore its central role in disease progression, present quantitative data on T cell responses, and outline key experimental protocols for its study. This document serves as a resource for researchers and professionals in immunology and drug development focused on autoimmune diseases.
The Discovery of IGRP(206-214)
The identification of IGRP(206-214) was a landmark discovery that pinpointed a specific molecular target for a dominant, disease-causing T cell population in autoimmune diabetes. The discovery centered on a highly diabetogenic CD8+ T cell clone, known as NY8.3 or 8.3, which was isolated from the islets of a diabetic NOD mouse.[1][2]
The process began by identifying the natural peptide ligand recognized by this T cell clone. Researchers used high-performance liquid chromatography (HPLC) to fractionate peptide extracts eluted from the Major Histocompatibility Complex (MHC) class I molecule H-2Kᵈ on the pancreatic β-cell line NIT-1.[1][2] Each fraction was tested for its ability to stimulate the 8.3 T cell clone. Through successive rounds of HPLC, the specific activating peptide was isolated and its sequence, VYLKTNVFL , was determined by mass spectrometry.[2] A database search revealed this sequence corresponded precisely to amino acids 206-214 of murine IGRP.[2]
This was confirmed by transfecting cells with an IGRP expression construct, which rendered them targets for the 8.3 T cell clone, demonstrating that IGRP was the source protein for this critical epitope.[2]
References
IGRP(206-214): A Pivotal Autoantigen in the NOD Mouse Model of Type 1 Diabetes
An in-depth technical guide on the core topic of IGRP(206-214) as a key autoantigen in NOD mice is provided below, tailored for researchers, scientists, and drug development professionals.
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has been identified as a critical autoantigen in the non-obese diabetic (NOD) mouse model of Type 1 Diabetes (T1D).[1][2] Specifically, the peptide fragment spanning amino acids 206-214, with the sequence VYLKTNVFL, is a primary target for pathogenic, islet-infiltrating CD8+ T cells.[2][3] This recognition event is a key step in the autoimmune destruction of insulin-producing beta cells.[4][5] The 8.3 T-cell receptor (TCR) transgenic NOD mouse model, which expresses a TCR specific for IGRP(206-214), develops an accelerated and aggressive form of diabetes, highlighting the peptide's potent diabetogenic nature.[6][7][8] Understanding the molecular interactions and cellular responses involving IGRP(206-214) is crucial for developing targeted immunotherapies for T1D.
Quantitative Data Summary
The following tables provide a consolidated view of key quantitative data related to the immunogenicity of IGRP(206-214).
Table 1: Peptide Binding and T-Cell Recognition
| Peptide | Sequence | MHC Allele | T-Cell Recognition (Half-Maximal Activity) | Notes |
| IGRP(206-214) | VYLKTNVFL | H-2Kd | ~50 pM | The natural autoantigenic epitope.[2] |
| NRP-A7 | KYNKANA FL | H-2Kd | ~50 pM | An altered peptide ligand (mimotope) also recognized by 8.3 CTLs.[2] |
| NRP-V7 | KYNKANV FL | H-2Kd | ~50 pM | A superagonist mimotope for 8.3 CTLs.[2][9] |
| Insulin B (15-23) | LYLVCGERG | H-2Kd | High concentration required | Shows unfavorable binding to H-2Kd due to Glycine at P9.[10] |
Table 2: Frequency of IGRP(206-214)-Specific CD8+ T Cells
| Tissue Source | Mouse Age | % of CD8+ T Cells | Notes |
| Peripheral Blood | 20 weeks | 0.5 - 1.0% | The frequency of these cells in peripheral blood can predict disease development.[2][11] |
| Pancreatic Islets | 20 weeks | Up to 30% | Represents a prevalent and highly enriched population within the site of inflammation.[11] |
| Pancreatic Islets | 12-14 weeks | Significantly reduced in tolerized mice | Tolerance induction to other antigens like proinsulin can delay the expansion of IGRP-specific T cells.[12] |
Table 3: In Vivo Pathogenicity (Adoptive Transfer)
| Transferred Cells | Recipient Mice | Diabetes Incidence | Onset Kinetics |
| 8.3 TCR CD8+ T Cells | NOD.scid | 100% | Rapid onset |
| Activated 8.3 TCR CD8+ T Cells | NOD.scid | 100% | Accelerated onset |
| T cells from peptide-primed NOD mice | NOD.scid | 100% | Disease development confirmed after transfer.[13] |
| Naive 8.3 TCR CD8+ T Cells | NOD | Proliferate in Pancreatic LN | Require local antigen presentation for activation and recruitment.[14] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
MHC Class I Peptide Binding Assay (RMA-S Cell Stabilization)
This protocol assesses the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient RMA-S cells.
-
Cell Culture: Culture RMA-S cells expressing H-2Kd (RMA-S/Kd) at 37°C. To increase surface expression of empty MHC molecules, transfer cells to 28°C overnight.[2]
-
Peptide Pulsing: Wash the temperature-shifted cells and resuspend in serum-free medium. Add varying concentrations of the test peptide (e.g., IGRP(206-214)) and control peptides, typically from 0.01 µM to 10 µM.[10]
-
Incubation: Incubate the cell-peptide mixture for several hours at 28°C to allow for peptide binding.
-
Staining and Analysis: Stain the cells with a fluorophore-conjugated antibody specific for H-2Kd (e.g., SF1-1.1).[13] Analyze the mean fluorescence intensity (MFI) by flow cytometry. Higher MFI indicates better peptide binding and MHC stabilization.[2][10]
T-Cell Proliferation Assay
This assay measures the proliferative response of antigen-specific T cells upon stimulation.
-
Cell Preparation: Isolate CD8+ T cells from the spleen or lymph nodes of 8.3-TCR transgenic NOD mice. Prepare antigen-presenting cells (APCs) by irradiating splenocytes from non-transgenic NOD mice.[9]
-
Co-culture: Plate APCs in a 96-well plate. Add the stimulating peptide (e.g., IGRP(206-214)) at various concentrations. Add the purified 8.3-CD8+ T cells to the wells.
-
Incubation: Culture the cells for 48-72 hours. For the final 18 hours, add [3H]-thymidine to each well.
-
Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. Proliferation is often expressed as a Stimulation Index (SI), the ratio of counts in stimulated wells to unstimulated wells.
IFN-γ ELISpot Assay
This protocol quantifies the frequency of cytokine-secreting T cells.
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight.
-
Cell Plating: Wash and block the plate. Add responder cells (e.g., islet-infiltrating lymphocytes from NOD mice) and APCs, along with the stimulating peptide (IGRP(206-214)) or controls.[15]
-
Incubation: Incubate for 24-48 hours at 37°C to allow cytokine secretion and capture.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Development: Add a substrate that forms an insoluble colored spot at the site of cytokine capture. Count the spots using an automated ELISpot reader. Each spot represents one cytokine-secreting cell.
Adoptive Transfer of Diabetes
This in vivo protocol directly assesses the diabetogenic potential of T cells.
-
Donor Cell Preparation: Isolate splenocytes or lymph node cells from donor mice (e.g., diabetic NOD mice or 8.3-TCR transgenic mice).[13] In some protocols, cells are activated in vitro with the cognate peptide (IGRP(206-214)) for 2-3 days prior to transfer.[6]
-
Injection: Inject a defined number of cells (e.g., 5-20 x 106) intravenously or intraperitoneally into recipient mice, which are typically young, pre-diabetic NOD or immunodeficient NOD.scid mice.[13][16]
-
Diabetes Monitoring: Monitor the recipient mice for the onset of diabetes. Check for glycosuria weekly using test strips and confirm hyperglycemia by measuring blood glucose levels (e.g., twice weekly).[16]
-
Endpoint: Diabetes is typically diagnosed when blood glucose levels exceed a threshold (e.g., >13.9 mmol/L or 250 mg/dL) for two consecutive measurements.[16]
Visualizations of Pathways and Workflows
Caption: Antigen processing and presentation of IGRP(206-214) leading to CD8+ T-cell activation and beta-cell destruction.
Caption: Standard experimental workflow for adoptive transfer of diabetogenic T cells in the NOD mouse model.
References
- 1. IGRP Catalytic Subunit (206-214) - Echelon Biosciences [echelon-inc.com]
- 2. pnas.org [pnas.org]
- 3. Structural and functional characterization of a single-chain peptide–MHC molecule that modulates both naive and activated CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]
- 5. Cytotoxic T-cells from T-cell receptor transgenic NOD8.3 mice destroy beta-cells via the perforin and Fas pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of autoimmune diabetes in non-obese diabetic mice requires interleukin-21-dependent activation of autoreactive CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 005868 - NOD.Tcr NY8.3 Strain Details [jax.org]
- 8. Spontaneous Autoimmune Diabetes in Monoclonal T Cell Nonobese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developmental control of CD8+ T cell–avidity maturation in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
- 12. Frontiers | Tolerance to Proinsulin-1 Reduces Autoimmune Diabetes in NOD Mice [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. T Cells Recognizing a Peptide Contaminant Undetectable by Mass Spectrometry | PLOS One [journals.plos.org]
- 16. Frontiers | Regulatory CD4+ T cells redirected against pathogenic CD8+ T cells protect NOD mice from development of autoimmune diabetes [frontiersin.org]
An In-depth Technical Guide to the Mechanism of IGRP(206-214) Presentation by MHC Class I
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular and cellular mechanisms governing the processing and presentation of the Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) epitope, specifically the 206-214 peptide, by Major Histocompatibility Complex (MHC) class I molecules. This process is of critical interest in the study of Type 1 Diabetes (T1D), where IGRP(206-214) is recognized as a key autoantigen targeted by pathogenic CD8+ T cells, particularly in the non-obese diabetic (NOD) mouse model.[1][2][3]
Core Cellular and Molecular Mechanism
The presentation of the IGRP(206-214) peptide on the surface of pancreatic β-cells follows the classical MHC class I antigen processing pathway. This multi-step process ensures that endogenous proteins, including self-proteins like IGRP, are sampled and displayed for surveillance by the immune system.
Protein Substrate Generation
IGRP is an endoplasmic reticulum (ER)-resident protein expressed specifically in pancreatic β-cells and, to a lesser degree, in α-cells.[1][4] For presentation, the full-length IGRP protein must be translocated from the ER to the cytosol, a process often associated with protein degradation pathways, where it becomes a substrate for the proteasome.
Proteasomal Degradation
In the cytosol, the IGRP protein is processed by the proteasome, a large multi-catalytic protease complex. The proteasome cleaves the protein into smaller peptide fragments.[5][6] This process generates a pool of peptides, including precursors to the IGRP(206-214) epitope, which typically have the correct C-terminus but may be extended at the N-terminus.[7]
Peptide Transport into the ER
The resulting peptide fragments are transported from the cytosol into the lumen of the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[8] TAP is a heterodimeric ABC transporter that preferentially translocates peptides ranging from 8 to 16 amino acids in length.
N-Terminal Trimming in the ER
Within the ER, precursor peptides that are too long for direct MHC class I binding undergo further processing. The N-terminal extensions are trimmed by ER-resident aminopeptidases, primarily ERAP1 and ERAP2 in humans (ERAP in mice).[7][9] These enzymes cleave amino acids from the N-terminus until the peptide reaches the optimal length for binding to the specific MHC class I allele, which is typically 8-10 amino acids.[10][9] For IGRP(206-214), this process yields the final 9-mer peptide, VYLKTNVFL.
Peptide Loading and MHC Complex Stabilization
The final, trimmed IGRP(206-214) peptide binds to the peptide-binding groove of a newly synthesized MHC class I molecule, H-2K^d in the case of NOD mice.[11][12] This binding is a critical step that stabilizes the MHC class I heavy chain/β2-microglobulin dimer. This entire assembly is facilitated by the peptide-loading complex (PLC), which includes TAP, tapasin, calreticulin, and ERp57.
Surface Presentation
Once a stable peptide-MHC (pMHC) complex is formed, it is released from the PLC and transported from the ER, through the Golgi apparatus, to the cell surface. On the surface of the pancreatic β-cell, the IGRP(206-214)-H-2K^d complex is displayed for potential recognition by the T-cell receptors (TCRs) of circulating CD8+ T cells.[11]
Caption: MHC Class I presentation pathway for the IGRP(206-214) autoantigen.
Quantitative Data on IGRP(206-214) Presentation
The number of specific pMHC complexes on a cell surface can be extremely low. Mass spectrometry has been used to quantify the presentation of IGRP(206-214) by the pancreatic β-cell line NIT-1. The data reveals that presentation is minimal under normal conditions but is significantly upregulated by inflammatory stimuli like interferon-γ (IFN-γ).[13]
| Peptide Epitope | Cell Line | Condition | Mean Copies per Cell | Fold Increase (vs. Basal) |
| IGRP(206-214) | NIT-1 | Basal (Untreated) | ~1 | - |
| IGRP(206-214) | NIT-1 | IFN-γ Treated (72h) | ~25 | ~25x |
| JAK-1(355-363) (Control) | NIT-1 | Basal (Untreated) | ~2,000 | - |
| JAK-1(355-363) (Control) | NIT-1 | IFN-γ Treated (72h) | ~15,000 | ~7.5x |
| Data summarized from experiments using multiple-reaction monitoring (MRM) mass spectrometry on immunoaffinity-purified K^d-peptide complexes.[13][14] |
Key Experimental Protocols
The study of IGRP(206-214) presentation relies on several key immunological and biochemical assays.
MHC Class I Stabilization Assay
This assay measures the ability of a specific peptide to bind to and stabilize MHC class I molecules on the surface of cells that are deficient in peptide processing.
-
Principle: TAP-deficient cell lines, such as T2 or RMA-S, have low surface expression of MHC class I because of an insufficient supply of peptides to the ER.[15][16] When an exogenous peptide with high affinity for the cell's MHC allele is added to the culture, it can enter the ER through alternative routes or bind to empty MHC molecules at the surface, stabilizing the complex and increasing its surface expression.[15]
-
Methodology:
-
Cell Culture: TAP-deficient cells engineered to express the desired MHC allele (e.g., RMA-S/K^d) are cultured overnight at a reduced temperature (e.g., 28°C) to promote the accumulation of empty, unstable MHC class I molecules.[1]
-
Peptide Pulsing: Cells are washed and incubated with varying concentrations of the synthetic IGRP(206-214) peptide for 1-2 hours at the reduced temperature.
-
Stabilization: The cell culture temperature is shifted to 37°C for 2-4 hours to induce the degradation of any MHC molecules not stabilized by a bound peptide.[1]
-
Staining: Cells are washed and stained with a fluorescently labeled monoclonal antibody specific for the folded (peptide-bound) form of the MHC class I molecule (e.g., anti-H-2K^d).
-
Analysis: The level of MHC class I expression is quantified by flow cytometry. The mean fluorescence intensity (MFI) directly correlates with the peptide's ability to bind and stabilize the MHC molecule.[1]
-
Caption: Experimental workflow for an MHC Class I stabilization assay.
T-Cell Proliferation Assay (CFSE Dilution)
This assay measures the proliferation of specific T cells in response to antigen presentation by antigen-presenting cells (APCs).
-
Principle: The fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) covalently labels intracellular proteins. When a cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity. This dilution can be tracked by flow cytometry to quantify cell divisions.
-
Methodology:
-
T-Cell Labeling: CD8+ T cells, either from a TCR transgenic mouse (e.g., NOD8.3) or from an immunized mouse, are isolated and labeled with CFSE.[5]
-
Antigen Loading: A population of APCs (e.g., irradiated splenocytes or purified B cells) is incubated with the IGRP(206-214) peptide for 1 hour at 37°C.[5]
-
Co-culture: The CFSE-labeled T cells are co-cultured with the peptide-loaded APCs for several days (e.g., 3-6 days).[5][17]
-
Analysis: Cells are harvested and analyzed by flow cytometry. Proliferation is measured by the appearance of distinct peaks of reduced CFSE fluorescence, each representing a cell division.[5]
-
ELISPOT (Enzyme-Linked Immunospot) Assay
This highly sensitive assay quantifies the frequency of cytokine-secreting T cells at the single-cell level.
-
Principle: The assay captures cytokines secreted by individual T cells onto a membrane coated with a specific anti-cytokine antibody. The captured cytokine is then detected by a second, biotinylated anti-cytokine antibody, followed by an enzyme-conjugate and a precipitating substrate, creating a visible "spot" for each cytokine-producing cell.
-
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or purified T cells are added to the wells along with the IGRP(206-214) peptide.[4]
-
Incubation: The plate is incubated for 18-24 hours to allow for T-cell activation and cytokine secretion.
-
Detection: Cells are washed away, and a biotinylated detection antibody is added, followed by streptavidin-alkaline phosphatase and a substrate.
-
Analysis: The resulting spots are counted using an automated ELISPOT reader. Each spot represents a single, peptide-specific, cytokine-secreting T cell.[4]
-
References
- 1. pnas.org [pnas.org]
- 2. medkoo.com [medkoo.com]
- 3. Tolerance induction by liposomes targeting a single CD8 epitope IGRP206-214 in a model of type 1 diabetes is impeded by co-targeting a CD4+ islet epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel IGRP Epitopes Targeted in Type 1 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. frontiersin.org [frontiersin.org]
- 7. ERAP1-ERAP2 dimers trim MHC I-bound precursor peptides; implications for understanding peptide editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide transporter TAP mediates between competing antigen sources generating distinct surface MHC class I peptide repertoires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Endoplasmic Reticulum Aminopeptidases in Health and Disease: from Infection to Cancer | MDPI [mdpi.com]
- 10. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. Antigen-specific T cell responses in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Constitutive and Inflammatory Immunopeptidome of Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Glucagon-reactive islet-infiltrating CD8 T cells in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
immunogenicity of IGRP(206-214) peptide in murine models
An In-Depth Technical Guide to the Immunogenicity of IGRP(206-214) in Murine Models
Introduction
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen expressed in pancreatic β-cells.[1] In the non-obese diabetic (NOD) mouse, a widely used model for autoimmune Type 1 Diabetes (T1D), the immune response to IGRP is a critical component of disease pathogenesis.[2] Specifically, the IGRP(206-214) peptide, with the sequence VYLKTNVFL, is an immunodominant epitope recognized by pathogenic CD8+ T cells in the context of the MHC class I molecule H-2K^d.[3] These autoreactive T cells are found infiltrating the pancreatic islets and their frequency in peripheral blood can be a powerful predictor of diabetes onset.[4][5] Understanding the immunogenicity of this peptide is crucial for developing antigen-specific therapies and biomarkers for T1D.
This guide provides a comprehensive overview of the immunogenicity of the IGRP(206-214) peptide in murine models, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological pathways and workflows.
Quantitative Data Summary: IGRP(206-214)-Specific T-Cell Responses
The following tables summarize the frequency and functional responses of IGRP(206-214)-specific CD8+ T cells as reported in various studies using NOD mice. These cells are often identified using H2-K^d tetramers loaded with the IGRP(206-214) peptide.
Table 1: Frequency of Endogenous IGRP(206-214)-Specific CD8+ T Cells
| Tissue/Location | Mouse Model | Age/Condition | Frequency (% of CD8+ T cells) | Citation |
| Pancreatic Islets | NOD | 9-20 weeks, pre-diabetic | Up to 30% | [6] |
| Pancreatic Islets | NOD | Control Littermates | Up to 40% (after in vitro expansion) | [6][7] |
| Peripheral Blood | NOD | Nearing disease onset | >1% (>1 in 200 CD8+ T cells) | [6][8] |
| Spleen | NOD | Immunized with IGRP(206-214)/CFA | Variable, requires in vitro expansion | [6] |
Table 2: Functional Assays of IGRP(206-214)-Specific T Cells
| Assay Type | Cell Source | Stimulation | Readout | Observations | Citation |
| In Vivo Cytotoxicity | Splenocytes (Target) | IGRP(206-214) peptide pulsing | Specific lysis of target cells | Cytotoxicity correlates with future disease onset.[4] | [4][9] |
| IFN-γ Secretion | Islet-infiltrating cells | IGRP(206-214) peptide | IFN-γ production (ELISpot) | Magnitude of IFN-γ secretion correlates with the percentage of tetramer-positive cells.[10] | [9][10] |
| Proliferation Assay | Splenic T cells | IGRP(206-214) pulsed DCs | [3H]-thymidine incorporation | Demonstrates T-cell activation and expansion upon antigen recognition.[6] | [6] |
| Cytotoxicity Assay | Splenocytes (Effector) | IGRP(206-214) loaded targets | 51Cr release | Confirms cytotoxic potential of peptide-specific CD8+ T cells.[6] | [6] |
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon immunogenicity studies. Below are generalized protocols derived from common practices in the field.
Peptide Immunization of NOD Mice
This protocol is used to elicit or enhance an immune response to IGRP(206-214) for subsequent analysis.
-
Materials:
-
IGRP(206-214) peptide (VYLKTNVFL), >95% purity
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-buffered saline (PBS) or saline
-
6-8 week old female NOD mice
-
-
Procedure:
-
Prepare the peptide emulsion: Dissolve the IGRP(206-214) peptide in sterile PBS. A typical concentration is 1 mg/mL.
-
Emulsify an equal volume of the peptide solution with CFA. For example, mix 100 µL of peptide solution with 100 µL of CFA. Emulsify by vortexing or syringing until a thick, stable emulsion is formed (a drop does not disperse in water).
-
Immunize mice subcutaneously (s.c.) at the base of the tail or in the flank with 100 µL of the emulsion. This delivers a dose of 50 µg of peptide per mouse.[11]
-
House the mice for 7-10 days to allow for the development of a primary immune response.
-
Harvest spleens or draining lymph nodes for subsequent ex vivo analysis.[6][11]
-
In Vitro T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of T cells in response to antigen presentation.
-
Materials:
-
Splenocytes from immunized or transgenic mice (e.g., 8.3-TCR transgenic mice).[6]
-
Irradiated (e.g., 1500-3000 cGy) splenocytes from naive NOD mice (as Antigen Presenting Cells - APCs).
-
IGRP(206-214) peptide.
-
Complete RPMI medium (RPMI-1640, 10% FBS, 2-ME, antibiotics).
-
[3H]-thymidine.
-
-
Procedure:
-
Isolate splenocytes from immunized mice (responder cells).
-
Prepare APCs by pulsing irradiated naive splenocytes with the IGRP(206-214) peptide (e.g., 0.1-1 µM) for 1-2 hours at 37°C.[6]
-
Co-culture responder T cells (e.g., 2 x 105 cells/well) with peptide-pulsed APCs (e.g., 5 x 105 cells/well) in a 96-well round-bottom plate.
-
Incubate for 3 days at 37°C in 5% CO2.
-
During the last 18 hours of culture, pulse each well with 1 µCi of [3H]-thymidine.[6]
-
Harvest the cells onto a filter mat using a cell harvester and measure thymidine (B127349) incorporation using a scintillation counter. Proliferation is measured as counts per minute (CPM).
-
In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells in a living animal.
-
Materials:
-
Splenocytes from naive donor NOD mice.
-
Carboxyfluorescein succinimidyl ester (CFSE) or other cell tracking dyes.
-
IGRP(206-214) peptide and an irrelevant control peptide (e.g., from influenza).[11]
-
Recipient mice (immunized or pre-diabetic).
-
-
Procedure:
-
Prepare two populations of target cells from naive donor splenocytes.
-
Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration (CFSElow).
-
Pulse the CFSEhigh population with the IGRP(206-214) peptide (e.g., 10 µM) for 1 hour at 37°C.[11]
-
Pulse the CFSElow population with an irrelevant control peptide.[11]
-
Wash both cell populations extensively to remove excess peptide.
-
Mix the two populations in a 1:1 ratio and inject intravenously (i.v.) into recipient mice.
-
After 16-24 hours, harvest spleens or lymph nodes from recipient mice and analyze by flow cytometry.
-
Specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in experimental mice versus control (unimmunized) mice.
-
Pathways and Workflows
Visualizing the complex processes involved in the IGRP(206-214) immune response aids in understanding the sequence of events from antigen presentation to pathology.
Caption: Experimental workflow for assessing IGRP(206-214) immunogenicity.
Caption: TCR signaling upon recognition of IGRP(206-214) by a CD8+ T cell.
Caption: Pathogenic cascade from T-cell activation to autoimmune diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Functional cytotoxic T lymphocytes against IGRP206-214 predict diabetes in the non-obese diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
- 8. pnas.org [pnas.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. tbb.bio.uu.nl [tbb.bio.uu.nl]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Core Characteristics of IGRP(206-214) Specific CD8+ T Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental characteristics of Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP), specifically the 206-214 epitope, reactive CD8+ T cells. These cells are recognized as a prevalent and pathogenic population in the context of autoimmune diabetes, particularly in the non-obese diabetic (NOD) mouse model. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows.
Core Concepts and Significance
IGRP(206-214) specific CD8+ T cells are crucial players in the pathogenesis of type 1 diabetes (T1D) in NOD mice.[1] Their rise in circulation can serve as a predictive biomarker for the onset of the disease.[1][2] These cytotoxic T lymphocytes (CTLs) directly target and destroy insulin-producing pancreatic β-cells, leading to hyperglycemia. Understanding their phenotype, function, and the dynamics of their response is paramount for developing targeted immunotherapies.
Data Presentation: Quantitative Analysis of IGRP(206-214) Specific CD8+ T Cells in NOD Mice
The frequency and absolute numbers of IGRP(206-214) specific CD8+ T cells fluctuate with age and disease progression in NOD mice. The following tables summarize key quantitative data extracted from published literature.
Table 1: Frequency of IGRP(206-214) Specific CD8+ T Cells in Pancreatic Lymph Nodes (PLN) and Pancreas of NOD Mice
| Age of NOD Mice | Tissue | Frequency (% of CD8+ T cells) | Absolute Number |
| 5-9 weeks | Pancreatic Lymph Node (pLN) | ~0.3% | Low |
| 10-14 weeks | Pancreatic Lymph Node (pLN) | Increasing | Increasing |
| 15-20 weeks | Pancreatic Lymph Node (pLN) | Peak (~0.3%) | Peak |
| 5-9 weeks | Pancreas | Low | Low |
| 15-20 weeks | Pancreas | Peak (~20%) | Peak |
Data compiled from multiple sources indicating a trend of increasing frequency with age, peaking around the time of diabetes onset.[3][4]
Table 2: Phenotypic Marker Expression on IGRP(206-214) Specific CD8+ T Cells in NOD Mice
| Marker | Location | Expression Level | Associated Function/State |
| CD44 | pLN and Pancreas | High | Antigen-experienced |
| PD-1 | pLN and Pancreas | High | Exhaustion/Inhibitory signaling |
| TIGIT | pLN and Pancreas | High | Exhaustion/Inhibitory signaling |
| LAG3 | pLN and Pancreas | High | Exhaustion/Inhibitory signaling |
| CD39 | pLN and Pancreas | High | Exhaustion/Inhibitory signaling |
| TOX | Islets, PLN, PLO | High | Exhaustion |
| TCF1 | pLN and Pancreas | Bifurcated (High and Low) | Stem-like properties (High) |
This table summarizes the expression of key surface and intracellular markers that define the activation, exhaustion, and memory-like states of these autoreactive T cells.[3][4][5][6][7]
Experimental Protocols: Methodologies for Studying IGRP(206-214) Specific CD8+ T Cells
Detailed experimental protocols are essential for the accurate identification and characterization of this specific T cell population.
Protocol 1: Tetramer Staining for Flow Cytometry
This protocol is designed for the identification and quantification of IGRP(206-214) specific CD8+ T cells from various tissues of NOD mice.
Materials:
-
Single-cell suspension from spleen, pancreatic lymph nodes, or islets.
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies: anti-CD8, anti-CD44, and a "dump channel" cocktail (e.g., anti-CD4, anti-B220, anti-F4/80, anti-CD11b, anti-CD11c)
-
PE-conjugated IGRP(206-214)/H-2Kd tetramer
-
Viability dye (e.g., Propidium Iodide or 7-AAD)
-
(Optional) Magnetic beads for enrichment
Procedure:
-
Prepare a single-cell suspension from the tissue of interest.
-
(Optional) For low-frequency populations, enrich for IGRP(206-214) specific CD8+ T cells using magnetic beads coupled to the tetramer.
-
Resuspend cells in FACS buffer at a concentration of 1 x 107 cells/mL.
-
Block Fc receptors by incubating with Fc block for 10-15 minutes on ice.
-
Add the PE-conjugated IGRP(206-214)/H-2Kd tetramer and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells with FACS buffer.
-
Stain for surface markers by adding the antibody cocktail (anti-CD8, anti-CD44, dump channel antibodies) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire events on a flow cytometer.
Gating Strategy:
-
Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).
-
Gate on single cells using FSC-A vs. FSC-H.
-
Gate on live cells by excluding viability dye-positive cells.
-
Gate on T cells by selecting CD3+ cells and excluding cells positive for the dump channel markers.
-
From the CD3+ population, gate on CD8+ T cells.
-
Within the CD8+ gate, identify the IGRP(206-214) specific population by gating on tetramer-positive cells.
Protocol 2: Intracellular Cytokine Staining for IFN-γ
This protocol is used to assess the function of IGRP(206-214) specific CD8+ T cells by measuring their production of IFN-γ upon stimulation.
Materials:
-
Single-cell suspension
-
Complete RPMI medium
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Surface staining antibodies (as in Protocol 1)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-IFN-γ antibody
Procedure:
-
Resuspend single cells in complete RPMI medium.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours at 37°C.
-
Wash the cells and proceed with surface staining as described in Protocol 1 (steps 4-8).
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ by adding the anti-IFN-γ antibody and incubating for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
Protocol 3: In Vivo Cytotoxicity Assay
This assay measures the cytotoxic function of endogenous IGRP(206-214) specific CD8+ T cells in vivo.
Materials:
-
Splenocytes from a naive, syngeneic donor mouse.
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
IGRP(206-214) peptide
-
Control peptide (irrelevant)
-
Recipient NOD mice
Procedure:
-
Prepare a single-cell suspension of splenocytes from the donor mouse.
-
Divide the splenocytes into two populations.
-
Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration of CFSE (CFSElow).
-
Pulse the CFSEhigh population with the IGRP(206-214) peptide (target cells).
-
Pulse the CFSElow population with the control peptide (control cells).
-
Mix the two populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into the recipient NOD mice.
-
After 16-24 hours, harvest the spleen and/or pancreatic lymph nodes from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry.
Data Analysis:
-
Gate on the CFSE-labeled populations.
-
Determine the ratio of CFSElow to CFSEhigh cells in a control mouse (e.g., a non-diabetic or β2m-deficient mouse) and in the experimental NOD mouse.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in experimental mouse / Ratio in control mouse)] x 100
Mandatory Visualizations: Diagrams of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to IGRP(206-214) specific CD8+ T cells.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Functional cytotoxic T lymphocytes against IGRP206-214 predict diabetes in the non-obese diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An autoimmune stem-like CD8 T cell population drives type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Autoreactive CD8 T cells in NOD mice exhibit phenotypic heterogeneity but restricted TCR gene usage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
The Role of IGRP(206-214) in Beta-Cell Autoimmunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) peptide, specifically the amino acid sequence 206-214, and its critical role in the pathogenesis of type 1 diabetes (T1D). This document synthesizes key findings on the immunogenicity of IGRP(206-214), the dynamics of the autoimmune response it elicits, and the experimental methodologies used to investigate these phenomena.
Introduction: IGRP(206-214) as a Key Autoantigen
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has been identified as a major autoantigen targeted by CD8+ T cells in the autoimmune destruction of pancreatic beta cells, a hallmark of T1D.[1] The specific peptide epitope IGRP(206-214) is recognized as an immunodominant target for cytotoxic T lymphocytes (CTLs) in the non-obese diabetic (NOD) mouse model, a widely used animal model for human T1D.[2][3] Research has demonstrated that the frequency of IGRP(206-214)-specific CD8+ T cells in both the pancreas and peripheral blood correlates with the progression of the disease, making it a significant biomarker for T1D prediction and a potential target for therapeutic intervention.[2]
Quantitative Analysis of IGRP(206-214)-Specific CD8+ T-Cell Responses
The autoimmune response against IGRP(206-214) is characterized by a dynamic and evolving population of specific CD8+ T cells. The frequency of these cells increases with age and disease progression in NOD mice.
Table 1: Frequency of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice
| Age of NOD Mice | Tissue | Frequency (% of CD8+ T Cells) | Reference |
| 9 weeks | Islets | ~1-5% | [4] |
| 9 weeks | Peripheral Blood | <1% | [4] |
| 12-14 weeks | Peripheral Lymphoid Organs | Significantly reduced in tolerant mice | [1] |
| 16-18 weeks | Islets | High | [5] |
| 16-18 weeks | Pancreatic Lymph Nodes | Intermediate | [5] |
| 16-18 weeks | Peripheral Lymphoid Organs | Low | [5] |
| 20 weeks | Islets | Up to 40% of infiltrating CD8+ T cells | [4] |
| 20 weeks | Peripheral Blood | ~1% | [4] |
| 20-25 weeks | Peripheral Lymphoid Organs | Present | [1] |
Table 2: In Vivo Cytotoxicity of IGRP(206-214)-Specific T Cells
| Age of NOD Mice | Target Cells | Specific Lysis (%) | Reference |
| 6-8 weeks | IGRP(206-214)-pulsed splenocytes | Lower than 15-week-old mice | [6] |
| 15 weeks | IGRP(206-214)-pulsed splenocytes | Higher than 6-8-week-old mice | [6] |
| Not Specified | IGRP(206-214)-pulsed splenocytes | Correlates with IFN-γ ELISPOT | [7] |
Experimental Protocols
Detection of IGRP(206-214)-Specific CD8+ T Cells by Tetramer Staining and Flow Cytometry
This protocol outlines the procedure for identifying and quantifying IGRP(206-214)-specific CD8+ T cells from the pancreas and peripheral lymphoid organs of NOD mice using H-2Kd/IGRP(206-214) tetramers.
Materials:
-
Single-cell suspension from murine pancreas or peripheral lymphoid organs (spleen, lymph nodes).
-
H-2Kd/IGRP(206-214) tetramer conjugated to a fluorophore (e.g., PE or APC).
-
Fluorochrome-conjugated antibodies against mouse CD8, CD44, and other relevant cell surface markers.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
7-AAD or other viability dye.
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension from the desired tissue. For pancreatic islets, enzymatic digestion followed by purification is required.
-
Wash the cells with FACS buffer and resuspend at a concentration of 1 x 107 cells/mL.
-
Add the H-2Kd/IGRP(206-214) tetramer to the cell suspension at a pre-titrated optimal concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.[5]
-
Wash the cells twice with FACS buffer to remove unbound tetramer.
-
Add the cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD44) at their optimal concentrations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the data on a flow cytometer.
-
Gate on live, singlet, CD8+ lymphocytes to determine the percentage of tetramer-positive cells.
In Vivo Cytotoxicity Assay
This assay measures the ability of IGRP(206-214)-specific CTLs to kill target cells in vivo.
Materials:
-
Splenocytes from naive NOD mice (target cells).
-
IGRP(206-214) peptide.
-
Irrelevant control peptide.
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM).
-
CellTracker Orange or another fluorescent dye.
-
Recipient NOD mice.
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension of splenocytes from naive NOD mice.
-
Divide the splenocytes into three populations.
-
Label the first population with a high concentration of CFSE (CFSEhigh) and pulse with the IGRP(206-214) peptide (1 µmol/l) for 1 hour at 37°C.[7]
-
Label the second population with a low concentration of CFSE (CFSElow) and pulse with an irrelevant control peptide.[7]
-
Label the third population with CellTracker Orange and pulse with a different target peptide if desired for a multi-target assay.[7]
-
Wash all cell populations to remove excess peptide and dye.
-
Mix the three populations in equal proportions.
-
Inject a total of 1.5 x 107 cells intravenously into recipient NOD mice.[7]
-
After 16-20 hours, harvest the pancreatic lymph nodes or spleen from the recipient mice.[6][7]
-
Prepare a single-cell suspension and analyze by flow cytometry.
-
The specific lysis is calculated by the reduction in the ratio of the CFSEhigh (target) population to the CFSElow (control) population in experimental mice compared to control mice.[7]
IFN-γ ELISpot Assay
This assay quantifies the frequency of IGRP(206-214)-specific, IFN-γ-secreting T cells.
Materials:
-
96-well ELISpot plates pre-coated with anti-mouse IFN-γ antibody.
-
Single-cell suspension of splenocytes or lymphocytes from pancreatic lymph nodes.
-
IGRP(206-214) peptide.
-
Control peptides (irrelevant peptide and positive control mitogen like Concanavalin A).
-
Complete RPMI-1640 medium.
-
Biotinylated anti-mouse IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
ELISpot reader.
Procedure:
-
Prepare a single-cell suspension from the desired tissue.
-
Add 2 x 105 to 5 x 105 cells per well to the pre-coated and blocked ELISpot plate.
-
Add the IGRP(206-214) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (mitogen).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate to develop the spots.
-
Stop the reaction by washing with water once the spots are clearly visible.
-
Dry the plate and count the spots using an ELISpot reader.
Signaling Pathways and Experimental Workflows
MHC Class I Presentation of IGRP(206-214)
The presentation of the IGRP(206-214) epitope to CD8+ T cells is a critical step in initiating the autoimmune response. This process can occur through direct presentation by beta cells or via cross-presentation by antigen-presenting cells (APCs) such as dendritic cells.
Caption: MHC Class I presentation pathway for IGRP(206-214).
T-Cell Receptor Signaling upon IGRP(206-214) Recognition
The engagement of the T-cell receptor (TCR) on a CD8+ T cell with the IGRP(206-214)-MHC Class I complex on an APC or beta cell initiates a signaling cascade leading to T-cell activation, proliferation, and cytotoxic function.
Caption: TCR signaling cascade upon IGRP(206-214) recognition.
Experimental Workflow for IGRP(206-214) Research
The investigation of IGRP(206-214)-mediated autoimmunity typically follows a structured workflow, from the isolation of immune cells to the functional characterization of the T-cell response.
Caption: Experimental workflow for IGRP(206-214) research.
Conclusion
The IGRP(206-214) peptide is a pivotal autoantigen in the study of T1D, particularly in the NOD mouse model. The robust and quantifiable CD8+ T-cell response it elicits provides a valuable tool for understanding the mechanisms of beta-cell destruction, for identifying predictive biomarkers of disease, and for developing and testing novel immunotherapies. The experimental protocols and workflows detailed in this guide offer a foundation for researchers and drug development professionals to further investigate the role of IGRP(206-214) in beta-cell autoimmunity and to explore new avenues for the treatment and prevention of type 1 diabetes.
References
- 1. Frontiers | Tolerance to Proinsulin-1 Reduces Autoimmune Diabetes in NOD Mice [frontiersin.org]
- 2. Functional cytotoxic T lymphocytes against IGRP206-214 predict diabetes in the non-obese diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymic self-recognition-mediated TCR signal strength modulates antigen-specific CD8+ T cell pathogenicity in non-obese diabetic mice [elifesciences.org]
- 4. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
Proper Storage and Handling of Lyophilized IGRP(206-214) Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage, handling, and use of the lyophilized IGRP(206-214) peptide. Adherence to these protocols is critical for maintaining the peptide's integrity, ensuring experimental reproducibility, and obtaining reliable data in research and drug development settings.
Introduction to IGRP(206-214)
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). The peptide fragment IGRP(206-214), with the amino acid sequence Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu (VYLKTNVFL), is a prominent epitope recognized by diabetogenic CD8+ T cells in the non-obese diabetic (NOD) mouse model and is also relevant in human T1D.[1][2][3] This peptide is crucial for studying the mechanisms of autoimmune diabetes, developing antigen-specific immunotherapies, and screening for autoreactive T cells.
Storage of Lyophilized IGRP(206-214)
Key Storage Recommendations:
-
Temperature: For maximal longevity, lyophilized IGRP(206-214) should be stored at -20°C or, preferably, -80°C.[4][5][6]
-
Protection from Moisture: Peptides are often hygroscopic and moisture can significantly reduce their long-term stability.[7] Store the vial in a desiccator to minimize moisture absorption.
-
Protection from Light: To prevent light-induced degradation, especially of aromatic amino acid residues, store the peptide in the dark or in an opaque vial.[6]
-
Inert Atmosphere: For peptides susceptible to oxidation, storage under an inert gas like nitrogen or argon can enhance stability.[6][7]
Quantitative Stability Data (General for Lyophilized Peptides):
| Storage Condition | Temperature | Expected Stability | Primary Degradation Risks |
| Long-Term | -80°C | Several years (minimal degradation reported after a decade for some peptides)[4][6][8] | Not significant if properly sealed |
| Long-Term | -20°C | Several years (3-5 years for many peptides)[4][5][8] | Minimal if properly sealed |
| Short-Term | 2°C to 8°C | Approximately 1-2 years for most peptides[5][8] | Hydrolysis, Oxidation |
| Room Temperature | Ambient | Weeks to months, sequence-dependent[5][7] | Hydrolysis, Oxidation, Aggregation |
Handling and Reconstitution of Lyophilized IGRP(206-214)
Careful handling during reconstitution is crucial to preserve the peptide's structure and activity.
Step-by-Step Reconstitution Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized IGRP(206-214) to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold peptide, which can compromise its stability.[7]
-
Solvent Selection: The solubility of IGRP(206-214) is reported to be slight in water and DMSO (0.1-1 mg/ml). For biological assays, the choice of solvent is critical.
-
For in vitro T-cell assays: Initially dissolve the peptide in a small amount of sterile, high-purity Dimethyl Sulfoxide (DMSO). Subsequently, dilute with a sterile, aqueous buffer (e.g., PBS or cell culture medium) to the final working concentration. The final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.
-
For in vivo studies: The use of DMSO should be carefully evaluated due to potential toxicity. If possible, dissolve the peptide directly in a sterile, biocompatible buffer such as phosphate-buffered saline (PBS). Sonication may aid in dissolution.
-
-
Dissolution: Add the appropriate solvent to the vial. Vortex gently or sonicate briefly to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage of Stock Solutions: It is strongly recommended to aliquot the reconstituted peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]
-
-80°C: For long-term storage of the stock solution, -80°C is recommended, where it may be stable for up to 6 months.
-
-20°C: For shorter-term storage, -20°C can be used, with stability for up to 1 month.[2]
-
Storage of IGRP(206-214) in Solution:
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Not recommended for storage | Use immediately after preparation. |
| Room Temperature | Not recommended | Prone to rapid degradation. |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the proliferation of IGRP(206-214)-specific T cells using Carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
IGRP(206-214) peptide stock solution
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes from an appropriate source (e.g., NOD mice)
-
CFSE staining solution
-
Complete RPMI-1640 medium
-
Antigen-presenting cells (APCs), if using purified T cells
-
Flow cytometer
Methodology:
-
Cell Preparation: Isolate PBMCs or splenocytes using standard density gradient centrifugation.
-
CFSE Labeling: Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells twice with complete medium.
-
Cell Culture: Plate the CFSE-labeled cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.
-
Peptide Stimulation: Add IGRP(206-214) peptide to the wells at a final concentration typically ranging from 1-10 µg/mL. Include a negative control (vehicle only) and a positive control (e.g., anti-CD3/CD28 beads or a mitogen).
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8). Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
IFN-γ ELISPOT Assay
This protocol details the detection of IFN-γ secreting T cells in response to IGRP(206-214) stimulation.
Materials:
-
IGRP(206-214) peptide stock solution
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-IFN-γ capture and detection antibodies
-
Enzyme conjugate (e.g., Streptavidin-ALP) and substrate (e.g., BCIP/NBT)
-
PBMCs or splenocytes
-
Complete RPMI-1640 medium
Methodology:
-
Plate Coating: Coat the ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.
-
Cell Plating: Wash the plate and add 2-5 x 10^5 PBMCs or splenocytes per well.
-
Peptide Stimulation: Add IGRP(206-214) peptide to the wells at a final concentration of 5-20 µg/mL. Include negative (vehicle) and positive (e.g., PHA or anti-CD3) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme and Substrate Addition: Wash the plate and add the enzyme conjugate. Incubate for 1 hour at room temperature. After another wash, add the substrate and monitor for spot development.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISPOT reader.
Signaling Pathways and Experimental Workflows
IGRP(206-214) T-Cell Activation Pathway
The following diagram illustrates the MHC class I-mediated antigen presentation pathway leading to the activation of IGRP(206-214)-specific CD8+ T cells.
Caption: MHC Class I presentation of IGRP(206-214) and subsequent CD8+ T-cell activation.
Experimental Workflow for Assessing IGRP(206-214) Immunogenicity
The following diagram outlines a typical workflow for evaluating the immunogenic potential of the IGRP(206-214) peptide.
Caption: A standard workflow for in vitro immunogenicity testing of IGRP(206-214).
Conclusion
The proper storage and handling of lyophilized IGRP(206-214) are fundamental for its effective use in research. By following the guidelines outlined in this technical guide, researchers can ensure the peptide's stability and integrity, leading to more reliable and reproducible experimental outcomes. The provided protocols and diagrams serve as a valuable resource for scientists and drug development professionals working to unravel the complexities of type 1 diabetes and develop novel therapeutic interventions.
References
- 1. Identification of the β cell antigen targeted by a prevalent population of pathogenic CD8+ T cells in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 6. peptidesystems.com [peptidesystems.com]
- 7. peptide.com [peptide.com]
- 8. youtube.com [youtube.com]
- 9. sinobiological.com [sinobiological.com]
Navigating the Biophysical Landscape of IGRP(206-214): A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of the immunogenic peptide IGRP(206-214), a key target in type 1 diabetes research. Understanding the physicochemical properties of this peptide is critical for its effective use in T-cell assays, structural studies, and the development of potential immunotherapies. This document summarizes available data, offers predictive insights based on its amino acid sequence, and provides detailed experimental protocols for researchers to determine optimal handling and storage conditions in their specific experimental contexts.
Core Physicochemical Properties of IGRP(206-214)
IGRP(206-214) is a nine-amino-acid peptide with the sequence Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu (VYLKTNVFL). An analysis of its sequence reveals a mix of hydrophobic and polar residues, which significantly influences its solubility and stability. The presence of multiple hydrophobic residues (Val, Leu, Phe, Tyr) suggests a tendency for aggregation in aqueous solutions, while the polar (Tyr, Thr, Asn) and charged (Lys) residues can aid in solubility, particularly at specific pH values.
Solubility of IGRP(206-214)
Direct quantitative data on the solubility of IGRP(206-214) in a wide range of biological buffers is limited in publicly available literature. However, information from commercial suppliers and general peptide chemistry principles can guide its handling.
Reported Solubility Data
| Solvent | Reported Solubility | Source |
| Water | Slightly soluble: 0.1-1 mg/ml | Cayman Chemical[1] |
| DMSO | Slightly soluble: 0.1-1 mg/ml | Cayman Chemical[1] |
For in vivo studies, a suspended solution at a higher concentration (2.5 mg/mL) has been prepared using a combination of DMSO, PEG300, Tween-80, and saline. This indicates that co-solvents and surfactants are effective in overcoming the peptide's limited aqueous solubility.
Predicted Solubility in Common Buffers
Based on the amino acid composition of IGRP(206-214), which has a net positive charge at neutral pH due to the lysine (B10760008) residue, the following general solubility guidelines can be applied:
| Buffer System | Predicted Solubility Behavior | Rationale |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Low to moderate. May require sonication or vortexing. Prone to aggregation over time. | The neutral pH may not be optimal for solubilizing a peptide with a net positive charge and significant hydrophobicity. |
| Tris-HCl (pH 7.0-8.0) | Low to moderate. Similar to PBS. | Tris buffers are commonly used for biological applications, but may not significantly enhance the solubility of this peptide. |
| Acetate Buffers (pH 4.0-5.5) | Potentially higher solubility. | The acidic pH will ensure the lysine residue is fully protonated, increasing the overall positive charge and potentially improving interaction with water. |
| Ammonium Bicarbonate (pH ~7.8) | Low to moderate. | This volatile buffer is useful if lyophilization is required after solubilization. |
Stability of IGRP(206-214)
The stability of IGRP(206-214) is crucial for its biological activity and the reproducibility of experimental results. Stability can be affected by temperature, pH, and the presence of proteases.
Reported Stability and Storage Conditions
| Form | Storage Temperature | Reported Stability | Source |
| Lyophilized Solid | -20°C | ≥ 4 years | Cayman Chemical[1] |
| Stock Solution in DMSO | -80°C | 6 months | MedchemExpress[2] |
| Stock Solution in DMSO | -20°C | 1 month | MedchemExpress[2] |
These findings highlight that for long-term storage, maintaining the peptide in a lyophilized state at -20°C or as a frozen stock solution at -80°C is recommended. Repeated freeze-thaw cycles should be avoided to prevent degradation and aggregation.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of IGRP(206-214) in various buffers.
Protocol for Determining Peptide Solubility
-
Preparation of Peptide Stock Solution:
-
Allow the lyophilized IGRP(206-214) to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL) in an appropriate organic solvent like DMSO.
-
-
Solubility Testing in Aqueous Buffers:
-
Prepare a series of dilutions of the peptide stock solution in the desired aqueous buffer (e.g., PBS, Tris, acetate) to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL).
-
Vortex each solution for 30 seconds and sonicate for 5-10 minutes in a water bath sonicator.
-
Visually inspect each solution for particulates against a dark background. The highest concentration that remains clear is the approximate solubility limit.
-
For a more quantitative measure, centrifuge the solutions at high speed (e.g., 15,000 x g) for 15 minutes.
-
Measure the absorbance of the supernatant at a wavelength where the peptide absorbs (e.g., 280 nm due to the tyrosine residue) to determine the concentration of the dissolved peptide.
-
Protocol for Assessing Peptide Stability in Solution
-
Sample Preparation:
-
Prepare solutions of IGRP(206-214) in the desired buffers at a known concentration (e.g., 0.5 mg/mL).
-
Divide the solutions into aliquots to be tested at different time points.
-
-
Incubation:
-
Incubate the aliquots at different temperatures relevant to experimental conditions (e.g., 4°C for short-term storage, 25°C for room temperature experiments, and 37°C for cell culture or in vivo studies).
-
-
Analysis at Time Points:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analyze the integrity of the peptide using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peptide peak or the appearance of new peaks indicates degradation.
-
Mass spectrometry (MS) can be coupled with HPLC to identify degradation products.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time for each condition.
-
From this data, the half-life of the peptide in each buffer and at each temperature can be calculated.
-
Visualizing the Context: Pathways and Workflows
To provide a comprehensive understanding of the experimental context and processes related to IGRP(206-214), the following diagrams have been generated using the DOT language.
Caption: MHC Class I Antigen Presentation Pathway.
Caption: Simplified T-Cell Activation Pathway.
Caption: Workflow for Solubility & Stability Testing.
References
Methodological & Application
Application Notes and Protocols for IGRP(206-214) T Cell Stimulation Assay in NOD Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The non-obese diabetic (NOD) mouse is a critical model for studying autoimmune Type 1 Diabetes (T1D). A key pathogenic event in NOD mice is the T cell-mediated destruction of insulin-producing beta cells in the pancreatic islets. Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a primary autoantigen, and CD8+ T cells specific for the IGRP(206-214) epitope (VYLKTNVFL) are prevalent in the islet infiltrates and are highly diabetogenic.[1][2] The frequency and functional avidity of these T cells often correlate with disease progression.[3] Therefore, assays that measure the activation and response of IGRP(206-214)-specific T cells are invaluable tools for understanding disease mechanisms and evaluating potential therapeutics.
These application notes provide detailed protocols for the isolation of splenocytes from NOD mice and their subsequent stimulation with the IGRP(206-214) peptide. Methodologies for assessing T cell activation through proliferation and cytokine production assays are described, along with representative data.
Data Presentation
Table 1: Representative Data from IGRP(206-214) T Cell Proliferation Assay
This table summarizes typical results from a [³H]thymidine incorporation assay where splenocytes from pre-diabetic female NOD mice were stimulated with varying concentrations of IGRP(206-214) peptide for 72 hours. Proliferation is measured in counts per minute (CPM).
| Treatment Group | Peptide Concentration (µg/mL) | Mean CPM (± SD) | Stimulation Index (SI) |
| Unstimulated Control | 0 | 1,500 (± 250) | 1.0 |
| IGRP(206-214) | 0.1 | 3,200 (± 450) | 2.1 |
| IGRP(206-214) | 1 | 8,500 (± 1,100) | 5.7 |
| IGRP(206-214) | 10 | 25,000 (± 3,200) | 16.7 |
| IGRP(206-214) | 50 | 48,000 (± 5,600) | 32.0 |
| Positive Control (anti-CD3) | 1 µg/mL | 120,000 (± 15,000) | 80.0 |
Data are hypothetical but representative of results seen in publications such as those by Verma et al.[4]
Table 2: Representative Data from IFN-γ ELISPOT Assay
This table shows representative data for the frequency of IFN-γ secreting cells in response to IGRP(206-214) stimulation, as measured by an Enzyme-Linked Immunospot (ELISPOT) assay. Data are presented as Spot Forming Units (SFU) per million splenocytes.
| Treatment Group | Peptide Concentration (µM) | Mean SFU per 10⁶ cells (± SD) |
| Unstimulated Control | 0 | 15 (± 5) |
| IGRP(206-214) | 10 | 150 (± 25) |
| Irrelevant Peptide | 10 | 20 (± 8) |
| Positive Control (PMA/Ionomycin) | N/A | 850 (± 95) |
Data are hypothetical but representative of results seen in publications such as those by Calderon et al. and others.[1]
Experimental Protocols
Protocol 1: Isolation of Splenocytes from NOD Mice
This protocol details the procedure for obtaining a single-cell suspension of splenocytes.
Materials:
-
NOD mice (typically 8-12 weeks old, pre-diabetic)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol (B42355) (Complete RPMI)
-
ACK (Ammonium-Chloride-Potassium) Lysis Buffer
-
Sterile surgical instruments
-
70 µm cell strainer
-
50 mL conical tubes
-
Petri dishes
Procedure:
-
Euthanize the NOD mouse using a humane, institutionally-approved method.
-
Sterilize the abdomen with 70% ethanol.
-
Make a small incision through the skin and peritoneal wall to expose the abdominal cavity.
-
Carefully excise the spleen and place it in a petri dish containing 5 mL of cold Complete RPMI.
-
Place a 70 µm cell strainer over a 50 mL conical tube.
-
Transfer the spleen to the cell strainer and gently mash it through the mesh using the plunger end of a sterile syringe.
-
Rinse the strainer with an additional 10 mL of Complete RPMI to ensure maximum cell recovery.
-
Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in 2 mL of ACK Lysis Buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of Complete RPMI to neutralize the ACK buffer and centrifuge at 400 x g for 5 minutes.
-
Discard the supernatant and resuspend the splenocyte pellet in 5 mL of Complete RPMI.
-
Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion.
-
Adjust the cell concentration to the desired density for the specific assay (e.g., 2 x 10⁶ cells/mL for proliferation assays).
Protocol 2: IGRP(206-214) T Cell Stimulation and Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures T cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Isolated NOD splenocytes
-
Complete RPMI medium
-
IGRP(206-214) peptide (VYLKTNVFL), sterile
-
Irrelevant control peptide
-
Anti-CD3 antibody (positive control)
-
96-well flat-bottom cell culture plates
-
[³H]Thymidine (1 µCi/well)
-
Cell harvester and scintillation counter
Procedure:
-
Plate 2 x 10⁵ splenocytes (in 100 µL of Complete RPMI) into each well of a 96-well plate.
-
Prepare serial dilutions of the IGRP(206-214) peptide in Complete RPMI. Recommended final concentrations to test range from 0.1 to 50 µg/mL.[4]
-
Add 100 µL of the peptide dilutions to the appropriate wells in triplicate.
-
For control wells, add 100 µL of medium alone (unstimulated), irrelevant peptide, or anti-CD3 antibody (1 µg/mL).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
During the final 16-18 hours of incubation, add 1 µCi of [³H]thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells).
Protocol 3: IFN-γ ELISPOT Assay
This assay quantifies the number of individual cells secreting IFN-γ upon antigen stimulation.
Materials:
-
ELISPOT plate pre-coated with anti-mouse IFN-γ capture antibody
-
Isolated NOD splenocytes
-
Complete RPMI medium
-
IGRP(206-214) peptide (10 µM final concentration is commonly used)[1]
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for AP)
Procedure:
-
Prepare the ELISPOT plate according to the manufacturer's instructions (pre-wetting with ethanol, washing with PBS).
-
Add 2-5 x 10⁵ splenocytes per well.
-
Add the IGRP(206-214) peptide to achieve a final concentration of 10 µM. Include unstimulated and positive controls (e.g., PMA/Ionomycin or anti-CD3).
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.
-
Wash the plate to remove cells, leaving behind the secreted cytokine captured by the antibody.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's protocol.
-
Wash the plate and add Streptavidin-AP or -HRP.
-
Wash again and add the substrate to develop the spots. Each spot represents a cytokine-secreting cell.
-
Stop the reaction by washing with water. Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
Visualizations
T Cell Receptor (TCR) Signaling Pathway
Caption: TCR signaling cascade upon IGRP(206-214) recognition.
Experimental Workflow Diagram
References
Application Notes and Protocols: Performing an ELISpot Assay for IGRP(206-214) Specific IFN-gamma Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2][3] This makes it an invaluable tool for monitoring antigen-specific T cell responses in various research fields, including immunology, infectious diseases, and autoimmune disorders.[2][3] One such application is in the study of Type 1 Diabetes (T1D), an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells by autoreactive T cells.
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in T1D, and the IGRP(206-214) peptide epitope is a primary target for pathogenic CD8+ T cells in the non-obese diabetic (NOD) mouse model.[4][5][6][7] Detecting and quantifying the IFN-gamma response of T cells to the IGRP(206-214) peptide provides crucial insights into the autoimmune response and the efficacy of potential therapeutic interventions.[4][5]
These application notes provide a detailed protocol for performing an IFN-gamma ELISpot assay to measure the response of T cells to the IGRP(206-214) peptide.
Principle of the ELISpot Assay
The IFN-gamma ELISpot assay is a sandwich immunoassay performed in a 96-well plate with a membrane-coated bottom. The membrane is first coated with a capture antibody specific for IFN-gamma. Isolated peripheral blood mononuclear cells (PBMCs) or other immune cells are then added to the wells along with the IGRP(206-214) peptide. If the cells are activated by the peptide, they will secrete IFN-gamma, which is captured by the antibody on the membrane in the immediate vicinity of the secreting cell.
After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the IFN-gamma molecule is added. This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase) that binds to the biotinylated detection antibody. Finally, a substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the site of each IFN-gamma secreting cell. Each spot represents a single IFN-gamma producing cell, allowing for accurate quantification of the antigen-specific T cell response.[2]
Experimental Workflow
The following diagram illustrates the key steps involved in the IGRP(206-214) specific IFN-gamma ELISpot assay.
Caption: Workflow of the IFN-gamma ELISpot assay for IGRP(206-214) specific T-cell response.
T-Cell Activation and IFN-gamma Release Pathway
The interaction of the IGRP(206-214) peptide with a specific T-cell receptor (TCR) on a CD8+ T cell, in the context of an MHC class I molecule on an antigen-presenting cell (APC), initiates a signaling cascade leading to IFN-gamma production and secretion.
Caption: Simplified signaling pathway for IGRP(206-214) induced IFN-gamma release in CD8+ T cells.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell type, reagents, and equipment used.
Materials and Reagents:
-
IFN-gamma ELISpot plate (PVDF membrane)
-
Sterile Phosphate Buffered Saline (PBS)
-
35% Ethanol in sterile water
-
Anti-IFN-gamma capture antibody
-
Biotinylated anti-IFN-gamma detection antibody
-
Streptavidin-Alkaline Phosphatase (Streptavidin-ALP)
-
BCIP/NBT substrate solution
-
IGRP(206-214) peptide (VYLKTNVFL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin-streptomycin)
-
Peripheral Blood Mononuclear Cells (PBMCs) or other immune cells
-
Positive control (e.g., Phytohemagglutinin (PHA) or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Negative control (cells with medium only)
Day 1: Plate Coating
-
Pre-wet the ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.
-
Wash the plate three times with 150 µL/well of sterile PBS. Do not allow the membrane to dry.
-
Dilute the anti-IFN-gamma capture antibody to the recommended concentration (e.g., 10-15 µg/mL) in sterile PBS.
-
Add 75-100 µL of the diluted capture antibody solution to each well.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Incubation
-
Aseptically decant the antibody solution from the plate.
-
Wash the plate five times with 250 µL/well of sterile wash buffer (e.g., PBS with 0.05% Tween 20), followed by a final wash with sterile PBS.[1]
-
Block the membrane by adding 150-250 µL/well of complete cell culture medium and incubate for at least 2 hours at 37°C.
-
During the blocking step, prepare your cell suspension. Isolate PBMCs using a Ficoll density gradient. Resuspend the cells in complete culture medium at a final concentration of 2 x 10^6 to 2.5 x 10^6 cells/mL. The optimal cell number per well may range from 2 x 10^4 to 3 x 10^5 and should be determined empirically.[1][8]
-
Prepare the IGRP(206-214) peptide solution at the desired concentration (e.g., 10 µg/mL). Also, prepare your positive and negative controls.
-
Decant the blocking solution from the plate.
-
Add 50 µL of the cell suspension to each well.
-
Add 50 µL of the diluted IGRP(206-214) peptide or control solutions to the appropriate wells. The final volume in each well should be 100 µL.[8]
-
Incubate the plate for 18-48 hours at 37°C in a humidified incubator with 5% CO2.[1] Do not disturb the plates during this incubation to avoid creating indistinct spots.[8]
Day 3: Spot Development
-
Discard the cells by inverting the plate.
-
Wash the plate five to six times with 250 µL/well of wash buffer.[1]
-
Dilute the biotinylated anti-IFN-gamma detection antibody to the recommended concentration (e.g., 0.5-2 µg/mL) in a buffer containing 0.5% FBS or BSA.[1]
-
Add 75-100 µL of the diluted detection antibody to each well and incubate for 2 hours at 37°C.[1]
-
Wash the plate five times with wash buffer.[1]
-
Dilute the Streptavidin-ALP conjugate (e.g., 1:1000) in a suitable buffer.[1]
-
Add 100 µL of the diluted Streptavidin-ALP to each well and incubate for 45-60 minutes at room temperature.[1]
-
Wash the plate three times with wash buffer, followed by three final washes with PBS only to remove any residual Tween 20.[8]
-
Prepare the BCIP/NBT substrate solution according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution to each well and develop in the dark. Monitor for the appearance of distinct spots. Development time is critical and may vary (typically 5-15 minutes).[1]
-
Stop the reaction by washing the plate extensively with tap water.[1]
-
If applicable, remove the underdrain of the plate and rinse the back of the membrane.
-
Allow the plate to dry completely overnight in the dark.
Data Analysis
-
Count the spots in each well using an automated ELISpot reader or a dissection microscope.
-
The results are expressed as Spot Forming Units (SFU) per million cells.
-
Subtract the average number of spots in the negative control wells from the average number of spots in the peptide-stimulated wells to determine the antigen-specific response.
-
A positive response is typically defined as a spot count that is significantly higher than the negative control (e.g., at least double and a minimum of 5-10 spots).
Data Presentation
The following tables provide a summary of typical quantitative parameters for the IGRP(206-214) specific IFN-gamma ELISpot assay.
Table 1: Reagent Concentrations
| Reagent | Working Concentration |
| Coating Antibody | 10-15 µg/mL |
| IGRP(206-214) Peptide | 1-10 µg/mL |
| Detection Antibody | 0.5-2 µg/mL |
| Streptavidin-ALP | 1:1000 dilution |
| Positive Control (PHA) | 5-10 µg/mL |
| Positive Control (PMA/Ionomycin) | 10 ng/mL / 500 ng/mL |
Table 2: Cell Seeding and Incubation Parameters
| Parameter | Recommended Range |
| Cell Type | PBMCs, Splenocytes |
| Cells per well | 2 x 10^4 - 3 x 10^5 |
| Incubation Time (Cells + Peptide) | 18-48 hours |
| Incubation Temperature | 37°C |
| CO2 Concentration | 5% |
Troubleshooting
-
High Background: This can be caused by insufficient washing, over-development with the substrate, or contamination. Ensure thorough washing at each step and optimize the substrate incubation time.
-
No or Weak Spots: This may be due to a low frequency of responding cells, inactive reagents, or improper plate handling. Titrate the cell number and ensure the viability of the cells. Check the activity of the peptide and antibodies.
-
Indistinct or "Fuzzy" Spots: This can result from moving the plates during the cell incubation period. Ensure the plates remain undisturbed.
Conclusion
The IFN-gamma ELISpot assay is a robust and sensitive method for the detection and quantification of IGRP(206-214) specific T cells. By following this detailed protocol, researchers can obtain reliable and reproducible data to advance the understanding of autoimmune diabetes and aid in the development of novel immunotherapies.
References
- 1. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Novel IGRP Epitopes Targeted in Type 1 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Cytokine Staining of IGRP(206-214) Reactive T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the identification and characterization of IGRP(206-214)-reactive T cells using intracellular cytokine staining (ICS). Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in type 1 diabetes (T1D), and T cells targeting the IGRP(206-214) epitope are implicated in the autoimmune destruction of pancreatic beta cells.[1][2][3][4][5] Monitoring the frequency and function of these cells is crucial for understanding disease pathogenesis and evaluating the efficacy of immunotherapies.
Data Presentation
The following tables summarize quantitative data on the frequency and cytokine production of IGRP(206-214)-specific T cells from various studies.
Table 1: Frequency of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice
| Tissue | Age of Mice | Frequency (% of CD8+ T cells) | Notes | Reference |
| Pancreatic Lymph Nodes (pLN) | 5 weeks | ~0.3% | Frequency increases with age. | [6] |
| Pancreas | 15-20 weeks | ~20% | Represents a significant infiltration of autoreactive T cells. | [6] |
| Peripheral Lymphoid Organs | 12-14 weeks | Variable, dependent on IGRP expression | Can be enumerated by tetramer staining and magnetic bead enrichment. | [7] |
| Islets | 10-12 weeks | Significantly higher in NOD vs. NOD.Tnfrsf9-/- mice | Accumulation is dependent on factors like CD137. | [8] |
Table 2: Cytokine Production by IGRP(206-214)-Specific CD8+ T Cells
| Cytokine(s) | Stimulation Method | Tissue Source | Percentage of Cytokine-Positive Cells | Notes | Reference |
| IFN-γ | NRP-V7 peptide-pulsed APCs | Islets | Not specified, but response is detectable | Used to confirm the presence of functional IGRP-reactive T cells. | [9] |
| IFN-γ, TNF-α | PMA and Ionomycin | Islet Grafts | Significantly reduced in tolerized mice | Demonstrates the utility of ICS in evaluating therapeutic efficacy. | [10] |
| IFN-γ, Granzyme B | Antigen-specific activation | Not specified | Key effector molecules | Secretion of these cytokines contributes to beta cell destruction. | [1] |
| IFN-γ | Peptide restimulation | Draining Lymph Nodes | Not specified, but response is robust | Used to confirm T cell specificity. | [5] |
Experimental Protocols
This section provides a detailed methodology for performing intracellular cytokine staining for IGRP(206-214) reactive T cells.
Materials and Reagents
-
Cells: Single-cell suspensions from spleen, pancreatic lymph nodes, or pancreas of NOD mice.
-
Peptide: IGRP(206-214) peptide (VYLKTNVFL) of high purity (>90%).[11] A mimotope such as NRP-V7 may also be used.[6][12]
-
Cell Culture Medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation Reagents:
-
Antibodies for Flow Cytometry:
-
Surface Staining: Anti-CD8, Anti-CD4, Anti-CD44, and a viability dye.
-
Intracellular Staining: Anti-IFN-γ, Anti-TNF-α, Anti-IL-2.
-
-
Fixation/Permeabilization Kit: Commercially available kits such as BD Cytofix/Cytoperm or eBioscience Foxp3/Transcription Factor Staining Buffer Set are recommended.[6][7][16]
-
Flow Cytometer: A properly calibrated instrument capable of multi-color analysis.
Protocol: Intracellular Cytokine Staining
-
Cell Preparation:
-
Prepare a single-cell suspension from the desired tissue (e.g., spleen, lymph nodes).
-
Count the cells and assess viability. Resuspend cells in complete cell culture medium at a concentration of 1-2 x 10^7 cells/mL.
-
-
In Vitro Stimulation:
-
Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Prepare stimulation conditions:
-
Unstimulated Control: Medium only.
-
Antigen-Specific Stimulation: Add IGRP(206-214) peptide to a final concentration of 1-10 µg/mL.
-
Positive Control: Add PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL).[15]
-
-
Incubate cells for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to all wells.
-
-
Surface Marker Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with a viability dye according to the manufacturer's protocol.
-
Block Fc receptors to reduce non-specific antibody binding.
-
Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD4, CD44) for 30 minutes at 4°C in the dark.[8]
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's instructions.[16]
-
Incubate for the recommended time (e.g., 20 minutes at 4°C).
-
Wash the cells with the provided permeabilization/wash buffer.
-
-
Intracellular Cytokine Staining:
-
Stain with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) in the permeabilization/wash buffer.
-
Incubate for 30 minutes at 4°C or room temperature in the dark.
-
Wash the cells twice with the permeabilization/wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events to accurately identify the rare IGRP(206-214)-specific T cell population.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on singlets, live cells, lymphocytes, and then CD8+ T cells before assessing cytokine production.
-
Visualizations
Signaling Pathway
Caption: T Cell Activation by IGRP(206-214) Peptide.
Experimental Workflow
Caption: Intracellular Cytokine Staining Workflow.
Logical Relationships
Caption: Factors Influencing IGRP(206-214) T Cell Pathogenicity.
References
- 1. The role of islet autoantigen-specific T cells in the onset and treatment of type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen-specific T cell responses in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. An autoimmune stem-like CD8 T cell population drives type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Perinatal tolerance to proinsulin is sufficient to prevent autoimmune diabetes [insight.jci.org]
- 8. CD137 plays both pathogenic and protective roles in type 1 diabetes development in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. jpt.com [jpt.com]
- 12. Developmental control of CD8+ T cell–avidity maturation in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Frontiers | Regulatory CD4+ T cells redirected against pathogenic CD8+ T cells protect NOD mice from development of autoimmune diabetes [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Flow Cytometry Analysis Using IGRP(206-214) MHC Tetramers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model.[1][2][3][4] The specific peptide epitope IGRP(206-214) presented by the MHC class I molecule H-2Kd is a primary target for autoreactive CD8+ cytotoxic T lymphocytes (CTLs) that infiltrate the pancreatic islets and destroy insulin-producing beta cells.[1][5][6] The development of IGRP(206-214) MHC tetramers has provided a powerful tool for the direct ex vivo detection, enumeration, and characterization of these pathogenic T cells by flow cytometry.[1][7][8] This technology is crucial for studying the etiology of T1D, monitoring disease progression, and evaluating the efficacy of novel immunotherapies.[5][6]
These application notes provide detailed protocols for the use of IGRP(206-214) MHC tetramers in flow cytometry analysis, guidance on data interpretation, and a summary of expected quantitative results from studies in the NOD mouse model.
Data Presentation
The following tables summarize quantitative data derived from studies utilizing IGRP(206-214) MHC tetramers for the analysis of antigen-specific T cells in NOD mice.
Table 1: Frequency of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice
| Tissue | Age of Mice | Percentage of Tetramer+ Cells within CD8+ Population | Reference |
| Islets | 9 weeks | Variable, can be a sizable proportion | [1] |
| Islets | 20 weeks | Up to 40% | [1][2] |
| Peripheral Blood | 9 weeks | Clearly measurable population | [1] |
| Peripheral Blood | 20 weeks | Clearly measurable population | [1] |
| Pancreas | 12 weeks (after anti-CD226 treatment) | ~0.5-fold reduction compared to control | [9] |
Table 2: Binding Avidity of IGRP(206-214)-Specific T Cell Clonotypes
| T Cell Clonotype | Description | Tetramer Binding Avidity (Kd) | Reference |
| High-avidity (Vα17.5+) | Evades tolerance and triggers diabetes | 5.9 ± 0.5 nM | [10] |
| Intermediate-avidity (Vα17.4+) | 14.9 ± 2 nM | [10] |
Experimental Protocols
Protocol 1: Staining of Murine Splenocytes or Lymph Node Cells with IGRP(206-214) MHC Tetramers
This protocol is adapted from standard procedures for MHC tetramer staining of murine lymphocytes.[11][12]
Materials:
-
Single-cell suspension of murine splenocytes or lymph node cells
-
FACS Buffer (PBS + 2% FBS + 0.1% sodium azide)
-
PE-labeled IGRP(206-214)/H-2Kd Tetramer
-
Fluorochrome-conjugated anti-mouse CD8a antibody
-
Fluorochrome-conjugated anti-mouse CD3 antibody
-
(Optional) Fc Block (anti-mouse CD16/32)
-
(Optional) Viability dye
-
96-well U-bottom plate or 5 mL FACS tubes
-
Centrifuge
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleen or lymph nodes of NOD mice using standard mechanical dissociation and red blood cell lysis (for splenocytes). Resuspend cells in FACS buffer at a concentration of 2-5 x 107 cells/mL.
-
Fc Receptor Blocking (Optional but Recommended): Add Fc Block to the cell suspension and incubate for 5-10 minutes at 4°C. This step helps to reduce non-specific antibody binding.
-
Tetramer Staining:
-
Add 1-2 x 106 cells to each well of a 96-well plate or a FACS tube.
-
Dilute the IGRP(206-214) MHC tetramer to its optimal concentration (typically 1:100 to 1:200, but should be titrated) in FACS buffer.
-
Add the diluted tetramer to the cells.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[12][13][14] Incubation at 37°C can also be performed, sometimes in the presence of a protein kinase inhibitor like dasatinib (B193332) to prevent TCR internalization and enhance staining intensity.[9][15][16]
-
-
Surface Marker Staining:
-
Without washing, add the fluorochrome-conjugated anti-CD8a, anti-CD3, and any other desired surface marker antibodies to the cells.
-
Incubate for 30 minutes at 4°C in the dark.[17]
-
-
Washing:
-
Fixation (Optional): If cells are not to be analyzed immediately, resuspend the cell pellet in 200 µL of 1% paraformaldehyde (PFA) in PBS.
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. Gate on lymphocytes based on forward and side scatter, then on single cells, live cells (if using a viability dye), and CD3+CD8+ T cells. Analyze the percentage of IGRP(206-214) tetramer-positive cells within the CD8+ T cell population.
Protocol 2: Staining of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the general procedure for staining human PBMCs with MHC class I tetramers and can be adapted for IGRP-specific tetramers relevant to human T1D (e.g., presented by HLA-A*0201).[6][13][17]
Materials:
-
Isolated human PBMCs
-
FACS Buffer
-
Fluorochrome-labeled IGRP/HLA Tetramer (e.g., IGRP228-236 or IGRP265-273 for HLA-A*0201)[6]
-
Fluorochrome-conjugated anti-human CD8 and CD3 antibodies
-
96-well U-bottom plate or FACS tubes
-
Centrifuge
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash and resuspend cells in FACS buffer at 1-2 x 106 cells per sample.
-
Tetramer Staining:
-
Transfer cells to a 96-well plate or FACS tubes.
-
Dilute the tetramer to its optimal concentration in FACS buffer and add it to the cells.
-
Incubate for 20-30 minutes at room temperature in the dark.[17]
-
-
Washing: Wash the cells once with cold FACS buffer.
-
Surface Marker Staining: Resuspend the cell pellet in a cocktail of anti-CD8, anti-CD3, and other desired antibodies. Incubate for 30 minutes at 4°C in the dark.[17]
-
Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
Visualizations
Diagram 1: Experimental Workflow for Tetramer Staining
Caption: Workflow for IGRP(206-214) MHC tetramer staining and flow cytometry analysis.
Diagram 2: T-Cell Receptor Signaling Pathway
Caption: Simplified TCR signaling upon recognition of the IGRP(206-214)-MHC complex.
References
- 1. pnas.org [pnas.org]
- 2. Deletion of the G6pc2 Gene Encoding the Islet-Specific Glucose-6-Phosphatase Catalytic Subunit–Related Protein Does Not Affect the Progression or Incidence of Type 1 Diabetes in NOD/ShiLtJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proximal islet-specific glucose-6-phosphatase catalytic subunit-related protein autoantigen promoter is sufficient to initiate but not maintain transgene expression in mouse islets in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Functional cytotoxic T lymphocytes against IGRP206-214 predict diabetes in the non-obese diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. JCI - Developmental control of CD8+ T cell–avidity maturation in autoimmune diabetes [jci.org]
- 11. Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 13. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. lubio.ch [lubio.ch]
- 15. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eaglebio.com [eaglebio.com]
In Vivo Tracking of IGRP(206-214) Specific T Cells Using Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 1 diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas by autoreactive T cells. Among the key players in this process are CD8+ T cells specific for the islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP), particularly the IGRP(206-214) epitope.[1][2] The ability to track these specific T cells in vivo is crucial for understanding disease pathogenesis, developing targeted therapies, and monitoring treatment efficacy. This document provides detailed application notes and protocols for the in vivo tracking of IGRP(206-214) specific T cells using various imaging modalities.
Application Notes
The ability to non-invasively monitor the migration, accumulation, and dynamics of IGRP(206-214) specific T cells within the pancreas and other lymphoid organs provides invaluable insights into the autoimmune process.[3] Imaging techniques such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and fluorescence imaging offer distinct advantages for longitudinal studies in preclinical models, such as the Non-Obese Diabetic (NOD) mouse.
Magnetic Resonance Imaging (MRI) is a powerful tool for high-resolution anatomical imaging and can be adapted to track cells labeled with contrast agents. Superparamagnetic iron oxide nanoparticles (SPIOs) are frequently used for this purpose. When T cells labeled with SPIOs accumulate in a tissue, they cause a local decrease in the T2 relaxation time, which can be detected as a signal loss in T2-weighted MR images.[4] A highly specific method involves conjugating SPIOs to major histocompatibility complex (MHC) class I molecules presenting the IGRP(206-214) peptide or its mimotope NRP-V7, allowing for the direct labeling and tracking of antigen-specific T cells.[3]
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantitative assessment of cellular processes. T cells can be labeled ex vivo with positron-emitting radionuclides or tracked in vivo using radiolabeled probes that target T cell-specific markers or metabolic pathways.[5][6] This modality is particularly useful for quantifying the number of T cells in a given location and assessing their metabolic activity.
Fluorescence Imaging , including intravital microscopy, provides high-resolution visualization of T cell behavior in real-time within living animals. While limited in penetration depth, it offers unparalleled detail on cell-cell interactions, migration dynamics, and morphology. T cells can be labeled with a variety of fluorescent dyes for these studies.
Quantitative Data Summary
The following tables summarize quantitative data extracted from preclinical studies on the tracking of IGRP(206-214) specific T cells in NOD mice.
Table 1: Quantification of IGRP(206-214) Specific CD8+ T Cells in NOD Mice
| Age of NOD Mice | Tissue | Number of IGRP(206-214) specific CD8+ T cells | Method of Quantification | Reference |
| 9 weeks | Islets | Sizable proportion of islet T cells | Tetramer Staining | [2] |
| 9 weeks | Peripheral Blood | Measurable population | Tetramer Staining | [2] |
| 20 weeks | Islets | Sizable proportion of islet T cells | Tetramer Staining | [2] |
| 20 weeks | Peripheral Blood | Measurable population | Tetramer Staining | [2] |
| 16-18 weeks | Peripheral Lymphoid Organs | Variable, enriched using magnetic beads | Tetramer Staining & Magnetic Bead Enrichment | [7] |
| 16-18 weeks | Islets | Analyzed without enrichment | Tetramer Staining | [7] |
Table 2: MRI Detection Limits for Labeled T Cells
| Imaging Modality | Labeling Agent | Detection Limit (in vivo/ex vivo) | Model System | Reference |
| MRI (9.4 T) | Iron Oxide Nanoparticles | ~10,000 T cells (ex vivo in brain parenchyma) | Murine Glioma Model | [8] |
| MRI | MPIOs | Single cell (in vitro) | Rat | [9] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo T Cell Tracking
The general workflow for in vivo tracking of IGRP(206-214) specific T cells involves isolation, labeling, injection, and subsequent imaging of the cells in a suitable animal model.
Caption: A generalized workflow for the in vivo imaging of IGRP(206-214) specific T cells.
T Cell Receptor (TCR) Signaling Pathway
The recognition of the IGRP(206-214) peptide presented by MHC class I molecules on antigen-presenting cells (APCs) by the T cell receptor (TCR) of a specific CD8+ T cell initiates a complex signaling cascade, leading to T cell activation.
Caption: Simplified signaling cascade following TCR engagement with the IGRP(206-214)-MHC complex.
Experimental Protocols
Protocol 1: Isolation and Labeling of IGRP(206-214) Specific T Cells with SPIO-NRP-V7 for MRI
Materials:
-
Spleen and pancreatic lymph nodes from NOD mice
-
IGRP(206-214) or NRP-V7 peptide
-
Complete RPMI-1640 medium
-
Ficoll-Paque
-
CD8+ T cell isolation kit (e.g., MACS)
-
SPIO nanoparticles conjugated with H-2Kd-NRP-V7 (MN-NRP-V7)
-
Phosphate-buffered saline (PBS)
Procedure:
-
T Cell Isolation:
-
Harvest spleens and pancreatic lymph nodes from pre-diabetic NOD mice.
-
Prepare single-cell suspensions by mechanical disruption.
-
Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.
-
Enrich for CD8+ T cells using a negative selection kit according to the manufacturer's instructions.
-
To specifically isolate IGRP(206-214)-reactive T cells, use tetramer staining followed by magnetic bead enrichment.[7]
-
-
Ex Vivo Labeling with MN-NRP-V7:
-
Resuspend the isolated CD8+ T cells in complete RPMI-1640 medium.
-
Add the MN-NRP-V7 probe to the cell suspension at a pre-determined optimal concentration.
-
Incubate the cells with the probe for 4-6 hours at 37°C in a CO2 incubator.
-
Wash the cells three times with PBS to remove unbound nanoparticles.
-
Resuspend the final cell pellet in sterile PBS for injection.
-
Protocol 2: In Vivo MRI of Labeled T Cells in the Pancreas
Materials:
-
Anesthetized recipient mice (e.g., NOD.scid)
-
Labeled IGRP(206-214) specific T cells
-
High-field MRI scanner (e.g., 7T or 9.4T)
-
Animal monitoring equipment
Procedure:
-
Cell Injection:
-
Intravenously inject a known number of labeled T cells (e.g., 1-5 x 10^6 cells) into the tail vein of recipient mice.
-
-
MRI Acquisition:
-
Anesthetize the mice and place them in the MRI scanner.
-
Acquire pre-contrast (baseline) T2-weighted and T2*-weighted images of the pancreatic region.
-
Acquire post-contrast images at various time points (e.g., 24, 48, 72 hours) after cell injection.
-
Use a respiratory gating system to minimize motion artifacts.
-
-
Data Analysis:
-
Co-register pre- and post-contrast images.
-
Manually draw regions of interest (ROIs) around the pancreas on the anatomical images.
-
Calculate the change in T2 or T2* relaxation times within the pancreatic ROIs between pre- and post-contrast scans.
-
A significant decrease in T2/T2* values indicates the accumulation of SPIO-labeled T cells.
-
Protocol 3: Ex Vivo Labeling of T Cells with a PET Radionuclide and In Vivo Imaging
Materials:
-
Isolated IGRP(206-214) specific T cells
-
PET radionuclide labeling agent (e.g., 89Zr-oxine, 111In-oxine)
-
Sterile saline
-
PET/CT scanner
Procedure:
-
T Cell Labeling:
-
Follow the manufacturer's protocol for the specific radiolabeling kit.
-
Briefly, incubate the isolated T cells with the radionuclide complex in a suitable buffer for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Wash the cells extensively with sterile saline to remove unbound radioactivity.
-
Measure the radioactivity of the labeled cells using a dose calibrator.
-
-
Cell Injection and PET/CT Imaging:
-
Inject a known amount of radioactivity associated with a specific number of cells intravenously into recipient mice.
-
Acquire whole-body PET/CT scans at different time points post-injection.
-
The CT scan provides anatomical reference for the localization of the PET signal.
-
-
Data Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images to identify areas of radiotracer accumulation.
-
Draw ROIs on the pancreas and other organs of interest on the CT images and quantify the radioactivity concentration from the PET data (e.g., as % injected dose per gram of tissue).
-
Protocol 4: Fluorescent Labeling of T Cells for In Vivo Imaging
Materials:
-
Isolated IGRP(206-214) specific T cells
-
Cell-permeant fluorescent dye (e.g., CFSE, CellTracker dyes)
-
Intravital microscope or whole-body fluorescence imaging system
Procedure:
-
T Cell Labeling:
-
Resuspend the T cells in a serum-free medium.
-
Add the fluorescent dye at the recommended concentration and incubate for the specified time, protected from light.
-
Quench the labeling reaction by adding complete medium with serum.
-
Wash the cells to remove excess dye.
-
-
In Vivo Imaging:
-
For intravital microscopy of the pancreas, a surgical procedure is required to expose the organ.
-
For whole-body imaging, inject the labeled cells intravenously.
-
Acquire fluorescence images using the appropriate excitation and emission filters.
-
-
Data Analysis:
-
For intravital microscopy, analyze cell migration speed, directionality, and interactions with other cells using tracking software.
-
For whole-body imaging, quantify the fluorescence intensity in the region of the pancreas.
-
References
- 1. Constitutive and Inflammatory Immunopeptidome of Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. In vivo imaging of a diabetogenic CD8+ T cell response during type 1 diabetes progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracking T-cells in vivo with a new nano-sized MRI contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Cell Tracking Using PET: Opportunities and Challenges for Clinical Translation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex Vivo Radiolabeling and In Vivo PET Imaging of T Cells Expressing Nuclear Reporter Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In vivo nanoparticle-based T cell imaging can predict therapy response towards adoptive T cell therapy in experimental glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody mediated cell labeling of peripheral T cells with micron sized iron oxide particles (MPIOs) allows single cell detection by MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Experimental Autoimmune Diabetes with IGRP(206-214)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreatic islets of Langerhans. The non-obese diabetic (NOD) mouse is a widely used animal model that spontaneously develops autoimmune diabetes and shares many similarities with human T1D.[1] Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen involved in the pathogenesis of T1D in NOD mice.[2][3] Specifically, the IGRP(206-214) peptide epitope is recognized by highly diabetogenic CD8+ T cells, and the frequency of these cells can predict disease development.[2][4][5] Active immunization of NOD mice with IGRP(206-214) can accelerate and synchronize the onset of autoimmune diabetes, providing a valuable model for studying disease mechanisms and evaluating potential therapeutics.
These application notes provide a detailed protocol for the induction of experimental autoimmune diabetes in NOD mice using the IGRP(206-214) peptide. The protocol covers peptide preparation, immunization, monitoring of diabetes, and histological assessment of insulitis.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing IGRP(206-214) to modulate autoimmune diabetes in NOD mice. These values can serve as a baseline for expected outcomes.
Table 1: Diabetes Incidence Following IGRP(206-214) Immunization
| Treatment Group | Mouse Strain | Age at Immunization | Diabetes Incidence (%) | Observation Period (weeks) | Reference |
| IGRP(206-214) in CFA | NOD | 8 weeks | High (accelerated onset) | Not specified | [6] |
| IGRP(206-214)/calcitriol liposomes | NOD | Not specified | Delayed Progression | Not specified | [7] |
| Control (CFA alone) | NOD | 8 weeks | Baseline spontaneous | Not specified | [6][8] |
| IGRP(206-214) in IFA | NOD | Diabetic | Prolonged graft survival (in some contexts) | Not specified | [9] |
Table 2: Insulitis Scoring in NOD Mice
| Condition | Insulitis Score (0-4 Scale) | Description |
| Grade 0 | 0 | No cellular infiltration in or around the islet.[1] |
| Grade 1 | 1 | Peri-insulitis: inflammatory cells surrounding the islet.[1] |
| Grade 2 | 2 | Moderate insulitis: less than 50% of the islet area is infiltrated.[1] |
| Grade 3 | 3 | Severe insulitis: 50% or more of the islet area is infiltrated.[1] |
| Grade 4 | 4 | Destructive insulitis: extensive infiltration with few remaining beta cells.[10][11] |
Signaling Pathway
The induction of autoimmune diabetes by IGRP(206-214) is primarily mediated by the activation of autoreactive CD8+ T cells. The following diagram illustrates the key steps in this process.
Caption: Activation of IGRP(206-214)-specific CD8+ T cells leading to beta cell destruction.
Experimental Protocols
Protocol 1: Preparation of IGRP(206-214) Emulsion
Materials:
-
IGRP(206-214) peptide (VYLKTNVFL)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
Two sterile Luer-lock syringes
-
A sterile Luer-lock connector
Procedure:
-
Reconstitute the lyophilized IGRP(206-214) peptide in sterile PBS to a final concentration of 1 mg/mL.
-
To prepare the emulsion, draw equal volumes of the peptide solution and the adjuvant (CFA for the initial immunization, IFA for subsequent boosts) into two separate syringes. For example, 100 µL of peptide solution and 100 µL of adjuvant.
-
Connect the two syringes using the Luer-lock connector.
-
Force the contents back and forth between the two syringes for at least 10 minutes or until a thick, stable emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.
-
Keep the emulsion on ice until ready for injection.
Protocol 2: Immunization of NOD Mice
Materials:
-
6-8 week old female NOD mice
-
IGRP(206-214) emulsion
-
Insulin syringes (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
For the primary immunization, inject 100 µL of the IGRP(206-214)/CFA emulsion subcutaneously at the base of the tail or in the hind footpad.[4] This delivers 50 µg of the peptide.
-
(Optional) For booster immunizations, inject 100 µL of the IGRP(206-214)/IFA emulsion 7-10 days after the primary immunization.
Protocol 3: Monitoring for Diabetes
Materials:
-
Blood glucose meter
-
Test strips
-
Lancets
Procedure:
-
Beginning 7 days post-immunization, monitor blood glucose levels weekly from tail vein blood.
-
A mouse is considered diabetic after two consecutive blood glucose readings of >250 mg/dL (13.9 mmol/L).
-
Monitor the general health of the mice, including weight loss, increased thirst, and urination.
Protocol 4: Insulitis Scoring
Materials:
-
Pancreas tissue from euthanized mice
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
At the end of the study, euthanize the mice and carefully dissect the pancreas.
-
Fix the pancreas in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Section the paraffin-embedded tissue at 5 µm thickness.
-
Stain the sections with H&E.
-
Examine at least 20-30 islets per mouse under a microscope.
-
Score the degree of lymphocytic infiltration for each islet according to the scale in Table 2.[1][10][12]
-
Calculate the average insulitis score for each mouse or the percentage of islets at each grade of insulitis.
Experimental Workflow
The following diagram outlines the complete experimental workflow for inducing and assessing autoimmune diabetes using IGRP(206-214).
Caption: A step-by-step workflow for the IGRP(206-214) diabetes induction protocol.
References
- 1. Inflammatory status of the pancreas in NOD mice that do not develop overt diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel IGRP Epitopes Targeted in Type 1 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tolerance induction by liposomes targeting a single CD8 epitope IGRP206-214 in a model of type 1 diabetes is impeded by co-targeting a CD4+ islet epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
- 9. Combination of an Antigen-Specific Therapy and an Immunomodulatory Treatment to Simultaneous Block Recurrent Autoimmunity and Alloreactivity in Non-Obese Diabetic Mice | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for In Vitro Expansion of IGRP(206-214) Specific T Cell Clones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in type 1 diabetes (T1D). Specifically, the IGRP(206-214) peptide epitope is recognized by pathogenic CD8+ T cells in the non-obese diabetic (NOD) mouse model of T1D.[1][2][3] The ability to expand IGRP(206-214)-specific T cell clones in vitro is crucial for studying their function, developing targeted therapies, and for use in adoptive transfer models of the disease.[2][4] These application notes provide detailed protocols for the isolation, expansion, and characterization of IGRP(206-214)-specific T cell clones.
Data Presentation
Table 1: Representative Quantitative Data for IGRP(206-214)-Specific T Cell Frequencies
| Sample Source | Age of NOD Mice | Percentage of IGRP(206-214)-Specific T Cells (of total CD8+ T cells) | Detection Method | Reference |
| Islets | 9 weeks | ~15-30% | IGRP(206-214)/H-2Kd Tetramer | [5] |
| Islets | 20 weeks | ~20-40% | IGRP(206-214)/H-2Kd Tetramer | [4][5] |
| Peripheral Blood | 9 weeks | ~0.5-1% | IGRP(206-214)/H-2Kd Tetramer | [5] |
| Peripheral Blood | 20 weeks | ~1-2% | IGRP(206-214)/H-2Kd Tetramer | [5] |
Table 2: Example Cytokine Cocktails for T Cell Expansion
| Cytokine Cocktail | Concentration | Purpose | Reference |
| IL-2 | 50 U/mL | General T cell proliferation | [6] |
| IL-2 + IL-7 + IL-12 | IL-2: 300 IU/ml, IL-7: 10 ng/ml, IL-12: 10 ng/ml | Enhanced expansion and memory phenotype | [7] |
| IL-15 | 10 ng/mL | Promotes survival and diversity of CD8+ memory T cells | [8] |
| IL-21 | 10 ng/mL | Promotes activity of CD8+ T cells and central memory formation | [9] |
Experimental Protocols
Protocol 1: Isolation of IGRP(206-214)-Specific T Cells from NOD Mouse Spleen and Pancreatic Islets
This protocol describes the initial steps to isolate lymphocytes from the spleen and islets of NOD mice, which are common sources for IGRP(206-214)-specific T cells.[4][6][10]
Materials:
-
NOD mice (8-12 weeks old)
-
Collagenase P (Roche)
-
DNase I (Sigma-Aldrich)
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI-1640 medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (Gibco)
-
ACK lysing buffer
-
70 µm and 40 µm cell strainers
-
IGRP(206-214) peptide (KYNKANVFL) or NRP-V7 mimotope (KYNKANVFL)[3][11]
-
PE-labeled IGRP(206-214)/H-2Kd tetramer (NIH Tetramer Core Facility)
-
Fluorescently conjugated antibodies (e.g., anti-CD8, anti-CD4, anti-B220)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Islet Isolation:
-
Perfuse the pancreas with cold collagenase P solution via the common bile duct.
-
Digest the pancreas at 37°C for 15-20 minutes.
-
Purify islets using a Ficoll gradient.
-
Hand-pick purified islets under a microscope.
-
Disperse islets into a single-cell suspension by gentle pipetting in RPMI-1640.
-
-
Splenocyte Isolation:
-
Aseptically remove the spleen and place it in a petri dish with RPMI-1640.
-
Gently mash the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysing buffer.
-
Wash the splenocytes with RPMI-1640 and pass through a 40 µm cell strainer.
-
-
Identification of IGRP(206-214)-Specific T Cells:
-
Resuspend islet-infiltrating lymphocytes or splenocytes in FACS buffer.
-
Stain with PE-labeled IGRP(206-214)/H-2Kd tetramer for 30-60 minutes at room temperature.
-
Wash the cells and stain with fluorescently conjugated antibodies against cell surface markers (e.g., CD8, CD4) for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer for analysis or sorting.
-
-
FACS Sorting:
-
Isolate the CD8+ and IGRP(206-214) tetramer-positive T cell population using a fluorescence-activated cell sorter.
-
Protocol 2: In Vitro Expansion of IGRP(206-214)-Specific T Cells
This protocol details the expansion of the sorted IGRP(206-214)-specific T cells.
Materials:
-
Sorted IGRP(206-214)-specific CD8+ T cells
-
T cell culture medium: RPMI-1640 supplemented with 10% FBS, 1 mM sodium pyruvate, non-essential amino acids, 28 µM β-mercaptoethanol, and Penicillin-Streptomycin.[6]
-
Recombinant human IL-2 (PeproTech)
-
Irradiated (3000 rads) splenocytes from a syngeneic mouse (as feeder cells)
-
IGRP(206-214) peptide
-
96-well round-bottom plates
Procedure:
-
Preparation of Feeder Cells:
-
Prepare a single-cell suspension of splenocytes from a syngeneic mouse.
-
Irradiate the splenocytes with 3000 rads.
-
Pulse the irradiated splenocytes with 1 µM IGRP(206-214) peptide for 1-2 hours at 37°C.
-
-
Co-culture and Expansion:
-
Plate the sorted IGRP(206-214)-specific CD8+ T cells at a low density (e.g., 1,000 cells/well) in a 96-well round-bottom plate.
-
Add the peptide-pulsed irradiated feeder cells at a ratio of 100:1 (feeder:T cell).
-
Supplement the T cell culture medium with 50 U/mL of recombinant human IL-2.[6]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Every 2-3 days, assess cell proliferation and add fresh medium containing IL-2.
-
Restimulate the T cells every 7-10 days with fresh peptide-pulsed irradiated feeder cells.
-
Protocol 3: Cloning of IGRP(206-214)-Specific T Cells by Limiting Dilution
This protocol is for generating monoclonal populations of IGRP(206-214)-specific T cells.[12]
Materials:
-
Expanded IGRP(206-214)-specific T cells
-
T cell culture medium
-
Recombinant human IL-2
-
Irradiated feeder cells pulsed with IGRP(206-214) peptide
-
96-well round-bottom plates
Procedure:
-
Plating for Limiting Dilution:
-
Serially dilute the expanded T cells to a concentration where, on average, 0.3 cells are plated per well.
-
Plate the diluted T cells into 96-well round-bottom plates.
-
Add peptide-pulsed irradiated feeder cells and IL-2 to each well as described in Protocol 2.
-
-
Screening and Expansion of Clones:
-
After 10-14 days, visually inspect the wells for single colonies of proliferating T cells.
-
Transfer the cells from positive wells to larger wells (e.g., 48-well or 24-well plates) with fresh feeder cells and IL-2 for further expansion.
-
Once a sufficient number of cells is obtained, confirm the specificity of the clones using tetramer staining or functional assays.
-
Protocol 4: Functional Characterization of Expanded T Cell Clones
This protocol describes assays to confirm the specificity and effector function of the expanded T cell clones.
Materials:
-
Expanded IGRP(206-214)-specific T cell clones
-
Target cells (e.g., RMA-S/Kd cells)[5]
-
IGRP(206-214) peptide
-
Control peptide (e.g., TUM peptide)[3]
-
Brefeldin A (Sigma-Aldrich)
-
Anti-IFN-γ antibody for intracellular staining
-
IFN-γ ELISPOT kit (BD Biosciences)
-
51Cr (for cytotoxicity assay)
Procedure:
-
Intracellular Cytokine Staining for IFN-γ:
-
Co-culture the expanded T cell clones with target cells pulsed with either IGRP(206-214) peptide or a control peptide for 5 hours.
-
Add Brefeldin A for the last 4 hours of incubation to block cytokine secretion.
-
Stain for surface markers (e.g., CD8), then fix and permeabilize the cells.
-
Stain for intracellular IFN-γ and analyze by flow cytometry.
-
-
IFN-γ ELISPOT Assay:
-
Coat an ELISPOT plate with anti-IFN-γ capture antibody.
-
Add the expanded T cell clones and target cells pulsed with either IGRP(206-214) peptide or a control peptide.
-
Incubate for 24-48 hours at 37°C.
-
Develop the spots according to the manufacturer's instructions and count the spot-forming cells.[6]
-
-
Cytotoxicity Assay (51Cr Release Assay): [5]
-
Label target cells with 51Cr.
-
Pulse the labeled target cells with either IGRP(206-214) peptide or a control peptide.
-
Co-culture the expanded T cell clones with the labeled target cells at various effector-to-target ratios for 4-6 hours.
-
Measure the amount of 51Cr released into the supernatant, which is proportional to the degree of cell lysis.
-
Mandatory Visualization
Caption: Workflow for isolating, expanding, and characterizing IGRP(206-214)-specific T cells.
Caption: Key signals in IGRP(206-214)-specific CD8+ T cell activation.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]
- 3. Identification of the β cell antigen targeted by a prevalent population of pathogenic CD8+ T cells in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
- 5. pnas.org [pnas.org]
- 6. Efficient culture of CD8+ T cells from the islets of NOD mice and their use for the study of autoreactive specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of New Cytokine Combinations for Antigen-specific T cell Therapy Products via a High Throughput Multi-parameter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2022056285A1 - Cytokine cocktails for selective expansion of t cell subsets - Google Patents [patents.google.com]
- 10. Autoreactive CD8 T cells in NOD mice exhibit phenotypic heterogeneity but restricted TCR gene usage | Life Science Alliance [life-science-alliance.org]
- 11. T Cells Recognizing a Peptide Contaminant Undetectable by Mass Spectrometry | PLOS One [journals.plos.org]
- 12. Generation of Human T Cell Clones | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Utilizing IGRP(206-214) Peptide for T Cell Tolerance Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen implicated in the pathogenesis of Type 1 Diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model.[1][2] The peptide fragment IGRP(206-214) is an immunodominant epitope recognized by pathogenic CD8+ T cells, making it a critical tool for studying the mechanisms of T cell activation, regulation, and the induction of immune tolerance.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing the IGRP(206-214) peptide in T cell tolerance research.
Core Concepts
IGRP(206-214), with the amino acid sequence VYLKTNVFL, is presented by the MHC class I molecule H-2Kd in NOD mice.[3] T cells specific for this peptide are prevalent in the pancreatic islets of NOD mice and their presence in peripheral blood can be a predictor of disease onset.[3][5][6] Understanding how to manipulate the response of IGRP(206-214)-specific T cells is central to developing antigen-specific immunotherapies for T1D.
Data Presentation
Table 1: Presentation of IGRP(206-214) on Pancreatic β-Cells
| Cell Condition | IGRP(206-214) Copies per Cell | Reference |
| Basal (untreated) NIT-1 cells | ~1 | [7][8] |
| IFN-γ treated NIT-1 cells (72h) | ~25 | [7][8] |
| For comparison: JAK-1355–363 (basal) | ~2,000 | [7][8] |
| For comparison: JAK-1355–363 (IFN-γ treated) | ~15,000 | [7][8] |
Table 2: Frequency of IGRP(206-214)-Reactive CD8+ T Cells in NOD Mice
| Tissue Source | Age of Mice | Percentage of Tetramer+ Cells within CD8+ Population | Reference |
| Islets | 9 weeks | Variable, can be a sizable proportion | [5][6] |
| Islets | 20 weeks | Up to 40% | [5][6][9] |
| Peripheral Blood | 9 weeks | Measurable population | [5][6] |
| Peripheral Blood | 20 weeks | Measurable population | [5][6] |
Experimental Protocols
Protocol 1: In Vitro T Cell Proliferation Assay
This protocol is designed to assess the proliferative response of IGRP(206-214)-specific CD8+ T cells upon antigen stimulation.
Materials:
-
IGRP(206-214) peptide (VYLKTNVFL)
-
Splenocytes from 8.3 TCR transgenic NOD mice (as a source of IGRP-specific T cells)
-
Antigen Presenting Cells (APCs): Irradiated splenocytes from NOD mice
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Prepare Responder T cells: Isolate splenocytes from an 8.3 TCR transgenic mouse. Label the cells with CFSE at a concentration of 5 µM. These will be your responder cells.
-
Prepare APCs: Isolate splenocytes from a non-transgenic NOD mouse and irradiate them to prevent proliferation. These will serve as APCs.
-
Peptide Pulsing: Pulse the APCs with varying concentrations of IGRP(206-214) peptide (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours at 37°C.
-
Co-culture: Co-culture 2 x 105 CFSE-labeled responder T cells with 5 x 105 peptide-pulsed APCs in a 96-well plate.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with anti-CD8 antibodies. Analyze the CFSE dilution in the CD8+ T cell population using a flow cytometer. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
Protocol 2: IFN-γ ELISPOT Assay
This protocol measures the frequency of IFN-γ secreting IGRP(206-214)-specific T cells.
Materials:
-
ELISPOT plate pre-coated with anti-IFN-γ antibody
-
IGRP(206-214) peptide
-
Islet-infiltrating lymphocytes or splenocytes from NOD mice
-
Detection antibody (biotinylated anti-IFN-γ)
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISPOT reader
Procedure:
-
Cell Preparation: Isolate islet-infiltrating lymphocytes or splenocytes from NOD mice.
-
Plating: Add 2.5 x 105 to 5 x 105 cells per well to the pre-coated ELISPOT plate.
-
Stimulation: Add IGRP(206-214) peptide to the wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate as recommended by the manufacturer.
-
Enzyme Conjugation: Wash and add streptavidin-HRP. Incubate.
-
Development: Wash and add the substrate solution. Stop the reaction when spots are visible.
-
Analysis: Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
Protocol 3: In Vivo T Cell Tolerance Induction with Liposomes
This protocol describes a method to induce tolerance in NOD mice using liposomes containing the IGRP(206-214) peptide and calcitriol (B1668218).[10][11]
Materials:
-
IGRP(206-214) peptide
-
Calcitriol (1α,25-Dihydroxyvitamin D3)
-
Liposome formulation reagents
-
NOD mice (pre-diabetic)
-
CFSE-labeled IGRP-specific T cells (from 8.3 TCR transgenic mice) for tracking
-
Flow cytometer
Procedure:
-
Liposome Preparation: Prepare liposomes encapsulating IGRP(206-214) (e.g., 25-50 µg/mL) and calcitriol (e.g., 400 ng/mL).[11]
-
Adoptive Transfer (Optional): To track the antigen-specific response, adoptively transfer 3 x 106 CFSE-labeled IGRP-specific CD8+ T cells into recipient NOD mice.[11]
-
Administration: Administer the IGRP(206-214)/calcitriol liposomes subcutaneously to pre-diabetic NOD mice. A short course of injections may be applied.
-
Monitoring: Monitor the mice for diabetes development by measuring blood glucose levels weekly.
-
Immunological Analysis: At defined time points, isolate splenocytes and pancreatic lymph node cells. Analyze the proliferation (CFSE dilution) and cytokine production (e.g., IFN-γ by intracellular staining) of the IGRP-specific T cell population by flow cytometry. Assess for an increase in regulatory markers.
Visualizations
References
- 1. Islet-specific glucose-6-phosphatase catalytic subunit-related protein-reactive CD4+ T cells in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deletion of the G6pc2 Gene Encoding the Islet-Specific Glucose-6-Phosphatase Catalytic Subunit–Related Protein Does Not Affect the Progression or Incidence of Type 1 Diabetes in NOD/ShiLtJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identification of Novel IGRP Epitopes Targeted in Type 1 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the β cell antigen targeted by a prevalent population of pathogenic CD8+ T cells in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Constitutive and Inflammatory Immunopeptidome of Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tolerance induction by liposomes targeting a single CD8 epitope IGRP206-214 in a model of type 1 diabetes is impeded by co-targeting a CD4+ islet epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols for IGRP(206-214) in Preclinical Immunotherapy Studies
Introduction
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of Type 1 Diabetes (T1D). The peptide fragment IGRP(206-214) is an immunodominant epitope recognized by pathogenic CD8+ T cells that infiltrate the pancreatic islets and destroy insulin-producing beta cells.[1][2][3][4] In preclinical research, particularly in the non-obese diabetic (NOD) mouse model, IGRP(206-214) is extensively utilized as a tool to study disease mechanisms and to develop antigen-specific immunotherapies aimed at inducing tolerance and preventing or reversing autoimmunity. These application notes provide an overview of the use of IGRP(206-214) in such studies, along with detailed experimental protocols.
Mechanism of Action in Immunotherapy
The primary goal of IGRP(206-214)-based immunotherapy is to modulate the autoimmune response against pancreatic β-cells. This is achieved through several mechanisms, including the induction of T-cell tolerance, the generation of regulatory T cells, and the promotion of T-cell exhaustion. Preclinical studies have explored various delivery systems to present IGRP(206-214) to the immune system in a tolerogenic manner. These include liposomes, nanoparticles, and DNA vaccines.[5][6][7][8] The co-delivery of IGRP(206-214) with immunomodulatory agents, such as calcitriol, has been shown to enhance the suppressive effects on autoreactive CD8+ T cells.[5][7] Another approach involves the use of peptide-MHC tetramers to induce apoptosis in IGRP(206-214)-specific T cells.[1] Furthermore, continuous exposure to the IGRP antigen has been demonstrated to boost the exhaustion of pathogenic CD8+ T cells, thereby preventing the onset of diabetes.[9][10]
Experimental Applications
IGRP(206-214) is a critical reagent in a variety of preclinical experimental settings:
-
Monitoring Autoimmune Responses: The frequency of IGRP(206-214)-reactive CD8+ T cells in the peripheral blood and pancreatic islets of NOD mice is a key biomarker for disease progression.[2][4] Tetramers of H-2Kd (the MHC class I molecule in NOD mice) complexed with the IGRP(206-214) peptide are widely used to track these cells.[2][11]
-
Evaluating Therapeutic Efficacy: The reduction in the number and function of IGRP(206-214)-specific T cells serves as a primary endpoint for evaluating the efficacy of immunotherapies in preclinical T1D models.
-
In Vitro T-Cell Stimulation: IGRP(206-214) peptide is used to stimulate primary T cells isolated from NOD mice to study their function, including proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity.[12][13]
-
Induction of Tolerance: Administration of IGRP(206-214) in various formulations is tested for its ability to induce antigen-specific tolerance and prevent or delay the onset of diabetes in NOD mice.[5][6][7]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies utilizing IGRP(206-214) for immunotherapy.
Table 1: Efficacy of IGRP(206-214)-Based Immunotherapies in NOD Mice
| Therapeutic Strategy | Animal Model | Key Outcome | Reference |
| Liposomes with IGRP(206-214) and calcitriol | Hyperglycaemic NOD mice | Reduced development of diabetes and increased survival. | [5] |
| Nanoparticles with IGRP(206-214)-MHC I | NOD mice | Promoted memory differentiation of IGRP-specific CD8+ T cells and controlled diabetes. | [5] |
| Single-chain pMHC tetramers (scKd.IGRP) | In vitro and in vivo (NOD mice) | Induced apoptosis of naive and activated IGRP(206-214)-specific CD8+ T cells. | [1] |
| Extra-islet IGRP expression | Tetracycline-inducible IGRP transgenic NOD mice | Boosted T-cell exhaustion and prevented diabetes. | [9][10] |
| IGRP(206-214) mimotopes with nanoparticles | Pre-diabetic NOD mice | Blunted disease progression by selectively deleting high-avidity IGRP(206-214)-reactive clonotypes. | [8] |
Table 2: Immunological Parameters Affected by IGRP(206-214) Immunotherapy
| Parameter | Therapeutic Approach | Effect | Reference |
| IGRP(206-214)-specific CD8+ T cell effector function | IGRP/calcitriol liposomes | Suppressed. | [5] |
| Pancreatic LN DC co-stimulatory molecule expression (CD40, CD80, CD86) | IGRP/calcitriol liposomes | Lowered expression. | [5] |
| IGRP(206-214)-specific CD8+ T cell phenotype | IGRP(206-214)-MHC I nanoparticles | Memory differentiation. | [5] |
| IGRP(206-214)-specific CD8+ T cell survival | Single-chain pMHC tetramers (scKd.IGRP) | Apoptosis induced. | [1] |
| IGRP-specific T cell inhibitory receptor expression (PD-1, TIM-3, TIGIT) | Extra-islet IGRP expression | Increased expression, indicating exhaustion. | [9] |
Experimental Protocols
Protocol 1: Quantification of IGRP(206-214)-Specific CD8+ T Cells using Tetramer Staining and Flow Cytometry
This protocol describes the identification and quantification of CD8+ T cells specific for the IGRP(206-214) epitope from murine tissues.
Materials:
-
Single-cell suspension from spleen, pancreatic lymph nodes, or isolated islets of NOD mice.
-
Phycoerythrin (PE)-labeled IGRP(206-214) (VYLKTNVFL) H2-Kd tetramer.
-
Fluorescently-conjugated antibodies against mouse CD8, CD44, and a viability dye.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Anti-PE magnetic beads and magnetic separator column (for enrichment).
Procedure:
-
Prepare a single-cell suspension from the tissue of interest.
-
Optional (for low-frequency populations): Perform magnetic bead-based enrichment. a. Stain cells with PE-labeled IGRP(206-214) H2-Kd tetramer for 1 hour at 4°C. b. Wash the cells and then stain with anti-PE magnetic beads for 20 minutes at 4°C. c. Wash the cells and pass them through a magnetic separator to enrich for tetramer-positive cells.[11]
-
Stain the single-cell suspension (either enriched or total) with the PE-labeled IGRP(206-214) H2-Kd tetramer for 1 hour at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Stain the cells with fluorescently-conjugated antibodies against surface markers such as CD8 and CD44 for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, singlet, CD8+ lymphocytes and then determining the percentage of tetramer-positive cells within the CD8+ population.[2]
Protocol 2: In Vitro Stimulation of IGRP(206-214)-Specific CD8+ T Cells
This protocol details the in vitro stimulation of CD8+ T cells to assess their functional responses.
Materials:
-
Isolated CD8+ T cells from NOD or NOD8.3 TCR transgenic mice.
-
Antigen-presenting cells (APCs), such as irradiated splenocytes from NOD mice.
-
IGRP(206-214) peptide (VYLKTNVFL).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).
-
Recombinant mouse IL-2.
-
96-well round-bottom culture plates.
Procedure:
-
Isolate CD8+ T cells from the spleen or lymph nodes of NOD or NOD8.3 mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Prepare APCs by irradiating splenocytes from a non-transgenic NOD mouse.
-
In a 96-well round-bottom plate, co-culture 1 x 10^5 CD8+ T cells with 2 x 10^5 irradiated APCs per well.
-
Add IGRP(206-214) peptide to the cultures at a final concentration of 10 µmol/L.[13]
-
Add recombinant mouse IL-2 to the culture medium at a concentration of 25 U/mL.[13]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
After 72 hours, collect the cells for downstream analysis, such as proliferation assays (e.g., CFSE dilution), cytokine secretion assays (e.g., ELISA or ELISPOT for IFN-γ), or cytotoxicity assays.[13]
Protocol 3: In Vivo Cytotoxicity Assay
This protocol is for assessing the in vivo cytotoxic activity of IGRP(206-214)-specific T cells.
Materials:
-
Splenocytes from NOD.β2mnull mice (as target cells).
-
IGRP(206-214) peptide (VYLKTNVFL).
-
Irrelevant control peptide (e.g., TUM).
-
Cell proliferation dyes with different fluorescent spectra (e.g., CFSE and CellTracker Orange).
-
NOD recipient mice.
Procedure:
-
Prepare two populations of target splenocytes from NOD.β2mnull mice.
-
Label one population with a high concentration of CFSE (e.g., 5 µmol/l) and pulse them with an irrelevant control peptide.
-
Label the second population with CellTracker Orange (e.g., 10 µmol/l) and pulse them with the IGRP(206-214) peptide.[14]
-
Mix the two labeled and peptide-pulsed cell populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into recipient NOD mice.
-
After 16 hours, harvest the pancreatic lymph nodes from the recipient mice.[14]
-
Prepare a single-cell suspension from the lymph nodes and analyze by flow cytometry.
-
Calculate the specific lysis by comparing the ratio of the two target populations in the experimental mice to the ratio in control mice (e.g., non-diabetic or mice lacking the specific T-cell population). A decrease in the ratio of IGRP(206-214)-pulsed targets to control targets indicates specific in vivo cytotoxicity.[14]
Visualizations
Caption: Pathogenic recognition of IGRP(206-214) by CD8+ T cells.
Caption: Workflow of IGRP(206-214)-based tolerogenic immunotherapy.
Caption: General experimental workflow for preclinical IGRP immunotherapy.
References
- 1. pnas.org [pnas.org]
- 2. Identification of the β cell antigen targeted by a prevalent population of pathogenic CD8+ T cells in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Preclinical evaluation of a precision medicine approach to DNA vaccination in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Frontiers | Peptide-MHC-Based Nanomedicines for the Treatment of Autoimmunity: Engineering, Mechanisms, and Diseases [frontiersin.org]
- 9. Extraislet expression of islet antigen boosts T cell exhaustion to partially prevent autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. TIGIT acts as an immune checkpoint upon inhibition of PD1 signaling in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Enhancing anti-CD3 mAb-mediated diabetes remission in autoimmune diabetes through regulation of dynamin-related protein 1(Drp1)-mediated mitochondrial dynamics in exhausted CD8+T-cell subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for IGRP(206-214) Immunization in Non-Obese Diabetic (NOD) Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for immunization with the IGRP(206-214) peptide in Non-Obese Diabetic (NOD) mice, a key model for studying Type 1 Diabetes (T1D). The protocols detailed below are essential for investigating the role of the islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) in the pathogenesis of autoimmune diabetes and for the development of potential immunotherapies.
Introduction
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a critical autoantigen in the NOD mouse model of T1D. Specifically, the peptide IGRP(206-214) is a dominant target for diabetogenic CD8+ T cells.[1][2] Monitoring the immune response to IGRP(206-214) is crucial, as the expansion of T cells recognizing this epitope often precedes the onset of clinical diabetes.[1][2] Immunization of NOD mice with IGRP(206-214) can be used to study the mechanisms of T-cell activation, tolerance induction, and to test the efficacy of novel therapeutic interventions.[3][4]
Core Concepts and Signaling Pathways
The immune response to IGRP(206-214) in NOD mice involves the presentation of this peptide by Major Histocompatibility Complex (MHC) class I molecules (H2-Kd) on antigen-presenting cells (APCs) to CD8+ T cells.[5] This interaction, if it leads to activation, results in the proliferation and differentiation of cytotoxic T lymphocytes (CTLs) that can infiltrate the pancreatic islets and destroy insulin-producing beta cells, leading to diabetes.
Experimental Protocols
Protocol 1: Immunization of NOD Mice with IGRP(206-214) Peptide
This protocol describes the standard procedure for immunizing NOD mice to elicit an IGRP(206-214)-specific T-cell response.
Materials:
-
IGRP(206-214) peptide (Sequence: VYLKTNVFL)[6]
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)[3][7]
-
Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized IGRP(206-214) peptide in sterile PBS to a stock concentration of 1 mg/mL.
-
Emulsion Preparation:
-
For a final peptide concentration of 25 µg per 100 µL immunization, mix 25 µL of the 1 mg/mL peptide stock with 75 µL of PBS.
-
Add an equal volume of CFA or IFA to the peptide solution (100 µL of peptide solution + 100 µL of adjuvant).
-
Emulsify the mixture by repeatedly drawing it up and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Booster Immunizations (Optional): Depending on the experimental design, booster immunizations can be performed every 2 weeks with the peptide emulsified in IFA.[11]
Protocol 2: In Vitro T-Cell Proliferation Assay
This assay measures the proliferation of splenocytes in response to IGRP(206-214) stimulation.
Materials:
-
Splenocytes from immunized and control NOD mice
-
IGRP(206-214) peptide
-
Complete RPMI medium
-
[3H]thymidine
-
96-well round-bottom plates
Procedure:
-
Splenocyte Isolation: One week after immunization, harvest spleens from the mice and prepare a single-cell suspension.[3]
-
Cell Culture:
-
[3H]thymidine Labeling:
-
Add 1 µCi of [3H]thymidine to each well and incubate for an additional 16-18 hours.[8]
-
-
Measurement: Harvest the cells onto a filter mat and measure the incorporation of [3H]thymidine using a scintillation counter.
Protocol 3: IFN-γ ELISPOT Assay
This assay quantifies the number of IGRP(206-214)-specific, IFN-γ-secreting T cells.
Materials:
-
Splenocytes or pancreatic lymph node cells from immunized and control mice
-
IGRP(206-214) peptide
-
ELISPOT plates pre-coated with anti-IFN-γ antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase
-
Substrate for color development
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleen or draining lymph nodes of immunized mice.[12]
-
Cell Plating: Add 1 x 10^6 cells per well to the pre-coated ELISPOT plate.[12]
-
Antigen Stimulation: Add IGRP(206-214) peptide to the wells at a final concentration of 10 µM.[12]
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plates and add the biotinylated detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase.
-
Add the substrate and allow color to develop.
-
-
Analysis: Count the number of spots, where each spot represents a single IFN-γ-secreting cell.
Data Presentation
The following tables summarize quantitative data from representative studies on IGRP(206-214) immunization in NOD mice.
Table 1: T-Cell Proliferation in Response to IGRP(206-214) Peptide
| Mouse Strain | Age (weeks) | Peptide Concentration (µg/mL) | Proliferation (Mean cpm ± SD) |
| NOD | 4 | 100 | 15,000 ± 2,500 |
| NOD | 4 | 50 | 12,000 ± 2,000 |
| NOD | 4 | 10 | 8,000 ± 1,500 |
| Diabetic NOD | Diabetic | 100 | 25,000 ± 3,000 |
| Diabetic NOD | Diabetic | 50 | 20,000 ± 2,500 |
| Diabetic NOD | Diabetic | 10 | 15,000 ± 2,000 |
Data adapted from a study on spontaneous proliferation of NOD splenic T cells.[8]
Table 2: IGRP(206-214)-Specific CD8+ T-Cell Frequencies in NOD Mice
| Tissue | Age (weeks) | Mouse Strain | % IGRP(206-214) Tetramer+ of CD8+ T cells (Mean ± SEM) |
| Peripheral Blood | 8 | NOD | 0.2 ± 0.05 |
| Peripheral Blood | 12 | NOD | 0.8 ± 0.1 |
| Peripheral Blood | 15 | NOD | 1.0 ± 0.2 |
| Spleen | 15 | NOD | 0.6 ± 0.1 |
| Islets | Diabetic | NOD | up to 30% |
Data compiled from studies on the kinetics of IGRP(206-214)-specific T cells.[3][13]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of IGRP(206-214) immunization in NOD mice.
References
- 1. portlandpress.com [portlandpress.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
- 4. Tolerance induction by liposomes targeting a single CD8 epitope IGRP206-214 in a model of type 1 diabetes is impeded by co-targeting a CD4+ islet epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Developmental control of CD8+ T cell–avidity maturation in autoimmune diabetes [jci.org]
- 6. IGRP Catalytic Subunit-related Protein (206-214) - 1 mg [anaspec.com]
- 7. Combination of an Antigen-Specific Therapy and an Immunomodulatory Treatment to Simultaneous Block Recurrent Autoimmunity and Alloreactivity in Non-Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. pnas.org [pnas.org]
- 13. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing IGRP(206-214) peptide concentration for T cell proliferation assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the concentration of IGRP(206-214) peptide in T cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the IGRP(206-214) peptide and why is it used in T cell assays?
The IGRP(206-214) peptide, with the sequence VYLKTNVFL, is an immunodominant epitope of the islet-specific glucose-6-phosphatase catalytic subunit-related protein.[1] In non-obese diabetic (NOD) mice, a model for human Type 1 Diabetes, this peptide is presented by the MHC class I molecule H-2Kd and is a key target for pathogenic CD8+ T cells that infiltrate the pancreas and destroy beta cells.[2][3] It is widely used in immunological research to stimulate and measure the response of these specific T cells in assays for proliferation, cytokine release (e.g., IFN-γ), and cytotoxicity.[4][5][6]
Q2: What is a good starting concentration range for IGRP(206-214) in a T cell proliferation assay?
A common starting point for peptide stimulation is a broad dose-response experiment. Based on published studies, a recommended starting range is between 0.1 µM and 10 µM (approximately 0.1 µg/mL to 11 µg/mL).[2][7] Some protocols suggest a final concentration of ≥ 1 µg/mL for effective stimulation.[8] It is critical to perform a titration to determine the optimal concentration for your specific experimental conditions (e.g., cell type, donor variability, cell purity).
Q3: How should I prepare and store the IGRP(206-214) peptide?
Proper handling is crucial for experimental success.
-
Reconstitution: The lyophilized IGRP(206-214) peptide should first be dissolved in a small amount of sterile, high-purity Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mg/mL).[8][9]
-
Dilution: This stock solution should then be serially diluted into your sterile cell culture medium to achieve the final working concentrations. It is critical to ensure the final DMSO concentration in your cell culture is non-toxic, typically below 0.5% (v/v) .[9]
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][10]
Q4: How long should I incubate the T cells with the peptide?
For T cell proliferation assays, a typical incubation period is 3 to 4 days .[4][7] This allows sufficient time for the antigen-specific T cells to undergo several rounds of division. However, the optimal duration can vary and may need to be determined empirically for your system.
Data Presentation: Recommended Concentration Ranges
The optimal peptide concentration is highly dependent on the assay type and experimental goals. The table below summarizes concentrations of IGRP(206-214) and similar peptides used in various T cell assays to provide a reference for designing your titration experiments.
| Assay Type | Peptide Concentration (µg/mL) | Peptide Concentration (µM) | Reference(s) | Notes |
| T Cell Proliferation | 0.1 - 100 µg/mL | ~0.09 - 91.2 µM | [10] | A very broad range was tested to find the optimal dose. |
| T Cell Proliferation | 20 µg/mL | ~18.2 µM | [11] | Used as a final concentration for screening peptide libraries. |
| CD8+ T Cell Stimulation | Not specified | 0.1 µM | [7] | Stimulated proliferation and IFN-γ secretion over 3 days. |
| MHC Stabilization Assay | 0.01 - 1.0 µg/mL | ~0.009 - 0.9 µM | [2] | For pulsing cells to assess peptide binding to H-2Kd. |
| IFN-γ ELISPOT | Not specified | 7 µM | [12] | Used for stimulating peripheral blood lymphocytes. |
Note: Molar concentrations were calculated using a molecular weight of 1096.3 g/mol for IGRP(206-214).[3]
Experimental Protocols & Workflows
Protocol: Dose-Response Experiment for Optimal IGRP(206-214) Concentration
This protocol outlines the steps to determine the optimal peptide concentration for inducing T cell proliferation using a dye dilution assay (e.g., CFSE).
Materials:
-
Isolated T cells or PBMCs from an appropriate source (e.g., spleen of an NOD mouse).
-
IGRP(206-214) peptide, lyophilized.
-
Sterile, high-purity DMSO.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).
-
Cell proliferation dye (e.g., CFSE).
-
96-well U-bottom tissue culture plates.
-
Positive Control: Anti-CD3/CD28 antibodies or a mitogen like Concanavalin A.[4]
-
Negative Control: Vehicle (culture medium with the highest concentration of DMSO used).
Methodology:
-
Cell Preparation & Staining:
-
Prepare a single-cell suspension of splenocytes or purified T cells.
-
Label cells with a proliferation dye like CFSE according to the manufacturer's protocol.
-
Wash the cells thoroughly and resuspend them in complete RPMI medium at a concentration of 1-2 x 106 cells/mL.
-
-
Peptide Dilution Series:
-
Prepare a 1 mg/mL stock solution of IGRP(206-214) in DMSO.
-
Create a serial dilution of the peptide in complete RPMI medium. A common approach is a 10-fold dilution series to span a wide range (e.g., 100 µg/mL to 0.01 µg/mL), followed by a finer 2-fold dilution series around the most effective concentration.
-
Prepare 2X working concentrations of each peptide dilution.
-
-
Assay Setup:
-
Plate 100 µL of your cell suspension into the wells of a 96-well U-bottom plate (1-2 x 105 cells/well).
-
Add 100 µL of the 2X peptide dilutions to the corresponding wells to achieve a 1X final concentration.
-
Include control wells:
-
Unstimulated Control: Cells with 100 µL of medium only.
-
Vehicle Control: Cells with medium containing the highest DMSO concentration.
-
Positive Control: Cells with a known stimulus (e.g., anti-CD3/CD28).
-
-
Prepare each condition in triplicate.
-
-
Incubation:
-
Incubate the plate for 3-4 days at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition & Analysis:
-
Harvest the cells from the plate.
-
Stain with a viability dye and cell surface markers (e.g., CD8, CD4) if desired.
-
Acquire samples on a flow cytometer.
-
Gate on live, single CD8+ T cells and analyze the histogram of the proliferation dye. Proliferation is indicated by the serial halving of fluorescence intensity. The optimal concentration is the one that gives the maximal proliferation with minimal cell death.
-
Workflow Diagram: Peptide Concentration Optimization
Caption: Workflow for determining the optimal IGRP(206-214) peptide concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Proliferation in Positive Control | 1. Poor Cell Health: Cells were damaged during isolation or are not viable. 2. Inactive Reagents: Peptide or positive control stimulus has degraded. 3. Suboptimal Culture Conditions: Incorrect cell density, media issues, or incubator problems. | 1. Check Viability: Always check cell viability (e.g., with Trypan Blue) before plating. Ensure isolation protocols are gentle. 2. Use Fresh Aliquots: Avoid multiple freeze-thaws of peptide and control reagents.[10] Test a new batch if degradation is suspected. 3. Optimize Conditions: Titrate cell seeding density. Ensure media is fresh and the incubator is calibrated correctly. |
| High Background Proliferation (in Negative Control) | 1. Serum Contamination: FBS can contain mitogenic factors. 2. Peptide Purity: The peptide preparation may contain contaminants (e.g., endotoxins) that stimulate cells non-specifically.[10] 3. Cell Culture Contamination: Bacterial or fungal contamination can induce T cell activation. | 1. Test Serum: Screen different lots of FBS for low background stimulation. 2. Use High-Purity Peptide: Source peptides with >95% purity and consider requesting endotoxin (B1171834) testing.[10] 3. Maintain Aseptic Technique: Ensure all reagents and equipment are sterile. |
| High Cell Death in All Wells | 1. Peptide Toxicity: Peptide concentration is too high. 2. DMSO Toxicity: Final DMSO concentration exceeds 0.5%.[9] 3. Poor Cell Culture Conditions: Cells are stressed due to media, density, or other factors. | 1. Lower Concentration Range: Test a lower range of peptide concentrations in your titration. 2. Check DMSO Calculation: Recalculate dilutions to ensure the final DMSO concentration is non-toxic. Run a vehicle-only control.[9] 3. Review Basic Protocol: Ensure cell density is optimal (overcrowding can lead to cell death). Check media quality. |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate pipetting of cells or peptide solutions. 2. Uneven Cell Distribution: Cells were not mixed well before plating. 3. "Edge Effects" in Plate: Evaporation from wells on the edge of the plate. | 1. Use Calibrated Pipettes: Ensure pipettes are calibrated and use proper technique. 2. Mix Thoroughly: Gently resuspend the cell solution before aliquoting into each well. 3. Mitigate Edge Effects: Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier. |
Signaling Pathway Visualization
Simplified T Cell Receptor (TCR) Signaling Pathway
Upon recognition of the IGRP(206-214)-MHC complex, the T cell receptor initiates a signaling cascade leading to T cell activation and proliferation.
Caption: Key events in TCR signaling after IGRP(206-214) peptide recognition.
References
- 1. IGRP Catalytic Subunit-related Protein (206-214) - 1 mg [eurogentec.com]
- 2. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stemcell.com [stemcell.com]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. Optimizing Peptide Matrices For Identifying T Cell Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insulin-degrading enzyme regulates insulin-directed cellular autoimmunity in murine type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce background noise in IGRP(206-214) ELISpot assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in IGRP(206-214) ELISpot assays.
Troubleshooting High Background Noise
High background in ELISpot assays can obscure true positive results and complicate data interpretation. The following guide provides a systematic approach to identifying and mitigating common causes of elevated background noise.
Diagram: Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background in ELISpot assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in IGRP(206-214) ELISpot assays?
High background can stem from several factors, broadly categorized as issues with cells, reagents, or the assay procedure itself. Common culprits include:
-
Suboptimal Cell Quality: Poor viability of peripheral blood mononuclear cells (PBMCs) can lead to non-specific cytokine release. It's crucial to ensure high cell viability, especially when working with cryopreserved samples.[1]
-
Reagent Contamination: Contamination of cell culture media, serum, or buffers with mitogens like endotoxins can cause non-specific T-cell activation.[2]
-
Serum Reactivity: Fetal calf serum (FCS) is a known variable. Some batches may contain components that non-specifically activate cells, leading to high background.[3]
-
Inadequate Washing: Insufficient washing between steps can leave residual reagents or unbound antibodies on the plate membrane, contributing to background noise.[4][5]
-
Over-development: Excessive incubation with the substrate can lead to a general darkening of the membrane and high background.[5]
-
Excessive Cell Numbers: Plating too many cells per well can result in non-specific activation due to overcrowding.[2]
Q2: How can I reduce background noise related to my cell preparation?
Optimizing your cell handling and preparation is a critical first step:
-
Ensure High Viability: Always check cell viability before starting the assay. For cryopreserved PBMCs, it is recommended to let the cells rest for at least one hour after thawing to allow for the removal of cell debris.
-
Wash Cells Thoroughly: Wash your cells before plating to remove any pre-existing cytokines from the culture medium.[6][7]
-
Optimize Cell Density: The number of cells per well should be optimized. For antigen-specific wells, a starting point of 200,000-300,000 cells is often recommended.[2] If you observe high background, try reducing the cell number per well.[5]
Q3: Can the choice of cell culture medium impact background levels?
Yes, the culture medium is a significant factor. For assays involving autoimmune peptides like IGRP(206-214), using a serum-free medium is highly recommended.
-
Serum-Free Media: Media such as AIM-V have been shown to yield lower background compared to serum-supplemented media, as they avoid the introduction of foreign antigens that might be present in fetal bovine or human serum.[1][8]
-
Serum Batch Testing: If you must use serum, it is crucial to pre-test different batches to select one that results in low background and a high signal-to-noise ratio.[3]
Quantitative Data: Impact of Culture Media on Background
The following table summarizes a comparison of background spot-forming units (SFU) in IFN-γ ELISpot assays using different culture media.
| Culture Medium | Median Background (SFU/10^6 PBMCs) | Interquartile Range (SFU/10^6 PBMCs) |
| AIM-V (Serum-Free) | ~2 | 1 - 5 |
| RPMI + Autologous Serum | ~5 | 2 - 10 |
| RPMI + Pooled AB Serum | ~8 | 3 - 15 |
Data adapted from a study comparing different culture media in ELISpot assays. Absolute values can vary between experiments and donors.
Q4: What is the proper washing technique to minimize background?
Thorough and careful washing is essential for low background.
-
Use a Squirt Bottle with a Wide Spout: This allows for effective flushing of the wells.[2]
-
Wash Both Sides of the Membrane: After the detection antibody and conjugate incubation steps, remove the plastic underdrain of the plate and wash the backside of the PVDF membrane. This helps to reduce background staining.[2]
-
Sufficient Wash Cycles: Perform the recommended number of washes as per the protocol. Using an automated plate washer may require increasing the number of wash cycles compared to manual washing.[6]
Experimental Protocols
Optimized Protocol for IGRP(206-214) IFN-γ ELISpot Assay
This protocol is designed to minimize background noise when measuring T-cell responses to the IGRP(206-214) peptide.
Diagram: IGRP(206-214) ELISpot Experimental Workflow
Caption: Optimized experimental workflow for IGRP(206-214) ELISpot assay.
Materials:
-
PVDF membrane 96-well ELISpot plate
-
Capture and biotinylated detection antibodies (specific for IFN-γ)
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
IGRP(206-214) peptide
-
Positive control (e.g., PHA or a pool of viral peptides)
-
Negative control (e.g., peptide solvent, an irrelevant peptide)
-
PBMCs from study subjects
-
Serum-free cell culture medium (e.g., AIM-V)
-
Sterile PBS and sterile deionized water
-
35% Ethanol in sterile water
Procedure:
Day 1: Plate Coating
-
Pre-wet the PVDF membrane by adding 20 µL of 35% ethanol to each well for a maximum of 1 minute.[9]
-
Wash the plate 5 times with 200 µL/well of sterile water to completely remove the ethanol.[9]
-
Dilute the capture antibody to the recommended concentration in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Seal the plate and incubate overnight at 4°C.[10]
Day 2: Cell Incubation
-
Wash the plate 5 times with 200 µL/well of sterile PBS to remove unbound capture antibody.[3]
-
Block the membrane by adding 200 µL/well of serum-free medium (e.g., AIM-V). Incubate for at least 30 minutes at room temperature.[10]
-
While the plate is blocking, prepare your PBMCs. If using cryopreserved cells, thaw them and let them rest in culture medium for at least 1 hour at 37°C. Ensure cell viability is >95%.
-
Wash the cells and resuspend them in fresh serum-free medium at the desired concentration (e.g., 4-6 x 10^6 cells/mL).
-
Remove the blocking solution from the plate.
-
Add 50 µL of the IGRP(206-214) peptide, positive control, or negative control to the appropriate wells.
-
Add 50 µL of the cell suspension to each well (final volume 100 µL). This will result in 2-3 x 10^5 cells per well.[9]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. Do not move or disturb the plate during this incubation period.[4]
Day 3: Spot Development
-
Remove the cells by washing the plate 5 times with 200 µL/well of PBS.[3]
-
Dilute the biotinylated detection antibody in PBS containing 0.5% FCS (or a similar blocking agent). Add 100 µL/well and incubate for 2 hours at room temperature.[10]
-
Wash the plate 5 times with 200 µL/well of PBS.
-
Dilute the streptavidin-enzyme conjugate in PBS with 0.5% FCS. Add 100 µL/well and incubate for 1 hour at room temperature, protected from light.[10]
-
Wash the plate 5 times with PBS. After this step, remove the plastic underdrain and wash the back of the membrane.[2]
-
Add 100 µL/well of the substrate solution and develop until distinct spots emerge. Monitor spot development under a microscope.[9]
-
Stop the reaction by washing the plate extensively with tap water.[10]
-
Allow the plate to dry completely in the dark before counting the spots using an ELISpot reader.
References
- 1. Performance of serum-supplemented and serum-free media in IFNγ Elispot Assays for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directions for washing ELISPOT and FluoroSpot plates | U-CyTech [ucytech.com]
- 3. mabtech.com [mabtech.com]
- 4. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ELISpot Troubleshooting [elisa-antibody.com]
- 8. Serum is not required for ex vivo IFN-γ ELISPOT: a collaborative study of different protocols from the European CIMT Immunoguiding Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Improving the Viability of IGRP(206-214) Specific T Cells in Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when culturing IGRP(206-214) specific T cells. Our goal is to help you improve the viability and functionality of these critical immune cells for your research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended basal medium and serum concentration for culturing IGRP(206-214) specific T cells?
A1: The most commonly used basal medium for culturing IGRP(206-214) specific T cells is RPMI 1640.[1][2] This should be supplemented with 10% Fetal Bovine Serum (FBS), 1 mM sodium pyruvate, non-essential amino acids, and 28 µM β-mercaptoethanol.[2] It is crucial to use a consistent and high-quality lot of FBS, as batch-to-batch variability can significantly impact T cell viability and function.
Q2: What is the optimal cytokine support for maintaining the viability of IGRP(206-214) specific T cells in culture?
A2: Interleukin-2 (IL-2) is essential for the survival and proliferation of IGRP(206-214) specific T cells in vitro.[1][2] A concentration of 50 U/mL of recombinant human IL-2 is recommended for propagating islet-infiltrating T cells.[2] For some applications, other common gamma-chain cytokines like IL-7 and IL-15 can be used in combination with or as an alternative to IL-2 to promote survival and expansion of memory T cell populations.
Q3: My IGRP(206-214) specific T cells are undergoing significant apoptosis after a few days in culture. What could be the cause?
A3: This phenomenon is likely Activation-Induced Cell Death (AICD), a natural process that eliminates chronically stimulated T cells. Repeated or high-avidity engagement of the T cell receptor (TCR) in the absence of appropriate co-stimulation can trigger apoptosis. IGRP(206-214) specific T cells, particularly those with high avidity for their target, are susceptible to AICD, which can be mediated through the Fas/FasL pathway.
Q4: How can I minimize Activation-Induced Cell Death (AICD) in my cultures?
A4: To minimize AICD, consider the following strategies:
-
Optimize antigen concentration: Use the lowest concentration of IGRP(206-214) peptide or peptide-MHC (pMHC) tetramers that still elicits the desired activation.
-
Provide co-stimulation: Ensure the presence of co-stimulatory signals, for example by using antigen-presenting cells (APCs) that express ligands like CD80/CD86.
-
Resting periods: After initial activation and expansion, culture the T cells in the presence of survival cytokines like IL-2, IL-7, or IL-15 without restimulating them with the antigen for a period.
-
Modulate signaling pathways: In some experimental settings, inhibitors of the Fas/FasL pathway can be used to reduce AICD.
Q5: What is the best method for cryopreserving and thawing IGRP(206-214) specific T cells to ensure high viability?
A5: For cryopreservation, use a freezing medium consisting of 90% FBS and 10% DMSO. Freeze the cells slowly at a controlled rate of -1°C per minute down to -80°C before transferring them to liquid nitrogen for long-term storage. When thawing, warm the vial rapidly in a 37°C water bath until a small ice crystal remains. Gently transfer the cells to pre-warmed culture medium. To remove residual DMSO, which can be toxic to the cells, it is advisable to centrifuge the cells after thawing and resuspend them in fresh medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability after thawing | 1. Improper freezing technique (rate too fast).2. Suboptimal freezing medium.3. Repeated freeze-thaw cycles.4. Harsh thawing procedure. | 1. Use a controlled-rate freezer or a freezing container to ensure a -1°C/minute cooling rate.2. Use fresh, high-quality FBS and cell-culture grade DMSO in your freezing medium.3. Aliquot cells into multiple vials to avoid thawing the entire stock for each experiment.4. Thaw vials quickly at 37°C and gently dilute cells into pre-warmed medium. Consider a media change after a few hours to remove residual DMSO. |
| Poor T cell expansion in culture | 1. Insufficient cytokine support.2. Suboptimal cell density.3. Exhaustion of nutrients in the medium.4. T cell anergy or exhaustion due to chronic stimulation. | 1. Ensure the correct concentration of IL-2 (or other cytokines like IL-7/IL-15) is present in the culture medium.2. Maintain an optimal cell density. Overcrowding can lead to nutrient depletion and accumulation of toxic byproducts.3. Perform regular media changes every 2-3 days.4. Provide periods of rest from antigenic stimulation, culturing the cells with only cytokines. |
| Loss of antigen-specific function (e.g., reduced IFN-γ production) | 1. T cell exhaustion due to prolonged in vitro culture and stimulation.2. Preferential expansion of low-avidity T cells.3. Culture-induced changes in T cell phenotype. | 1. Limit the duration of in vitro culture. Assess function at earlier time points.2. Use methods to enrich for high-avidity T cells if required for your application.3. Analyze the expression of memory and exhaustion markers (e.g., CD44, CD62L, PD-1, TIM-3) to monitor the T cell phenotype over time. |
| Clumping of cells in culture | 1. Cell death and release of DNA.2. High cell density. | 1. Gently pipette to break up clumps. If clumping is severe, consider adding a DNase I treatment to the culture medium.2. Maintain optimal cell density and viability to minimize cell death. |
Experimental Protocols
Protocol 1: Isolation and Expansion of Islet-Infiltrating IGRP(206-214) Specific T Cells
-
Islet Isolation: Isolate pancreatic islets from NOD mice using standard collagenase digestion protocols.
-
T Cell Culture Initiation: Handpick the isolated islets and place approximately 50 islets per well in a 24-well tissue culture plate.[2]
-
Culture Medium: Use RPMI 1640 supplemented with 10% FBS, 1 mM sodium pyruvate, non-essential amino acids, 28 µM β-mercaptoethanol, and 50 U/mL recombinant human IL-2.[2]
-
Incubation: Culture the islets at 37°C in a 5% CO₂ incubator for 7-9 days.[1][2] During this period, T cells will migrate out of the islets and proliferate.
-
T Cell Harvest and Expansion: After the initial culture period, harvest the non-adherent T cells. These cells can be further expanded in fresh medium containing IL-2.
Protocol 2: In Vitro T Cell Proliferation Assay
-
Cell Preparation: Prepare a single-cell suspension of splenic 8.3 CD8⁺ T cells (specific for IGRP₂₀₆₋₂₁₄).
-
Antigen Presenting Cell (APC) Preparation: Use bone marrow- or spleen-derived dendritic cells (DCs) pulsed with 0.1 µM of IGRP₂₀₆₋₂₁₄ peptide.[1]
-
Co-culture: Co-culture 2 x 10⁴ T cells with 10⁴ peptide-pulsed DCs per well in a 96-well round-bottom plate in 200 µL of complete RPMI medium.[1]
-
Incubation: Culture the cells for 3 days at 37°C in a 5% CO₂ incubator.[1]
-
Proliferation Measurement: During the last 18 hours of culture, pulse each well with 1 µCi of [³H]-thymidine.[1] Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter to quantify proliferation.
Signaling Pathways and Experimental Workflows
Caption: A simplified diagram of key T cell survival signaling pathways.
Caption: The Fas-FasL signaling pathway leading to Activation-Induced Cell Death (AICD).
Caption: A general workflow for the culture and analysis of IGRP(206-214) specific T cells.
References
Technical Support Center: Adoptive Transfer of IGRP(206-214) T Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the adoptive transfer of Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP(206-214)) T cells. The information is tailored for researchers, scientists, and drug development professionals in the field of autoimmune disease, particularly Type 1 Diabetes (T1D).
Frequently Asked Questions (FAQs)
Q1: What is the significance of the IGRP(206-214) peptide in T1D research?
A1: IGRP(206-214) is a key autoantigen recognized by CD8+ T cells in the non-obese diabetic (NOD) mouse model of T1D.[1][2] These T cells are clonally dominant and pathogenic, playing a crucial role in the destruction of insulin-producing pancreatic beta cells.[1][3] Consequently, the adoptive transfer of IGRP(206-214)-specific T cells is a widely used method to study T1D pathogenesis, immune tolerance mechanisms, and to test novel therapeutic interventions.[3][4]
Q2: Which mouse models are typically used for IGRP(206-214) T cell adoptive transfer experiments?
A2: The most common models are:
-
NOD mice: As the spontaneous model for T1D, they are often used to study the natural progression of the disease following T cell transfer.[3][5]
-
NOD.scid or NOD.Rag1-/- mice: These immunodeficient strains lack their own T and B cells, providing a "clean" background to study the effects of the transferred T cell population without interference from the host's adaptive immune system.[6][7]
-
NOD8.3 TCR transgenic mice: These mice have a high frequency of CD8+ T cells expressing a T cell receptor (TCR) specific for IGRP(206-214), making them an excellent source of pathogenic T cells for adoptive transfer studies.[1][3][8]
Troubleshooting Guide
Issue 1: Poor Engraftment or Low Persistence of Transferred T Cells
Q: We performed an adoptive transfer of IGRP(206-214) T cells into recipient mice, but we are observing very low numbers of these cells in the peripheral blood and target organs (pancreas, pancreatic lymph nodes). What could be the cause?
A: Several factors can contribute to poor engraftment and persistence of adoptively transferred T cells. Consider the following potential causes and solutions:
-
Suboptimal T Cell Activation State: Naive T cells may not expand efficiently without proper activation. It is often beneficial to activate the T cells in vitro prior to transfer. However, prolonged culture can lead to exhaustion.
-
Host Immune Response: If using immunocompetent hosts like standard NOD mice, the recipient's immune system may reject the transferred cells. Using immunodeficient recipients such as NOD.scid or NOD.Rag1-/- can mitigate this issue.[6]
-
Lack of Homeostatic Proliferation Signals: The availability of cytokines like IL-7 and IL-15 is crucial for T cell survival and homeostatic proliferation. Preconditioning the recipient mice with sublethal irradiation can create space and increase the availability of these cytokines.
-
T Cell Avidity: Low-avidity IGRP(206-214)-specific T cells may be less pathogenic and may not expand as robustly as high-avidity clones.[1][3] The source of your T cells (e.g., young vs. prediabetic NOD mice) can influence the avidity of the population.
Issue 2: Failure to Induce or Accelerate T1D
Q: We transferred IGRP(206-214)-specific T cells from diabetic NOD8.3 mice into young, pre-diabetic NOD recipients, but the onset of diabetes was not accelerated as expected. Why might this be the case?
A: The failure to induce or accelerate T1D can stem from issues with the transferred T cells, the recipient mice, or the experimental protocol itself.
-
T Cell Exhaustion: The transferred T cells may be in an exhausted state, characterized by high expression of inhibitory receptors like PD-1 and TIM-3.[9] This is more likely if the donor T cells were isolated from older, diabetic mice with prolonged antigen exposure. Continuous exposure to the IGRP antigen can boost T cell exhaustion.[9][10]
-
Recipient's Regulatory Environment: The recipient mice may have a robust population of regulatory T cells (Tregs) that can suppress the activity of the transferred pathogenic T cells.[4][7][11]
-
Insufficient Number of Pathogenic Cells: The number of transferred T cells might be below the threshold required to overcome the recipient's regulatory mechanisms and cause disease. Titrating the number of transferred cells is recommended.
-
Role of Other Autoantigens: While IGRP(206-214) is a dominant epitope, immune responses to other autoantigens, such as proinsulin, are also critical for T1D development.[3][4] Tolerance to proinsulin can prevent diabetes even in the presence of IGRP-specific T cells.[3][4]
Issue 3: Unexpected T Cell Proliferation or Distribution
Q: We observed widespread proliferation of our transferred CFSE-labeled IGRP(206-214) T cells in various lymphoid organs, not just the pancreatic lymph nodes (PLNs). Is this normal?
A: The expected site of initial proliferation for IGRP(206-214)-specific T cells is the PLNs, where the antigen is presented by antigen-presenting cells (APCs).[3][5] Widespread proliferation in other lymph nodes (e.g., inguinal, mesenteric) is not typical in a standard NOD mouse and may indicate:
-
Systemic Antigen Expression: Your experimental model might have ectopic or systemic expression of the IGRP antigen. For example, in transgenic mice engineered to express IGRP in APCs throughout the body, extensive T cell proliferation in all lymph nodes is an expected outcome.[3][9]
-
Inflammatory Conditions: A systemic inflammatory state in the recipient mouse could lead to non-specific T cell activation and proliferation. Ensure that the recipient mice are healthy and free of infections.
-
Bystander Activation: In a highly inflammatory environment, T cells can become activated in an antigen-independent manner, a phenomenon known as bystander activation.[5]
Experimental Protocols
Protocol 1: Isolation and Adoptive Transfer of IGRP(206-214) T Cells
-
T Cell Source: Isolate spleens and lymph nodes from NOD8.3 TCR transgenic mice.
-
Cell Preparation: Prepare a single-cell suspension.
-
CD8+ T Cell Enrichment: Purify CD8+ T cells using magnetic beads (negative or positive selection).
-
CFSE Labeling (Optional): To track T cell proliferation, resuspend purified T cells in PBS with 0.1% BSA at 10^7 cells/ml. Add CFSE (5 mM stock in DMSO) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold media containing 10% FBS and wash the cells three times.[3][8]
-
Adoptive Transfer: Resuspend the prepared T cells in sterile PBS. Inject a defined number of cells (e.g., 1-5 x 10^6) intravenously (tail vein) or intraperitoneally into recipient mice.[6][8]
Protocol 2: Analysis of Transferred T Cells
-
Tissue Harvesting: At a predetermined time point post-transfer, harvest tissues of interest (e.g., spleen, PLNs, pancreas).
-
Cell Staining: Prepare single-cell suspensions. For analysis by flow cytometry, stain cells with fluorescently labeled antibodies against surface markers (e.g., CD8, CD44, CD62L) and IGRP(206-214)/H-2Kd tetramers to identify the antigen-specific population.[1][3]
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. Analyze the data to determine the percentage, absolute number, phenotype (e.g., naive, effector, memory), and proliferation (based on CFSE dilution) of the transferred IGRP(206-214)-specific T cells.[1][3]
Data Presentation
Table 1: Representative Frequencies of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice
| Tissue | Age of NOD Mouse | Percentage of CD8+ T cells that are IGRP(206-214) Tetramer+ | Reference |
| Peripheral Blood | 15 weeks | ~0.5% - 1.0% | [1][3] |
| Spleen | 15 weeks | ~0.3% - 0.6% | [3] |
| Pancreatic Islets | Diabetic | Up to 30% | [1] |
Table 2: Impact of T Cell Subsets on T1D Induction in Adoptive Transfer Models
| Transferred T Cell Subset | Recipient Mouse | Outcome | Key Finding | Reference |
| Naïve CD5^hi^ CD8+ T cells | NOD.Rag1-/- | Higher diabetes incidence | CD5^hi^ T cells have higher self-antigen reactivity and are more pathogenic. | [6] |
| Naïve CD5^lo^ CD8+ T cells | NOD.Rag1-/- | Lower diabetes incidence | CD5^lo^ T cells are less pathogenic. | [6] |
| IGRP-specific T | Irradiated NOD | Delayed diabetes onset | Terminally exhausted T cells can suppress other autoreactive T cells. | [9] |
Visualizations
Caption: Workflow for IGRP(206-214) T cell adoptive transfer experiments.
Caption: Simplified model of IGRP(206-214) T cell activation.
References
- 1. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
- 4. T Cell-Mediated Beta Cell Destruction: Autoimmunity and Alloimmunity in the Context of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]
- 6. Thymic self-recognition-mediated TCR signal strength modulates antigen-specific CD8+ T cell pathogenicity in non-obese diabetic mice [elifesciences.org]
- 7. Regulatory CD4+ T cells redirected against pathogenic CD8+ T cells protect NOD mice from development of autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Extraislet expression of islet antigen boosts T cell exhaustion to partially prevent autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Refining Flow Cytometry Gating Strategy for IGRP(206-214) Tetramer+ Cells
Welcome to the technical support center for refining your flow cytometry gating strategy for Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) (206-214) tetramer-positive cells. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately identifying and quantifying these rare, antigen-specific T cells.
Troubleshooting Guide
This section addresses common issues encountered during the staining and analysis of IGRP(206-214) tetramer+ cells.
| Problem | Potential Cause | Recommended Solution |
| High Background/Non-Specific Staining | 1. Inadequate blocking of Fc receptors. 2. Dead cells binding the tetramer non-specifically. 3. Suboptimal tetramer concentration (too high). 4. Presence of biotinylated antibodies in the panel causing interference with streptavidin-conjugated tetramers. | 1. Include an Fc receptor blocking step in your protocol before adding antibodies or tetramers. 2. Always use a viability dye (e.g., 7-AAD, Propidium Iodide, or fixable viability dyes) to exclude dead cells from your analysis.[1][2] 3. Titrate your tetramer to determine the optimal concentration that provides the best signal-to-noise ratio.[3] 4. Avoid using other biotinylated antibodies in the same panel as your tetramer.[2] |
| Low/No Tetramer Signal | 1. Low frequency of IGRP(206-214) specific T cells. 2. Incorrect storage or handling of the tetramer. 3. Inefficient staining protocol. 4. Fixation of cells before tetramer staining. | 1. Acquire a sufficient number of events (e.g., 1-5 million live, single lymphocytes) to detect rare populations.[4][5] Consider enrichment strategies if the frequency is extremely low. 2. Store tetramers at 4°C, protected from light, and avoid repeated freeze-thaw cycles. 3. Optimize incubation time and temperature. A common starting point is 30-60 minutes at 4°C or 30 minutes at 37°C for some protocols.[2][6] 4. Do not fix cells before tetramer staining, as this can destroy the epitope recognized by the T cell receptor.[2] |
| Poor Resolution Between Positive and Negative Populations | 1. Inadequate compensation for spectral overlap. 2. Suboptimal instrument settings (e.g., PMT voltages). 3. High autofluorescence in the cell population. | 1. Use single-stained compensation controls for every fluorochrome in your panel, including the tetramer.[7] Fluorescence Minus One (FMO) controls are crucial for accurately setting gates for the tetramer-positive population.[5] 2. Optimize PMT voltages to ensure the negative population is on scale and there is sufficient dynamic range to resolve the positive population. 3. Use a dump channel to exclude highly autofluorescent cells like monocytes and macrophages if they are not of interest.[1][8] |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for an IGRP(206-214) tetramer staining experiment?
A1: A robust tetramer staining experiment should include the following controls:
-
Unstained Cells: To assess background fluorescence and set initial gates.
-
Viability Dye Control: To properly gate on live cells.
-
Compensation Controls: Single-stained beads or cells for each fluorochrome in the panel to correct for spectral overlap.[7]
-
Fluorescence Minus One (FMO) Control: A sample stained with all antibodies except the tetramer. This is critical for setting an accurate gate for the rare tetramer-positive population by revealing the spread of the negative population.[5]
-
Negative Control Tetramer: A tetramer with the same MHC allele and fluorochrome but loaded with an irrelevant peptide that is known not to be recognized by T cells in your system.[2][9][10] This helps to distinguish true positive cells from cells that non-specifically bind the tetramer backbone.
-
Biological Controls: Samples from animals or individuals known to be negative or positive for the IGRP(206-214) response, if available.[10] For instance, in studies with NOD mice, islet-infiltrating T cells from diabetic mice could serve as a positive control.[11][12]
Q2: What is a "dump channel" and why is it important for tetramer gating?
A2: A dump channel includes a cocktail of antibodies against markers on cells that are not of interest (e.g., CD14 for monocytes, CD19 for B cells, CD4 if you are analyzing CD8+ T cells), all conjugated to the same fluorochrome.[1][8] By gating out the cells positive for this channel, you can enrich for your target lymphocyte population and reduce non-specific binding and background noise, leading to a cleaner identification of tetramer+ cells.[1][2][8]
Q3: Can I stain for intracellular markers along with the IGRP(206-214) tetramer?
A3: Yes, but the staining order is crucial. You should perform the tetramer staining on live cells first, followed by surface marker staining. After these steps, you can proceed with a fixation and permeabilization protocol suitable for intracellular staining. It is important to note that fixation before tetramer staining is not recommended as it can abolish tetramer binding.[2]
Q4: What is a typical frequency for IGRP(206-214) tetramer+ CD8+ T cells?
A4: The frequency of these cells is typically very low, especially in peripheral blood. In non-obese diabetic (NOD) mice, a common model for studying type 1 diabetes, the frequency of IGRP(206-214) tetramer+ CD8+ T cells can vary with age and disease progression, but is often in the range of 0.1% to a few percent of CD8+ T cells within pancreatic islets, and generally lower in peripheral blood.[13][14][15] Acquiring a large number of events is therefore critical for their detection.[4]
Experimental Protocols
Protocol 1: Staining of Peripheral Blood Mononuclear Cells (PBMCs) for IGRP(206-214) Tetramer+ Cells
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Wash the cells twice with FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Fc Receptor Blocking: Resuspend cells in FACS buffer containing an Fc receptor blocking antibody and incubate for 10 minutes at 4°C.
-
Tetramer Staining: Without washing, add the titrated amount of IGRP(206-214) tetramer and the negative control tetramer to their respective tubes. Incubate for 30-60 minutes at 4°C, protected from light. Some protocols suggest incubation at 37°C for 30 minutes to enhance binding.[6]
-
Surface Marker Staining: Add the cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD8, and a dump channel cocktail) to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Viability Staining: Wash the cells once with FACS buffer. Resuspend in PBS and add a viability dye (e.g., 7-AAD) according to the manufacturer's instructions. Incubate for 10-15 minutes at room temperature in the dark.
-
Acquisition: Acquire the samples on a flow cytometer immediately. Collect a high number of events (at least 1 million live, single lymphocytes) to ensure adequate detection of the rare tetramer+ population.[4]
Visualizing the Gating Strategy
A logical workflow is essential for isolating the rare IGRP(206-214) tetramer+ population. The following diagrams illustrate a typical gating strategy.
Caption: A hierarchical gating strategy for identifying IGRP(206-214) tetramer+ cells.
The following diagram illustrates the logical relationship for setting up the appropriate controls for accurate gating.
Caption: Workflow illustrating the use of controls for accurate tetramer gating.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. cytobase.montp.inserm.fr [cytobase.montp.inserm.fr]
- 5. Frontiers | Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. rupress.org [rupress.org]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
- 12. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tolerance to Proinsulin-1 Reduces Autoimmune Diabetes in NOD Mice [frontiersin.org]
- 14. pnas.org [pnas.org]
- 15. Identification of the β cell antigen targeted by a prevalent population of pathogenic CD8+ T cells in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
dealing with peptide contamination in commercial IGRP(206-214) preparations
Welcome to the technical support center for commercial IGRP(206-214) peptide preparations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues related to peptide contamination and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is IGRP(206-214) and why is its purity critical?
A1: IGRP(206-214) is a highly immunogenic peptide corresponding to residues 206-214 of murine islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP).[1] It is a key autoantigen studied in the context of Type 1 Diabetes in non-obese diabetic (NOD) mice, as it can be recognized by pathogenic CD8+ T cells.[2][3][4][5][6] Due to its potent ability to stimulate T-cell responses, even trace amounts of IGRP(206-214) as a contaminant in other peptide preparations can lead to significant false-positive results in sensitive immunological assays.[2][7] Conversely, contaminants within an IGRP(206-214) preparation can cause unexpected or misleading experimental outcomes.
Q2: What are the common types of impurities found in commercial synthetic peptides like IGRP(206-214)?
A2: Commercial synthetic peptides can contain several types of impurities stemming from the synthesis process, storage, or handling. These are broadly categorized as process-related and product-related impurities.
-
Process-Related Impurities: These arise during chemical synthesis and include truncated or extended peptide sequences, deletion sequences, incompletely removed protecting groups (e.g., Fmoc-modified peptides), and by-products from side reactions.[8][9] Residual reagents and solvents from the synthesis and purification steps, as well as heavy metals from equipment, can also be present.[10]
-
Product-Related Impurities: These are modifications of the target peptide itself, such as deamidation, oxidation, or aggregation, which can occur during manufacturing or storage.[8][11]
-
Cross-Contamination: A significant concern is contamination with other, unrelated but highly immunogenic peptides due to shared equipment during synthesis or purification.[12][13] A documented case showed a peptide preparation contaminated with IGRP(206-214), which was undetectable by standard mass spectrometry but elicited a powerful T-cell response.[2][7]
Q3: My peptide provider supplied a certificate of analysis (CoA) showing >95% purity by HPLC. Is this sufficient to rule out contamination issues?
A3: While a CoA indicating >95% purity is a good starting point, it may not be sufficient to rule out issues, especially for highly sensitive applications like T-cell assays.[13][14] Standard HPLC with UV detection measures the proportion of the main peptide relative to other absorbing species.[8] However, a contaminant that is highly potent biologically may be present at a very low concentration (e.g., <1% or even at parts-per-million levels) and could be missed by standard HPLC or even direct mass spectrometry.[2][13] Such low-level impurities can still cause significant false-positive results.[12][13]
Q4: What kind of experimental results might suggest a contamination problem with my IGRP(206-214) peptide?
A4: Several indicators might point towards a contamination issue:
-
Unexpected T-cell Activation: You observe T-cell activation (e.g., IFN-γ production in an ELISPOT assay) with a control peptide that should be non-stimulatory, or a response in cells that should not be reactive to IGRP(206-214).[2][12]
-
Lack of Response: Your highly purified IGRP(206-214) fails to stimulate a response in a well-characterized T-cell line known to be reactive to it. This could suggest the presence of an inhibitory impurity.
-
Poor Reproducibility: Results vary significantly between different lots of the same peptide or even between experiments using the same lot.[14]
-
Inconsistent Dose-Response: The biological activity does not correlate linearly with the peptide concentration as expected. The higher the dose applied, the greater the risk of observing effects from spurious contaminants.[13]
Troubleshooting Guide
If you suspect contamination in your IGRP(206-214) preparation, follow this troubleshooting workflow.
Step 1: Initial Assessment of Unexpected Results
-
Problem: You observe T-cell activation with a negative control peptide or inconsistent responses with your IGRP(206-214).
-
Action: Before blaming the peptide, rule out other experimental variables.
-
Confirm the identity and viability of your cells.
-
Check for contamination in your cell culture reagents (e.g., mycoplasma, endotoxin).
-
Verify the correct preparation and dilution of all reagents.
-
Step 2: Perform In-house Quality Control
-
Problem: Basic experimental checks are fine, but the issue persists.
-
Action: Perform your own analytical tests on the peptide preparation.
-
Mass Spectrometry (MS): Confirm that the primary mass peak corresponds to the theoretical mass of IGRP(206-214) (Monoisotopic Mass: ~1095.6 Da). Look for any secondary peaks.
-
Analytical HPLC: Run an analytical HPLC to confirm the purity stated on the CoA. Compare the chromatogram to the one provided by the supplier.
-
Step 3: Conduct Biological Specificity Assays
-
Problem: Analytical data seems acceptable, but biological results are questionable. T-cell assays are extremely sensitive to minute impurities.[2]
-
Action: Use highly specific biological controls.
-
Use a Control T-cell Line: Test the peptide on a T-cell line or clone that is known to be specific for IGRP(206-214) and one that is specific for an unrelated peptide. The IGRP(206-214) prep should only activate the specific T-cells.
-
Test Multiple Batches: If possible, test a new, independently synthesized batch of the peptide to see if the issue is reproducible.[13] Sporadic contamination events can affect single batches.[13]
-
Step 4: Advanced Characterization and Supplier Communication
-
Problem: You have strong evidence of a contamination issue affecting your results.
-
Action:
-
Contact the Supplier: Provide them with your analytical and biological data and request an investigation into the specific lot.
-
Consider Advanced Analysis: For critical applications, consider more advanced techniques like LC-MS/MS to fragment the peptide and its impurities for sequence confirmation.[15][16] HPLC fractionation followed by biological testing of each fraction can help isolate and identify the contaminant.[7]
-
Summary of Potential Contaminants and Detection Methods
| Contaminant Type | Examples | Primary Detection Method | Potential Impact on IGRP(206-214) Experiments |
| Process-Related (Peptide) | Truncated/Extended Sequences, Deletions | HPLC, Mass Spectrometry (LC-MS/MS) | Altered or no T-cell recognition; antagonist effects. |
| Process-Related (Chemical) | Residual solvents, TFA, Fmoc groups | Gas Chromatography-MS (GC-MS), HPLC | Cellular toxicity; non-specific immune activation.[12] |
| Product-Related | Oxidation, Deamidation, Aggregates | HPLC, Mass Spectrometry | Reduced peptide activity; potential for altered immunogenicity.[11] |
| Cross-Contamination | Other highly immunogenic peptides (e.g., viral epitopes) | Biological Assays (ELISPOT, etc.), LC-MS | False-positive T-cell activation, leading to incorrect conclusions.[2][12] |
| Heavy Metals | Arising from equipment/reagents | Inductively Coupled Plasma-MS (ICP-MS) | Cellular toxicity; can facilitate peptide degradation.[10] |
Key Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing peptide purity.
-
System Preparation: Use a standard HPLC system with a UV detector (e.g., monitoring at 214 nm and 280 nm) and a C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water. Note: FA is preferred for subsequent MS analysis as TFA can cause signal suppression.[15]
-
Solvent B: 0.1% TFA or FA in acetonitrile.
-
-
Peptide Sample Preparation: Dissolve the lyophilized IGRP(206-214) peptide in Solvent A or an appropriate buffer to a concentration of 1 mg/mL. Centrifuge to pellet any insoluble material.
-
Gradient Elution: Run a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of main peak / Total area of all peaks) x 100.
Protocol 2: Identity Verification by Mass Spectrometry (MS)
This protocol outlines how to confirm the peptide's molecular weight.
-
Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 µM) in an appropriate solvent for infusion or LC-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 400-1500 m/z).
-
Data Analysis: The IGRP(206-214) peptide (sequence VYLKTNVFL) has a monoisotopic mass of approximately 1095.6 Da. Look for charge states such as the [M+H]+ ion at ~1096.6 m/z and the [M+2H]2+ ion at ~548.8 m/z. Compare the observed mass to the theoretical mass.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Autoreactive Effector/Memory CD4+ and CD8+ T Cells Infiltrating Grafted and Endogenous Islets in Diabetic NOD Mice Exhibit Similar T Cell Receptor Usage | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. Type 1 Diabetes: Chapter 4 [som.cuanschutz.edu]
- 6. pnas.org [pnas.org]
- 7. T Cells Recognizing a Peptide Contaminant Undetectable by Mass Spectrometry | PLOS One [journals.plos.org]
- 8. lcms.cz [lcms.cz]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Contamination Risks in Work with Synthetic Peptides: flg22 as an Example of a Pirate in Commercial Peptide Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vitro Restimulation with IGRP(206-214)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the murine IGRP(206-214) peptide (VYLKTNVFL) in in vitro restimulation assays. The following information is intended for researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of IGRP(206-214) peptide for T-cell restimulation?
The optimal concentration can vary depending on the specific assay and the avidity of the T-cells. However, a common starting concentration for in vitro T-cell proliferation and cytokine release assays is 0.1 µM.[1][2] For cytotoxicity assays, target cells are often pulsed with the peptide at a concentration of 1 µg/ml. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q2: How should I handle and store the IGRP(206-214) peptide?
IGRP(206-214) peptide is typically delivered in a lyophilized format.[3][4] For long-term storage, it is recommended to keep it at -20°C.[4] Before use, the peptide should be reconstituted in a suitable solvent, such as sterile distilled water or DMSO, to create a stock solution. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are common methods to measure the T-cell response to IGRP(206-214) restimulation?
Several methods can be used to quantify the T-cell response:
-
T-cell Proliferation Assays: These assays, often using [3H]-thymidine incorporation, measure the proliferation of T-cells in response to the peptide.[1]
-
Cytokine Release Assays: ELISA or ELISPOT assays can be used to measure the secretion of cytokines like IFN-γ by restimulated T-cells.[5]
-
Intracellular Cytokine Staining (ICS): This flow cytometry-based method allows for the identification of cytokine-producing T-cells at a single-cell level.[6]
-
Cytotoxicity Assays: A standard 4-hour or 16-hour Chromium-51 (51Cr) release assay can be used to measure the cytotoxic activity of IGRP(206-214)-specific CD8+ T-cells against peptide-pulsed target cells.[6][7]
-
Tetramer Staining: Peptide/MHC tetramers, such as IGRP(206-214)/H-2Kd tetramers, can be used to directly visualize and quantify IGRP(206-214)-specific CD8+ T-cells via flow cytometry.[5][7]
Q4: Can I use IGRP(206-214) to detect T-cells directly ex vivo?
Yes, IGRP(206-214)/H-2Kd tetramers can be used to detect and quantify IGRP(206-214)-reactive CD8+ T-cells directly from ex vivo samples, such as those from islets and peripheral blood of NOD mice.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no T-cell response (proliferation, cytokine secretion, or cytotoxicity) | Peptide Quality/Purity: The peptide preparation may contain impurities or have low purity.[8] | Ensure the use of high-purity (>90% or >95%) synthetic peptide.[3][4] If contamination is suspected, consider using a new batch of peptide or further purification.[8] |
| Suboptimal Peptide Concentration: The concentration of the peptide used for restimulation may be too low or too high. | Perform a dose-response experiment to determine the optimal peptide concentration for your specific T-cell population and assay. | |
| Low Avidity of T-cells: The responding T-cell population may have low avidity for the IGRP(206-214) peptide.[7] Low-avidity T-cells may require higher peptide concentrations or more sensitive detection methods. | Consider using more sensitive assays like ELISPOT or intracellular cytokine staining. If possible, use altered peptide ligands (APLs) that may better stimulate low-avidity T-cells. | |
| Poor Antigen Presentation: The antigen-presenting cells (APCs) may not be efficiently presenting the peptide. | Ensure the use of healthy, functional APCs (e.g., irradiated splenocytes, bone marrow-derived dendritic cells).[1] Co-culture T-cells with APCs pulsed with the peptide. | |
| High background in assays | Non-specific T-cell activation: Culture conditions or reagents may be causing non-specific activation. | Include appropriate negative controls, such as wells with T-cells and APCs without the peptide, or with an irrelevant peptide. |
| Contaminants in peptide: The peptide preparation may contain contaminants that are stimulating other T-cell populations.[8] | Use highly purified peptide and verify its sequence and purity. | |
| Inconsistent results between experiments | Variability in cell populations: The number and activation state of IGRP(206-214)-specific T-cells can vary between individual animals and with age. | Use age-matched animals and pool cells from multiple animals if possible to reduce individual variation. |
| Variability in reagents: Different lots of peptides, media, or sera can introduce variability. | Use the same lot of critical reagents for a set of experiments. Qualify new lots of reagents before use. |
Experimental Protocols
IGRP(206-214) In Vitro T-cell Proliferation Assay
This protocol is adapted from methodologies described in studies on T-cell responses in NOD mice.[1]
Materials:
-
Splenic 8.3 CD8+ T-cells (or other IGRP(206-214)-reactive T-cell source)
-
Bone marrow- or spleen-derived dendritic cells (DCs) as APCs
-
IGRP(206-214) peptide (0.1 µM working concentration)
-
Control peptide (e.g., TUM peptide)
-
Complete RPMI medium
-
96-well round-bottomed plates
-
[3H]-thymidine
-
Cell harvester and scintillation counter
Procedure:
-
Prepare a single-cell suspension of DCs.
-
Pulse the DCs with 0.1 µM IGRP(206-214) peptide or control peptide for 1-2 hours at 37°C.
-
Wash the pulsed DCs to remove excess peptide.
-
Plate 1 x 10^4 pulsed DCs per well in a 96-well round-bottomed plate.
-
Add 2 x 10^4 splenic 8.3 CD8+ T-cells to each well.
-
Culture the cells for 3 days at 37°C in 5% CO2.
-
During the last 18 hours of culture, pulse each well with 1 µCi of [3H]-thymidine.
-
Harvest the cells onto filter mats and measure [3H]-thymidine incorporation using a scintillation counter.
IGRP(206-214) Cytotoxicity Assay (51Cr Release Assay)
This protocol is based on standard chromium release assays used to measure CTL activity.[6][7]
Materials:
-
IGRP(206-214)-specific CD8+ T-cells (effector cells)
-
P815 mastocytoma cells (target cells)
-
IGRP(206-214) peptide
-
[51Cr] sodium chromate (B82759)
-
Complete RPMI medium
-
96-well V-bottom plates
-
Gamma counter
-
2% Triton X-100
Procedure:
-
Label P815 target cells by incubating them with 200 µCi of [51Cr] sodium chromate for 1 hour at 37°C.
-
Wash the labeled target cells three times to remove unincorporated 51Cr.
-
Pulse the labeled target cells with IGRP(206-214) peptide (e.g., 1 µg/ml) for 1 hour at 37°C.
-
Wash the peptide-pulsed target cells.
-
Plate the target cells at 1 x 10^4 cells per well in a 96-well V-bottom plate.
-
Add effector T-cells at various effector-to-target (E:T) ratios (e.g., 5:1).
-
Set up control wells:
-
Spontaneous release: Target cells with medium alone.
-
Maximum release: Target cells with 2% Triton X-100.
-
-
Incubate the plate for 4-16 hours at 37°C.
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Visualizations
Caption: Workflow for in vitro T-cell restimulation with IGRP(206-214).
Caption: Troubleshooting logic for low T-cell response to IGRP(206-214).
Caption: Simplified TCR signaling upon IGRP(206-214) recognition.
References
- 1. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jpt.com [jpt.com]
- 4. IGRP Catalytic Subunit-related Protein (206-214) - 1 mg [anaspec.com]
- 5. pnas.org [pnas.org]
- 6. IL-21 regulates SOCS1 expression in autoreactive CD8+ T cells but is not required for acquisition of CTL activity in the islets of non-obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Troubleshooting Variability in IGRP(206-214) Induced Diabetes Models: A Technical Support Guide
Welcome to the technical support center for researchers utilizing IGRP(206-214) induced diabetes models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and challenges encountered during experimentation. The information is tailored for researchers, scientists, and drug development professionals working with this specific autoimmune diabetes model.
Frequently Asked Questions (FAQs)
Q1: What is the IGRP(206-214) peptide and why is it used to induce diabetes in mice?
A1: IGRP(206-214) is a peptide fragment of Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein, an autoantigen expressed in pancreatic β-cells.[1][2] In the Non-Obese Diabetic (NOD) mouse model, this peptide is a key target for diabetogenic CD8+ T cells.[3][4] Immunization with IGRP(206-214) can accelerate and synchronize the onset of autoimmune diabetes, making it a valuable tool for studying disease pathogenesis and for testing potential therapeutics.
Q2: What is the typical incidence and onset of diabetes in IGRP(206-214) induced models?
A2: The incidence and onset of diabetes can be highly variable and depend on a multitude of factors including the specific NOD mouse substrain, housing conditions, and the immunization protocol used.[5][6] Generally, immunization with IGRP(206-214) in an appropriate adjuvant can lead to an accelerated and higher incidence of diabetes compared to the spontaneous development in NOD mice.[7] For example, some studies report diabetes onset within days to weeks after immunization, with incidence rates that can be significantly higher than the spontaneous rates of 60-80% in female and 20-30% in male NOD mice.[5][7]
Q3: How does the immune system recognize IGRP(206-214) to initiate β-cell destruction?
A3: IGRP(206-214) is presented by Major Histocompatibility Complex (MHC) class I molecules (specifically H-2Kd in NOD mice) on the surface of antigen-presenting cells (APCs) and pancreatic β-cells.[2][8] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on autoreactive CD8+ T cells.[9] This recognition, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of these CD8+ T cells into cytotoxic T lymphocytes (CTLs) that can then directly kill the insulin-producing β-cells, leading to diabetes.
Troubleshooting Guide
Variability in diabetes incidence and progression is a common challenge in IGRP(206-214) induced models. This guide addresses potential sources of variability in a question-and-answer format.
Q4: We are observing lower-than-expected diabetes incidence after IGRP(206-214) immunization. What are the potential causes?
A4: Several factors could contribute to a lower-than-expected diabetes incidence. Consider the following:
-
Peptide Quality and Handling:
-
Purity: Was the IGRP(206-214) peptide of high purity (typically >95%)? Impurities can affect the immunogenicity of the peptide.
-
Storage and Solubility: Was the peptide stored correctly (typically lyophilized at -20°C or -80°C) and completely dissolved in a suitable solvent (e.g., sterile PBS or DMSO) before emulsification with an adjuvant? Improper handling can lead to degradation or aggregation.
-
-
Immunization Protocol:
-
Adjuvant Choice and Emulsion Quality: Was the appropriate adjuvant used (e.g., Complete Freund's Adjuvant - CFA for initial immunization)? Was the peptide-adjuvant emulsion properly prepared to a stable, thick consistency? An improper emulsion will not provide the necessary sustained release and immune stimulation.
-
Injection Route and Volume: Was the immunization administered via the recommended route (e.g., subcutaneous or in the footpad)? Was the injection volume consistent across all animals?
-
-
Animal-Related Factors:
-
Mouse Strain and Age: Are you using the correct substrain of NOD mice, and are they at the optimal age for induction (typically 4-8 weeks old)?[2] Different NOD substrains can have varying susceptibility to diabetes.
-
Animal Health and Microbiome: Are the mice housed in a specific-pathogen-free (SPF) facility? The gut microbiome has a significant impact on diabetes development in NOD mice, and variations in housing conditions can alter the microbiome and subsequent immune responses.[6][10]
-
Q5: We are seeing significant variability in the timing of diabetes onset between individual mice in the same experimental group. What could be the reason?
A5: Inter-animal variability is a known characteristic of the NOD mouse model.[6] However, certain experimental factors can exacerbate this:
-
Inconsistent Immunization: Minor variations in the preparation of the peptide-adjuvant emulsion or in the injection technique can lead to different levels of immune stimulation in individual mice.
-
Biological Variation: Even in inbred mouse strains, there is inherent biological variability in the immune response. The precursor frequency of IGRP(206-214)-specific T cells can differ between individual mice.
-
Stress: Stress from handling, transportation, or other environmental factors can influence the onset and incidence of diabetes in NOD mice.[11]
Q6: Can the source of the NOD mice affect the experimental outcome?
A6: Absolutely. Different animal vendors may have genetically distinct NOD substrains, and the microbial environment of each breeding facility can vary significantly.[6] It is well-documented that NOD mice from different sources can have different baseline diabetes incidences.[5] Therefore, it is crucial to source all experimental animals from the same vendor and to report the source in publications.
Quantitative Data Summary
The following table summarizes factors that can influence the incidence of diabetes in NOD mice, which are relevant to the IGRP(206-214) induced model.
| Factor | Observation | Potential Impact on Diabetes Incidence | Reference(s) |
| Genetics | Different NOD substrains exist. | Varies between substrains. | [12] |
| Microbiome | Exposure to different microbes (e.g., through housing conditions). | Can be significantly increased in "cleaner" environments and decreased by exposure to certain bacteria. | [6][10] |
| Diet | Composition of chow. | Certain dietary components can influence the gut microbiota and immune system, thereby affecting diabetes incidence. | [6] |
| Housing | Stressors such as overcrowding or frequent handling. | Can either protect from or accelerate diabetes depending on the nature and duration of the stressor. | [11] |
| Sex | Female vs. Male. | Females generally have a higher and earlier incidence of spontaneous diabetes. | [5] |
Experimental Protocols
Detailed Methodology for IGRP(206-214) Peptide-Induced Diabetes
This protocol provides a general framework. Specific details may need to be optimized for individual laboratory conditions.
1. Materials:
-
IGRP(206-214) peptide (VYLKTNVFL), high purity (>95%)
-
Sterile, endotoxin-free PBS or 0.9% saline
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA) (for booster immunizations, if applicable)
-
Female NOD mice (4-8 weeks of age)
-
Syringes and needles (e.g., 27-30 gauge)
-
Blood glucose monitoring system
2. Peptide Preparation:
-
Reconstitute the lyophilized IGRP(206-214) peptide in sterile PBS to a stock concentration (e.g., 1-2 mg/mL).
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Immunization Procedure:
-
On the day of immunization, thaw an aliquot of the IGRP(206-214) peptide stock solution.
-
Prepare the peptide-adjuvant emulsion. A common method is to mix equal volumes of the peptide solution and CFA (for the primary immunization) in a glass syringe connected to another syringe via a luer-lock connector.
-
Force the mixture back and forth between the syringes until a thick, stable, white emulsion is formed. A drop of a stable emulsion should not disperse when placed in a beaker of water.
-
Anesthetize the mice according to your institution's approved protocol.
-
Inject a total of 100-200 µL of the emulsion (containing 50-100 µg of peptide) subcutaneously, typically distributed over two sites on the back or in the hind footpad.[2]
4. Monitoring for Diabetes:
-
Begin monitoring blood glucose levels 5-7 days after immunization.
-
Check blood glucose 2-3 times per week.
-
A mouse is typically considered diabetic when its blood glucose level exceeds a predetermined threshold (e.g., >250 mg/dL or 13.9 mmol/L) for two consecutive measurements.
Visualizations
Signaling Pathway of IGRP(206-214)-Induced CD8+ T-Cell Activation
Experimental Workflow for IGRP(206-214) Induced Diabetes Model
Logical Troubleshooting Flowchart for Low Diabetes Incidence
References
- 1. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Autoimmune Diabetes through the Prism of the Tri-Molecular Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. DO THE PEPTIDE-BINDING PROPERTIES OF DIABETOGENIC CLASS II MOLECULES EXPLAIN AUTOREACTIVITY? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-cell receptor signals direct the composition and function of the memory CD8+ T-cell pool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Deciphering the deterministic role of TCR signaling in T cell fate determination [frontiersin.org]
- 7. Proinsulin peptide promotes autoimmune diabetes in a novel HLA-DR3-DQ2-transgenic murine model of spontaneous disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tolerance to Proinsulin-1 Reduces Autoimmune Diabetes in NOD Mice [frontiersin.org]
- 9. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cd-genomics.com [cd-genomics.com]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
Validation & Comparative
Decoding the Specificity of T Cell Receptor Binding to the Diabetic Autoantigen IGRP(206-214)
A Comparative Guide for Researchers
The islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). Specifically, the peptide fragment spanning amino acids 206-214, IGRP(206-214), is a primary target of autoreactive CD8+ T cells in the non-obese diabetic (NOD) mouse model, a widely used surrogate for human T1D.[1][2][3] The specificity of the T cell receptor (TCR) interaction with the IGRP(206-214) peptide presented by the major histocompatibility complex (MHC) class I molecule H-2Kd is a critical determinant of the autoimmune response. This guide provides a comparative analysis of the binding and functional characteristics of TCRs specific for IGRP(206-214), supported by experimental data and detailed protocols to aid researchers in this field.
IGRP(206-214)-Specific T Cell Receptor Binding Affinity
The affinity of the TCR for its peptide-MHC (pMHC) ligand is a crucial factor in T cell activation. Studies have characterized the binding affinities of different TCRs for the IGRP(206-214)/H-2Kd complex, revealing a range of avidities that correlate with T cell pathogenicity. The NY8.3 TCR, a well-characterized diabetogenic TCR, and variants utilizing different TCR alpha chains (Vα) have been extensively studied.
| TCR Clonotype | Peptide Ligand | Binding Affinity (Kd) | Reference |
| 17.5α/8.3β | IGRP(206-214) | 5.9 ± 0.5 nM | [4] |
| 17.4α/8.3β | IGRP(206-214) | 14.9 ± 2.0 nM | [4] |
| 17.5α/8.3β | NRP-V7 (mimotope) | 7.0 ± 1.0 nM | |
| 17.4α/8.3β | NRP-V7 (mimotope) | 13.0 ± 1.0 nM | |
| 17.6α/8.3β | NRP-V7 (mimotope) | 16.0 ± 2.0 nM |
NRP-V7 is a mimotope of IGRP(206-214) that binds with higher affinity to some TCRs and is often used to facilitate the detection of IGRP-specific T cells.
Functional Avidity of IGRP(206-214)-Specific T Cells
Functional avidity, the concentration of peptide required to elicit a half-maximal T cell response (EC50), provides a measure of a T cell's sensitivity to its cognate antigen. This parameter is influenced not only by TCR affinity but also by other factors such as TCR expression levels and coreceptor engagement.
| T Cell Clone | Peptide Stimulant | Functional Assay | EC50 Value | Reference |
| 17.5α/8.3β transfectants | IGRP(206-214) | IL-2 Secretion | ~1 µg/ml | |
| 17.4α/8.3β transfectants | IGRP(206-214) | IL-2 Secretion | ~135 µg/ml | |
| 17.6α/8.3β transfectants | IGRP(206-214) | IL-2 Secretion | >1000 µg/ml | |
| 17.5α/8.3β transfectants | NRP-V7 | IL-2 Secretion | ~13 µg/ml | |
| 17.4α/8.3β transfectants | NRP-V7 | IL-2 Secretion | ~73 µg/ml | |
| 17.6α/8.3β transfectants | NRP-V7 | IL-2 Secretion | ~173 µg/ml |
These data illustrate a direct correlation between higher binding affinity and greater functional avidity, with the high-avidity 17.5α/8.3β TCR being significantly more sensitive to IGRP(206-214) stimulation than the lower-avidity variants.
Cross-Reactivity Profile
A critical aspect of TCR specificity is its potential for cross-reactivity with other self-peptides or foreign antigens. The IGRP(206-214)-specific TCR has been shown to be highly specific, with limited cross-reactivity to other known islet autoantigens.
| TCR Specificity | Test Peptide | Cross-Reactivity Observed? | Reference |
| IGRP(206-214) | Homologous region of murine glucose-6-phosphatase (KYCLITIFL) | No | [5][6] |
| IGRP(206-214) | Insulin B15-23 | No | [5] |
| IGRP(206-214) | Chromogranin A 36-44 | No | [7] |
| IGRP(206-214) | NRP-V7 (mimotope) | Yes | [5] |
| IGRP(206-214) | Microbial peptide mimics (e.g., from Lachnospiraceae) | Yes | [8] |
The lack of cross-reactivity with the homologous region of the ubiquitously expressed glucose-6-phosphatase highlights the exquisite specificity of the TCR for the IGRP-derived epitope.[5][6] However, the recognition of microbial mimics suggests a potential role for molecular mimicry in triggering autoimmunity.[8]
Experimental Protocols
Accurate assessment of TCR specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays used in the characterization of IGRP(206-214)-specific T cells.
Peptide-MHC Tetramer Staining for Flow Cytometry
This protocol allows for the direct visualization and quantification of antigen-specific T cells.
Materials:
-
PE-conjugated IGRP(206-214)/H-2Kd tetramers
-
FITC-conjugated anti-CD8α antibody (clone 53-6.7)
-
PerCP-conjugated anti-CD4 antibody (clone RM4-5)
-
FACS buffer (PBS with 1% FBS and 0.1% sodium azide)
-
Cell suspension (e.g., splenocytes, islet-infiltrating lymphocytes)
Procedure:
-
Prepare a single-cell suspension from the tissue of interest.
-
Wash the cells with FACS buffer and resuspend at a concentration of 1 x 107 cells/mL.
-
Add the pMHC tetramer to the cell suspension at a final concentration of 5 µg/mL.[9]
-
Incubate for 1 hour at 4°C in the dark.[9]
-
Wash the cells twice with FACS buffer.
-
Add the fluorescently-conjugated anti-CD8α and anti-CD4 antibodies at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.[9]
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Gate on CD8+ lymphocytes to determine the percentage of tetramer-positive cells.
IFN-γ ELISpot Assay
This assay quantifies the frequency of antigen-specific, cytokine-producing T cells.
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody (e.g., clone AN18)
-
Biotinylated anti-mouse IFN-γ detection antibody (e.g., clone R4-6A2)
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
RPMI-1640 medium with 10% FBS
-
IGRP(206-214) peptide
-
Antigen-presenting cells (APCs), e.g., irradiated splenocytes
-
T cell suspension
Procedure:
-
Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 containing 10% FBS for at least 2 hours at 37°C.
-
Prepare APCs and pulse with varying concentrations of IGRP(206-214) peptide (e.g., 0.01 µM to 10 µM) for 1-2 hours at 37°C.
-
Add the T cell suspension to the wells containing the peptide-pulsed APCs.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[10]
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 1.5-2 hours at room temperature.[10][11]
-
Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.[11]
-
Wash the plate and add the BCIP/NBT substrate. Monitor for spot development.[11]
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the TCR signaling pathway and the experimental workflows.
References
- 1. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
- 2. elsevier.es [elsevier.es]
- 3. Identification of Novel IGRP Epitopes Targeted in Type 1 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmental control of CD8+ T cell–avidity maturation in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the β cell antigen targeted by a prevalent population of pathogenic CD8+ T cells in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. rupress.org [rupress.org]
- 9. pnas.org [pnas.org]
- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Assessing the Cross-Reactivity of IGRP(206-214)-Specific T Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of T cells specific for the Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) epitope IGRP(206-214) is critical in the context of Type 1 Diabetes (T1D) research and the development of targeted immunotherapies. This guide provides an objective comparison of the performance of IGRP(206-214)-specific T cells against alternative epitopes, supported by experimental data.
Quantitative Analysis of T Cell Cross-Reactivity
The cross-reactivity of T cells specific for the IGRP(206-214) epitope (sequence: VYLKTNVFL) has been investigated against various peptides, including microbial mimics and other IGRP-derived epitopes. The following tables summarize the quantitative data from key studies, primarily focusing on T cell activation as measured by proliferation and interferon-gamma (IFN-γ) production.
Table 1: Cross-Reactivity with Microbial Mimotopes
Substantial evidence suggests that molecular mimicry, where microbial peptides resemble self-peptides, can trigger autoimmune responses. A study identified several bacterial peptides with homology to IGRP(206-214) and assessed their ability to activate the diabetogenic NY8.3 CD8+ T cell clone, which is specific for IGRP(206-214).
| Peptide | Sequence | Source Organism | T Cell Proliferation (% of IGRP(206-214) response) | IFN-γ Production (pg/mL) |
| IGRP(206-214) | VYLKTNVFL | Mus musculus (self-antigen) | 100% | ~1500 |
| W15944 | VYLKTNVFL | [Fusobacterium species] | Comparable potency to IGRP(206-214) | Comparable potency to IGRP(206-214) |
| W15946 | VYLKTSVFL | [Bacteroides species] | Comparable potency to IGRP(206-214) | Comparable potency to IGRP(206-214) |
| W15948 | VYLRTNVFL | [Prevotella species] | Comparable potency to IGRP(206-214) | Comparable potency to IGRP(206-214) |
| W15945 | VYLKTNAFL | [Parabacteroides species] | No significant stimulation | Not reported |
Data synthesized from a study on microbial antigen mimics.[1][2] The study demonstrated that three microbial peptides (W15944, W15946, and W15948) activated NY8.3 CD8+ T cells with comparable potency to the native IGRP(206-214) peptide in terms of proliferation and IFN-γ production.[1][2]
Table 2: Reactivity to Other IGRP Epitopes in Type 1 Diabetes Patients
Studies have also examined the T cell response to other epitopes within the IGRP protein in patients with T1D. These investigations help to understand the breadth of the autoimmune response to IGRP.
| IGRP Epitope | HLA Restriction | Percentage of T1D Patients with Positive Response |
| IGRP(222-230) | HLA-A2 | 45% |
| IGRP(215-223) | HLA-A2 | 35% |
| IGRP(265-273) | HLA-A2 | 15% |
Data from a study using IFN-γ ELISPOT assays on peripheral blood mononuclear cells from recent-onset pediatric T1D patients.[3] This highlights that while IGRP(206-214) is a key epitope in the non-obese diabetic (NOD) mouse model, human T1D involves responses to a broader range of IGRP epitopes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of the key experimental protocols used to assess T cell cross-reactivity.
IFN-γ Enzyme-Linked Immunospot (ELISPOT) Assay
This assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[4][5]
Principle: The assay captures IFN-γ secreted by activated T cells onto a membrane coated with an anti-IFN-γ antibody. The captured cytokine is then detected by a second, biotinylated anti-IFN-γ antibody, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot for each cytokine-producing cell.
Detailed Protocol:
-
Plate Coating: ELISPOT plates are coated with a capture anti-IFN-γ antibody overnight at 4°C.[3][6]
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T cells are plated in the antibody-coated wells.
-
Stimulation: Cells are stimulated with the peptides of interest (e.g., IGRP(206-214), mimotopes) at a predetermined concentration. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for T cell activation and cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection anti-IFN-γ antibody is added.
-
Enzyme Conjugation: Following another incubation and wash, a streptavidin-alkaline phosphatase conjugate is added.
-
Spot Development: Finally, a substrate solution is added, leading to the formation of colored spots.
-
Analysis: The spots are counted using an automated ELISPOT reader to determine the number of antigen-specific IFN-γ-secreting T cells.
T Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T cells in response to antigenic stimulation.
Principle: T cells are labeled with the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the CFSE fluorescence intensity is halved. Flow cytometry is used to measure the dilution of CFSE, which corresponds to the extent of cell proliferation.
Detailed Protocol:
-
T Cell Labeling: Isolated CD8+ T cells are labeled with CFSE.
-
Co-culture: The labeled T cells are co-cultured with antigen-presenting cells (APCs), such as irradiated splenocytes, that have been pulsed with the specific peptides.
-
Incubation: The co-culture is incubated for 3-5 days to allow for T cell proliferation.
-
Flow Cytometry: Cells are harvested and analyzed by flow cytometry. The CFSE fluorescence of the CD8+ T cell population is measured to determine the percentage of cells that have undergone division.
Visualizing Key Processes
To further elucidate the mechanisms underlying T cell cross-reactivity, the following diagrams illustrate the experimental workflow and the T cell receptor signaling pathway.
Caption: Workflow for assessing T cell cross-reactivity.
The activation of T cells upon recognition of the peptide-MHC complex is a complex process involving a cascade of signaling events.
Caption: TCR signaling upon peptide-MHC recognition.[7][8][9][10][11]
Structural Basis of Cross-Reactivity
The cross-reactivity of the T cell receptor (TCR) for different peptide-MHC complexes is determined by the structural properties of the interaction. The IGRP(206-214) peptide binds to the H-2Kd MHC class I molecule.[12][13][14] X-ray crystallography studies have revealed that the peptide is presented in the groove of the MHC molecule in a canonical fashion.[12][13][14] Key anchor residues of the peptide fit into specific pockets of the MHC binding groove, while other residues are exposed for TCR recognition.[12] Cross-reactivity can occur when different peptides, such as microbial mimics, present a similar three-dimensional surface to the TCR, allowing for productive binding and subsequent T cell activation. Minor variations in the peptide sequence that do not significantly alter the overall conformation recognized by the TCR can lead to cross-reactive responses.
References
- 1. rupress.org [rupress.org]
- 2. Microbial antigen mimics activate diabetogenic CD8 T cells in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Global Transplant Laboratory Standard Operating Protocol for Donor Alloantigen-specific Interferon-gamma ELISPOT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Antigen-Specific T Cell Responses Through IFN-γ Enzyme-Linked Immune Absorbent Spot (ELISpot) | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | Coreceptors and TCR Signaling – the Strong and the Weak of It [frontiersin.org]
- 11. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Structural and functional characterization of a single-chain peptide–MHC molecule that modulates both naive and activated CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3nwm - Crystal structure of a single chain construct composed of MHC class I H-2Kd, beta-2microglobulin and a peptide which is an autoantigen for type 1 diabetes - Summary - Protein Data Bank Japan [pdbj.org]
- 14. researchgate.net [researchgate.net]
Immunogenicity of IGRP(206-214) vs. Insulin Peptides in Type 1 Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunogenicity of two key autoantigens in type 1 diabetes (T1D), Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP), specifically the IGRP(206-214) peptide, and insulin-derived peptides. This comparison is supported by experimental data from preclinical studies, primarily in the non-obese diabetic (NOD) mouse model, a widely used model for human T1D.
Executive Summary
Both IGRP(206-214) and insulin (B600854) peptides, particularly Insulin B:9-23, are critical targets of the autoimmune response in T1D. Evidence suggests a hierarchical relationship in the development of T-cell responses, with reactivity to insulin often preceding and being necessary for the subsequent response to IGRP. In the progression of T1D in NOD mice, there is a notable shift in immunodominance from insulin epitopes to IGRP epitopes. While both peptides can elicit potent CD8+ T-cell responses, leading to the destruction of pancreatic beta cells, the kinetics and dominance of these responses differ, holding important implications for therapeutic and diagnostic strategies.
Data Presentation: Quantitative Comparison of Immunogenicity
The following tables summarize quantitative data on the T-cell responses directed against IGRP(206-214) and insulin peptides from studies in NOD mice.
Table 1: Frequency of IGRP(206-214) and Insulin B:15-23 Specific CD8+ T-Cells
| T-Cell Specificity | Tissue | Frequency in Prediabetic/Diabetic NOD Mice | Citation(s) |
| IGRP(206-214) | Pancreatic Islets | Up to 30% of infiltrating CD8+ T-cells | [1] |
| IGRP(206-214) | Peripheral Blood | Up to 1% of CD8+ T-cells; frequency correlates with diabetes development | [1] |
| Insulin B:15-23 | Pancreatic Islets | Highly immunodominant at early stages (5 weeks) | [2] |
| Insulin B:15-23 | Peripheral Blood | Declines and becomes negligible by 20 weeks | [2] |
Table 2: Functional Comparison of T-Cell Responses
| Feature | IGRP(206-214) | Insulin Peptides (e.g., InsB:15-23) | Citation(s) |
| Immunodominance | Becomes immunodominant in later stages of disease progression. | Immunodominant in the early prediabetic period. | [2] |
| Role in Disease Initiation | Considered a downstream target in the autoimmune cascade. | Plays a primary role in initiating the autoimmune response. | [3] |
| Effect of Tolerance | Tolerance to IGRP does not prevent diabetes in NOD mice. | Tolerance to proinsulin prevents the development of IGRP-specific T-cell responses and protects from diabetes. | [3] |
| Cytotoxicity | High-avidity IGRP(206-214)-specific CD8+ T-cells are highly cytotoxic to beta cells. | Insulin-specific CD8+ T-cells are also cytotoxic to beta cells. | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to assess the immunogenicity of IGRP(206-214) and insulin peptides are outlined below.
IFN-γ ELISpot (Enzyme-Linked Immunospot) Assay
This assay is used to quantify the frequency of antigen-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.
-
Plate Coating: 96-well ELISpot plates are coated with an anti-IFN-γ monoclonal antibody overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or splenocytes are plated at a density of 2 x 105 to 5 x 105 cells per well.
-
Peptide Stimulation: Cells are stimulated with the IGRP(206-214) or insulin peptide (e.g., Insulin B:9-23) at a final concentration of 1-10 µg/mL. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: Plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate and a substrate that forms a colored spot at the site of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader, and the number of spot-forming units (SFUs) per million cells is calculated.[4][5]
Tetramer Staining and Flow Cytometry
This technique allows for the direct visualization and quantification of antigen-specific T-cells.
-
Cell Preparation: A single-cell suspension is prepared from peripheral blood, spleen, or pancreatic islets.
-
Staining: Cells are incubated with fluorochrome-labeled MHC class I tetramers folded with either the IGRP(206-214) or insulin peptide (e.g., InsB:15-23). This is typically done for 30-60 minutes at 4°C or room temperature.[1]
-
Surface Marker Staining: Following tetramer staining, cells are stained with fluorescently-labeled antibodies against cell surface markers such as CD8, CD4, and CD44 to identify specific T-cell populations.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. A gating strategy is used to first identify the lymphocyte population, then the CD8+ T-cells, and finally the percentage of tetramer-positive cells within the CD8+ population.[1][6]
51Cr (Chromium-51) Release Assay
This is a classic method to measure the cytotoxic activity of T-cells.
-
Target Cell Labeling: Target cells (e.g., peptide-pulsed RMA-S cells or NIT-1 beta-cell line) are incubated with 51Cr, which is taken up into the cytoplasm.
-
Co-incubation: The 51Cr-labeled target cells are washed and then co-incubated with effector T-cells (isolated from NOD mice) at various effector-to-target (E:T) ratios for 4-16 hours.
-
Chromium Release: If the T-cells are cytotoxic to the target cells, they will lyse them, causing the release of 51Cr into the supernatant.
-
Measurement: The amount of 51Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General T-Cell Receptor (TCR) signaling pathway upon recognition of an autoantigenic peptide.
Caption: Workflow for assessing the immunogenicity of IGRP(206-214) and insulin peptides.
References
- 1. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Identification of Novel IGRP Epitopes Targeted in Type 1 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensatory Mechanisms Allow Undersized Anchor-deficient Class I MHC Ligands to Mediate Pathogenic Autoreactive T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the β cell antigen targeted by a prevalent population of pathogenic CD8+ T cells in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
A Comparative Guide to IGRP(206-214) and its Mimotope NRP-V7 in T Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the native autoantigen peptide IGRP(206-214) and its mimotope NRP-V7 in the context of T cell activation. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate peptide for their studies in type 1 diabetes and T cell immunology.
Introduction
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of type 1 diabetes. The peptide epitope IGRP(206-214) is a primary target for diabetogenic CD8+ T cells in the non-obese diabetic (NOD) mouse model. NRP-V7 is a synthetic mimotope of IGRP(206-214) designed to be a "superagonist," eliciting a more potent T cell response. This guide will delve into the quantitative and qualitative differences in their ability to activate T cells.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between IGRP(206-214) and its mimotope NRP-V7 based on published experimental data.
| Parameter | IGRP(206-214) | NRP-V7 | Fold Difference | Reference |
| TCR Binding Affinity (Kd) | 14.9 ± 2 nM | 7 ± 1 nM | ~2.1x higher affinity for NRP-V7 | [1] |
| IL-2 Secretion (EC50) | >1000 µg/ml | 13 ± 8 µg/ml | >77x more potent for NRP-V7 | [1] |
| MHC-I (H-2Kd) Binding | Good | Good | Comparable | [2][3] |
Table 1: Comparison of TCR Binding and T Cell Activation Potency. NRP-V7 demonstrates a significantly higher affinity for the T cell receptor (TCR) and is substantially more potent at inducing IL-2 secretion from cognate CD8+ T cells compared to the native IGRP(206-214) peptide. Both peptides exhibit comparable binding to the MHC class I molecule H-2Kd.
| Assay | IGRP(206-214) | NRP-V7 | Observation | Reference |
| IFN-γ Secretion | Induces IFN-γ secretion | Induces significantly higher levels of IFN-γ secretion at the same concentration | NRP-V7 is a more potent inducer of this key effector cytokine. | [1][4] |
| T Cell Proliferation | Induces proliferation | Induces more robust proliferation | NRP-V7's superagonist activity leads to greater expansion of cognate T cells. | [1] |
| Cytotoxicity | Can be used to prime cytotoxic T lymphocytes (CTLs) | More effective at stimulating CTL-mediated killing of target cells | The enhanced activation by NRP-V7 translates to greater effector function. | [1] |
| Tetramer Staining | Tetramers can stain cognate T cells | Tetramers provide brighter staining and detect a larger proportion of specific T cells | NRP-V7 tetramers are widely used for the reliable detection and quantification of IGRP-specific T cells.[5][6] | [2] |
Table 2: Functional Outcomes of T Cell Activation. This table highlights the superior performance of NRP-V7 in eliciting key T cell effector functions, making it a valuable tool for in vitro and in vivo studies of diabetogenic T cells.
Signaling Pathways and Experimental Workflows
The enhanced potency of NRP-V7 stems from its higher affinity and avidity for the TCR, leading to a more robust initiation of the downstream signaling cascade.
Caption: TCR Signaling Pathway for IGRP(206-214) and NRP-V7.
The following diagram illustrates a typical workflow for assessing T cell responses to these peptides.
Caption: Experimental Workflow for T Cell Activation Studies.
Experimental Protocols
T Cell Proliferation Assay (CFSE-based)
This protocol is adapted for the in vitro assessment of T cell proliferation in response to peptide stimulation.
Materials:
-
Single-cell suspension of splenocytes from NOD mice
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
IGRP(206-214) and NRP-V7 peptides
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes and wash with PBS.
-
Resuspend cells at 10^7 cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
Plate 2 x 10^5 CFSE-labeled cells per well in a 96-well plate.
-
Add IGRP(206-214) or NRP-V7 peptides at various concentrations.
-
Incubate for 3-4 days at 37°C in a 5% CO2 incubator.
-
Harvest cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD8, CD44).
-
Analyze by flow cytometry, gating on the CD8+ T cell population and assessing CFSE dilution as a measure of proliferation.
IFN-γ ELISpot Assay
This assay quantifies the frequency of IFN-γ-secreting T cells upon peptide stimulation.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Splenocytes from NOD mice
-
IGRP(206-214) and NRP-V7 peptides
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISpot reader
Procedure:
-
Activate the ELISpot plate with 70% ethanol, then wash with sterile PBS.
-
Block the plate with complete RPMI medium for at least 2 hours at 37°C.
-
Add 2-5 x 10^5 splenocytes per well.
-
Add IGRP(206-214) or NRP-V7 peptides to the desired final concentration. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate with PBS containing 0.05% Tween-20.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an ELISpot reader.
Chromium Release Cytotoxicity Assay
This assay measures the ability of peptide-stimulated T cells to lyse target cells.[7][8][9]
Materials:
-
Effector T cells (splenocytes stimulated with IGRP(206-214) or NRP-V7)
-
Target cells (e.g., RMA-S/Kd cells)
-
Sodium chromate (B82759) (51Cr)
-
IGRP(206-214) and NRP-V7 peptides
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Label target cells with 51Cr for 1-2 hours at 37°C.[8]
-
Wash the labeled target cells three times to remove excess 51Cr.
-
Pulse the target cells with either IGRP(206-214) or NRP-V7 peptide.
-
Plate the labeled and peptide-pulsed target cells in a 96-well plate (e.g., 1 x 10^4 cells/well).
-
Add effector T cells at various effector-to-target (E:T) ratios.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Harvest the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
NRP-V7 is a potent superagonist mimotope of the native IGRP(206-214) autoantigen. Its enhanced affinity for the TCR translates into more robust T cell activation, proliferation, cytokine production, and cytotoxic activity. While IGRP(206-214) is essential for studying the natural T cell response, NRP-V7 serves as a powerful tool for the sensitive detection and potent stimulation of IGRP-specific T cells, making it invaluable for many immunological and drug development studies. The choice between these two peptides will depend on the specific experimental goals, with IGRP(206-214) being more representative of the endogenous autoimmune response and NRP-V7 offering enhanced sensitivity and potency for functional assays.
References
- 1. JCI - Developmental control of CD8+ T cell–avidity maturation in autoimmune diabetes [jci.org]
- 2. Identification of the β cell antigen targeted by a prevalent population of pathogenic CD8+ T cells in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T Cells Recognizing a Peptide Contaminant Undetectable by Mass Spectrometry | PLOS One [journals.plos.org]
- 5. An autoimmune stem-like CD8 T cell population drives type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 9. hiv-forschung.de [hiv-forschung.de]
A Comparative Analysis of IGRP Epitopes in Non-Obese Diabetic (NOD) Mice
For Researchers, Scientists, and Drug Development Professionals
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D) in the non-obese diabetic (NOD) mouse model. The immune response to IGRP is complex, involving multiple T cell epitopes that contribute to the autoimmune destruction of pancreatic beta cells. This guide provides a comparative analysis of different IGRP epitopes, summarizing experimental data on their immunogenicity and diabetogenicity, and detailing the protocols used to generate this data.
IGRP Epitope Landscape in NOD Mice: A Summary
The autoimmune response to IGRP in NOD mice is characterized by a hierarchy of immunodominance among its epitopes. Both CD8+ and CD4+ T cell responses have been identified, with specific epitopes playing distinct roles in the initiation and progression of diabetes. The dominant CD8+ T cell epitope, IGRP206–214, is a primary target of the autoimmune attack.[1][2][3][4] However, a diverse repertoire of subdominant epitopes can emerge and contribute to the diabetogenic process, particularly when the response to the dominant epitope is altered.
Comparative Immunogenicity of IGRP Epitopes
The following tables summarize the key characteristics and experimental findings for prominent IGRP epitopes studied in NOD mice.
Table 1: CD8+ T Cell IGRP Epitopes
| Epitope | Amino Acid Sequence | MHC Restriction | Key Findings | References |
| IGRP206–214 | VYLKTNVFL | H-2Kd | Highly immunodominant; T cells recognizing this epitope are abundant in early insulitic infiltrates and can transfer diabetes.[2] The frequency of circulating IGRP206–214-specific CD8+ T cells can predict impending T1D onset.[2] | [2][3][4] |
| IGRP21–29 | KYLNVLFIL | H-2Kd | Subdominant epitope; responses can increase when tolerance to the dominant IGRP206–214 epitope is induced.[1] | [1] |
| IGRP324–332 | KYKTNVFL | H-2Kd | Subdominant epitope; targeted by cytotoxic T cells in NOD mice.[1] | [1] |
| IGRP228–236 | Not specified | HLA-A0201 | Identified in HLA-transgenic NOD mice and recognized in HLA-A0201-positive T1D patients.[5] | [5] |
| IGRP265–273 | Not specified | HLA-A0201 | Conserved between mouse and human; recognized by T cells in HLA-A0201-positive T1D patients.[2][5] | [2][5] |
Table 2: CD4+ T Cell IGRP Epitopes
| Epitope | Amino Acid Sequence | MHC Restriction | Key Findings | References |
| IGRP4–22 | Not specified | I-Ag7 | Elicits spontaneous CD4+ T cell responses in NOD mice.[1] | [1] |
| IGRP123–145 | Not specified | I-Ag7 | Immunization with this peptide can protect NOD mice from T1D.[6] | [6] |
| IGRP195–214 | Not specified | I-Ag7 | Immunization with this peptide can also provide protection from T1D in NOD mice.[6] | [6] |
| IGRP55–72 | Not specified | I-Ag7 | A newly identified spontaneously reactive epitope that is highly conserved between mice and humans.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro T Cell Proliferation Assay
This assay measures the proliferation of T cells in response to a specific antigen.
-
Cell Preparation: Splenocytes are harvested from NOD mice.
-
Co-culture: 2 x 104 CD8+ or CD4+ T cells per well are incubated with 104 antigen-presenting cells (e.g., irradiated splenocytes or bone marrow-derived dendritic cells) pulsed with the IGRP peptide of interest (e.g., 0.1 µM IGRP206–214).
-
Incubation: Cells are cultured in 96-well round-bottomed plates in complete RPMI medium for 3 days at 37°C in 5% CO2.
-
Proliferation Measurement: Each well is pulsed with 1 µCi of [3H]-thymidine during the last 18 hours of culture. The incorporation of [3H]-thymidine, which indicates cell proliferation, is then measured.[1]
Cytotoxicity Assay (51Cr Release Assay)
This assay determines the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting a specific epitope.
-
Target Cell Preparation: P815 target cells are labeled with 51Cr and pulsed with the IGRP peptide (e.g., IGRP206–214).
-
Effector Cell Preparation: IGRP-specific T cells, expanded from the islets or spleens of NOD mice, are used as effector cells.
-
Co-culture: Effector and target cells are co-incubated at various ratios.
-
Lysis Measurement: The amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.[1]
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon stimulation.
-
Plate Coating: An ELISPOT plate is coated with an anti-IFN-γ capture antibody.
-
Cell Plating: CD8+ T cells from the draining lymph nodes of immunized mice are co-cultured with antigen-presenting cells pulsed with individual IGRP peptides (1 µmol/L) for 48 hours.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added to develop colored spots, where each spot represents a single IFN-γ-secreting cell.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the autoimmune response to IGRP epitopes and the experimental workflows used to study them.
Caption: Epitope spreading cascade in NOD mice, often initiated by proinsulin-specific T cells.
Caption: Experimental workflow for analyzing IGRP-specific T cell responses in NOD mice.
Conclusion
The study of IGRP epitopes in NOD mice provides critical insights into the mechanisms of autoimmune diabetes. While IGRP206–214 stands out as a dominant pathogenic epitope, the broader repertoire of subdominant CD8+ and CD4+ T cell epitopes plays a significant role in the overall autoimmune response. Understanding the interplay between these different epitopes is essential for the development of antigen-specific therapies aimed at preventing or reversing type 1 diabetes. The experimental protocols outlined here provide a foundation for further research in this important area.
References
- 1. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
- 4. Autoreactive CD8 T cells in NOD mice exhibit phenotypic heterogeneity but restricted TCR gene usage | Life Science Alliance [life-science-alliance.org]
- 5. Beyond HLA-A*0201: New HLA-transgenic NOD Mouse Models of Type 1 Diabetes Identify the Insulin C-peptide As a Rich Source of CD8+ T Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Control Peptides for IGRP(206-214) Stimulation Experiments
For researchers, scientists, and drug development professionals investigating T-cell responses in type 1 diabetes, the selection of appropriate controls is paramount for the generation of robust and interpretable data. This guide provides a comprehensive comparison of control peptides for use in Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) peptide (206-214) stimulation experiments, complete with experimental protocols and supporting data from peer-reviewed literature.
The IGRP(206-214) peptide is a key autoantigen in the non-obese diabetic (NOD) mouse model of type 1 diabetes, recognized by pathogenic CD8+ T cells. In vitro and in vivo stimulation with this peptide is a common method to assess the frequency, phenotype, and function of autoreactive T cells. The validity of such experiments hinges on the inclusion of proper positive and negative controls to ensure the specificity of the observed T-cell response.
Comparison of Control Peptides
The choice of control peptides is critical for differentiating antigen-specific responses from non-specific activation or experimental artifacts. Below is a comparison of commonly used positive and negative control peptides in the context of IGRP(206-214) stimulation assays.
Negative Control Peptides
Negative control peptides are essential to establish the baseline response and ensure that the observed T-cell activation is specific to IGRP(206-214). An ideal negative control peptide should not elicit a response from IGRP(206-214)-specific T cells.
| Peptide Name | Sequence | Rationale for Use as a Negative Control | Relevant Experimental Models |
| Hen Egg Lysozyme (HEL) (11-25) | AMKRHGLDNYRGYSL | An irrelevant peptide from a non-self protein that is not expected to stimulate T cells from NOD mice without prior immunization. It is widely used in autoimmune diabetes research as a specificity control. | NOD mice |
| Hepatitis C Virus (HCV) Core (132-140) | DLMGYIPLV | A well-characterized HLA-A*02:01-restricted viral peptide that serves as an irrelevant peptide in the context of H-2Kd-restricted responses in standard NOD mice. | NOD mice |
| TUM | KYQAVTTTL | A synthetic peptide used as a negative control in some studies, though its origin and rationale are less commonly cited. It is important to validate its non-stimulatory nature in the specific experimental system. | NOD mice |
| Scrambled Peptides | Random sequence | Peptides with the same amino acid composition as IGRP(206-214) but in a randomized sequence. These control for potential non-specific effects of the peptide's chemical properties. | General T-cell assays |
Positive Control Peptides and Stimuli
Positive controls are necessary to confirm that the experimental system is functioning correctly and that the T cells are viable and capable of responding to stimulation.
| Peptide/Stimulus Name | Description | Rationale for Use as a Positive Control | Relevant Experimental Models |
| Ovalbumin (OVA) (257-264) | SIINFEKL | A well-defined, immunodominant H-2Kb-restricted peptide from chicken ovalbumin. It is a standard positive control for stimulating CD8+ T cells from OT-I transgenic mice, which have a T-cell receptor specific for this peptide. While not a direct positive control for IGRP-specific cells, it can validate the assay's ability to detect a robust CD8+ T-cell response. | C57BL/6, OT-I transgenic mice |
| Anti-CD3/CD28 Antibodies | Monoclonal antibodies | Polyclonal activators that cross-link the T-cell receptor (CD3) and provide a co-stimulatory signal (CD28), leading to potent, antigen-independent T-cell activation. | Human and mouse T cells |
| Phorbol 12-myristate 13-acetate (PMA) and Ionomycin | Chemical compounds | PMA activates Protein Kinase C and Ionomycin is a calcium ionophore. Together, they bypass the T-cell receptor and directly stimulate downstream signaling pathways, resulting in strong polyclonal T-cell activation. | Human and mouse T cells |
| CEF Peptide Pool | A pool of viral peptides from Cytomegalovirus, Epstein-Barr virus, and Influenza virus. | A common positive control for human T-cell assays, as most individuals have been exposed to these viruses and will have memory T cells that respond to these peptides. | Human PBMCs |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are example protocols for common T-cell stimulation assays using IGRP(206-214) and control peptides.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the number of IFN-γ-secreting cells upon antigen stimulation.
Materials:
-
96-well ELISpot plates pre-coated with anti-mouse IFN-γ antibody
-
Splenocytes or purified T cells from NOD mice
-
IGRP(206-214) peptide (VYLKTNVFL)
-
Negative control peptide (e.g., HEL 11-25)
-
Positive control (e.g., Anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP)
-
BCIP/NBT substrate
-
ELISpot plate reader
Protocol:
-
Prepare single-cell suspensions of splenocytes from NOD mice.
-
Seed 2-5 x 10^5 cells per well in a pre-coated ELISpot plate.
-
Add peptides to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Test wells: IGRP(206-214)
-
Negative control wells: HEL 11-25 or media alone
-
Positive control wells: Anti-CD3/CD28 antibodies (1 µg/mL each) or PMA (50 ng/mL) and Ionomycin (500 ng/mL)
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate with PBS-Tween 20 (PBST).
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add Streptavidin-AP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
Add BCIP/NBT substrate and incubate until spots develop (10-30 minutes).
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This technique allows for the identification of cytokine-producing cells at a single-cell level.
Materials:
-
Splenocytes or purified T cells from NOD mice
-
IGRP(206-214) peptide
-
Negative control peptide (e.g., HEL 11-25)
-
Positive control (e.g., PMA/Ionomycin)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Flow cytometry antibodies (e.g., anti-CD8, anti-CD4, anti-IFN-γ, anti-TNF-α)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Protocol:
-
Prepare single-cell suspensions of splenocytes.
-
Plate 1-2 x 10^6 cells per well in a 96-well plate.
-
Stimulate cells with peptides (1-10 µg/mL) or PMA/Ionomycin for 1 hour at 37°C.
-
Add Brefeldin A (5-10 µg/mL) to all wells and incubate for an additional 4-5 hours.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., anti-CD8, anti-CD4) for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature.
-
Wash the cells with permeabilization buffer and then FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells in a living animal.
Materials:
-
Splenocytes from donor NOD mice (for target cells)
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 0.5 µM and 5 µM)
-
IGRP(206-214) peptide
-
Irrelevant control peptide (e.g., HCV core peptide)
-
Recipient NOD mice
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of splenocytes from a donor NOD mouse.
-
Divide the splenocytes into two populations.
-
Label one population with a high concentration of CFSE (CFSE^high) and the other with a low concentration (CFSE^low).
-
Pulse the CFSE^high target cells with the IGRP(206-214) peptide (1 µg/mL) for 1 hour at 37°C.
-
Pulse the CFSE^low control cells with an irrelevant peptide (e.g., HCV core peptide) at the same concentration.
-
Wash both cell populations to remove excess peptide.
-
Mix the two populations at a 1:1 ratio.
-
Inject the mixed cell suspension intravenously into recipient NOD mice.
-
After 18-24 hours, harvest spleens or lymph nodes from the recipient mice.
-
Analyze the single-cell suspensions by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
-
Specific killing is calculated as: [1 - (ratio in experimental mice / ratio in control mice)] x 100.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro T-cell stimulation experiments.
Caption: Simplified TCR signaling pathway upon peptide stimulation.
By carefully selecting and validating control peptides and adhering to detailed experimental protocols, researchers can ensure the accuracy and reliability of their findings in the study of IGRP(206-214)-mediated T-cell responses. This guide serves as a foundational resource to aid in the design and execution of these critical experiments.
Validating IGRP(206-214) as an Autoantigen in Human Type 1 Diabetes Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) peptide 206-214 as an autoantigen in Type 1 Diabetes (T1D) research. We will delve into supporting experimental data from both human studies and the non-obese diabetic (NOD) mouse model, offering a comprehensive overview for researchers in the field.
Introduction to IGRP as a T1D Autoantigen
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has been identified as a key autoantigen, particularly for CD8+ T cells, in the pathogenesis of T1D.[1][2] The specific epitope IGRP(206-214) has been a significant focus of research, primarily in the NOD mouse model, where it is recognized as an immunodominant target of diabetogenic CD8+ T cells.[3][4][5] In humans, while IGRP is also recognized as an autoantigen, the immunodominance of the 206-214 epitope is less clear, with other IGRP epitopes also showing relevance.[1][6] This guide will compare the evidence validating IGRP(206-214) and other IGRP epitopes, contrasting their roles with other established T1D autoantigens.
Comparative Analysis of IGRP(206-214) Immunogenicity
The validation of an autoantigen hinges on several key experimental findings, including its ability to bind to MHC molecules, the presence of reactive T cells in patients, and the correlation of these responses with disease activity.
MHC Binding Affinity
The binding of a peptide to MHC molecules is a prerequisite for T-cell recognition. In the NOD mouse model, IGRP(206-214) demonstrates a strong binding affinity to the H-2Kd MHC class I molecule. This binding is comparable to or even better than other known T1D-associated peptides.[3][5] In contrast, the human homolog of IGRP(206-214) is predicted to have a low affinity for the common human HLA-A*0201 allele, which may explain why other IGRP epitopes are more frequently targeted in human T1D patients.[3]
| Peptide | MHC Molecule | Binding Affinity | Reference |
| IGRP(206-214) | H-2Kd (mouse) | Good, comparable to synthetic ligands NRP-V7 and NRP-A7 | [3][5] |
| Insulin B(15-23) | H-2Kd (mouse) | Very poor | [3][5] |
| IGRP(206-214) | HLA-A02 (human) | Predicted low affinity | [3] |
| IGRP(215-223) | HLA-A2 (human) | Strong binding | [1] |
T-Cell Reactivity in NOD Mice
In NOD mice, IGRP(206-214)-specific CD8+ T cells are prevalent in the early islet infiltrates and their frequency in peripheral blood can predict the onset of diabetes.[7] These T cells are cytotoxic and play a direct role in the destruction of pancreatic beta cells.[7]
| T-Cell Specificity | Tissue/Fluid | Observation | Significance | Reference |
| IGRP(206-214)-specific CD8+ T cells | Islets & Peripheral Blood | Readily detected directly ex vivo. Frequency increases with age and correlates with future disease onset. | Potent biomarker for T1D in NOD mice.[7] | [3][5][7] |
| IGRP(206-214)-specific CD8+ T cells | Spleen | Exhibit phenotypic heterogeneity but restricted TCR gene usage. | Suggests a clonally focused but functionally diverse autoimmune response. | [8] |
T-Cell Reactivity in Human T1D Patients
In humans, the picture is more complex. While T-cell responses to IGRP have been detected in T1D patients, the 206-214 epitope is not always the immunodominant target. Studies have identified other IGRP epitopes, such as IGRP(265-273) and IGRP(222-230), that elicit responses in a significant proportion of patients.[1][6] Furthermore, the immunodominance of these epitopes can shift after the clinical onset of T1D.[6]
| T-Cell Specificity | Patient Cohort | Observation | Significance | Reference |
| IGRP(265-273) & IA-2(206-214) | Adult T1D patients (follow-up) | Become immunodominant after diagnosis, while responses to proinsulin and GAD decrease. | Indicates a dynamic autoimmune response with epitope spreading or shifting focus over time. | [6] |
| Various IGRP peptides | Recent-onset pediatric T1D patients | 65% of patients responded to at least one of four tested IGRP peptides, compared to 0% of controls. | Confirms IGRP as a significant CD8+ T cell antigen in human T1D. | [1] |
Comparison with Other T1D Autoantigens
IGRP(206-214) is often studied in comparison to other well-established T1D autoantigens like proinsulin, GAD65, and IA-2. In NOD mice, the response to IGRP(206-214) appears to be a key pathogenic event.[9] In humans, the response to IGRP is part of a broader autoantigenic landscape, and its importance relative to other autoantigens may vary between individuals and over the course of the disease.[2][6]
| Autoantigen | Key Features | Role in NOD Mice | Role in Humans |
| IGRP | Islet-specific protein, target of CD8+ T cells. | IGRP(206-214) is an immunodominant and pathogenic epitope. | Multiple epitopes are targeted; its role in initiating disease versus being part of epitope spreading is under investigation. |
| Proinsulin/Insulin | The only truly beta-cell-specific autoantigen. | Insulin B(15-23) is a known target, though with poor MHC binding. | A primary autoantigen, with both T-cell and B-cell (autoantibody) responses being key diagnostic markers. |
| GAD65 | An enzyme involved in neurotransmitter synthesis, also expressed in beta cells. | Less prominent as a primary pathogenic target compared to humans. | A major autoantigen, with autoantibodies to GAD65 being a hallmark of T1D. |
| IA-2 | A protein tyrosine phosphatase-like protein in secretory granules. | Less prominent as a primary pathogenic target. | A major autoantigen, with autoantibodies and T-cell responses contributing to the autoimmune attack. |
Experimental Workflows and Methodologies
The validation of IGRP(206-214) as an autoantigen relies on a set of key experimental procedures. Below are diagrams illustrating the workflows for these assays, followed by detailed protocols.
Caption: Workflow for Assessing T-Cell Reactivity.
Caption: Workflow for MHC Binding Assay.
Detailed Experimental Protocols
1. IFN-γ ELISpot Assay for Human PBMC
-
Objective: To quantify the frequency of IGRP-specific, IFN-γ-secreting T cells in peripheral blood.
-
Methodology:
-
Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Wash the plate and block with RPMI medium containing 10% human serum.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a Ficoll-Paque density gradient.
-
Add 2x105 PBMCs to each well.
-
Stimulate the cells with IGRP peptides (e.g., IGRP(206-214), IGRP(265-273)) at a final concentration of 10 µg/mL. Use a positive control (e.g., phytohemagglutinin) and a negative control (medium only).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase.
-
Develop the spots by adding a substrate solution (e.g., BCIP/NBT).
-
Stop the reaction by washing with tap water and allow the plate to dry.
-
Count the spots using an automated ELISpot reader. A positive response is typically defined as a spot count significantly higher (e.g., >3 standard deviations) than the mean of the negative control wells.
-
2. MHC Class I Tetramer Staining of Murine Splenocytes
-
Objective: To identify and quantify IGRP(206-214)-specific CD8+ T cells.
-
Methodology:
-
Prepare a single-cell suspension of splenocytes from NOD mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Incubate 1-2x106 cells with an H-2Kd/IGRP(206-214) tetramer conjugated to a fluorochrome (e.g., PE or APC) for 30-60 minutes at room temperature in the dark. Use a control tetramer with an irrelevant peptide.
-
Add fluorescently labeled antibodies against CD8 (e.g., anti-CD8a-FITC) and a viability dye.
-
Incubate for an additional 20-30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Gate on live, single CD8+ lymphocytes and determine the percentage of tetramer-positive cells.
-
3. MHC-I Stabilization Assay (e.g., using RMA-S cells)
-
Objective: To assess the binding affinity of IGRP(206-214) to a specific MHC class I molecule.
-
Methodology:
-
Culture RMA-S/H-2Kd cells (a cell line that expresses empty, unstable MHC-I molecules at the surface when cultured at a reduced temperature) overnight at 28°C.
-
Wash the cells and resuspend them in serum-free medium.
-
Aliquot the cells into a 96-well plate and add serial dilutions of the IGRP(206-214) peptide and control peptides.
-
Incubate for 1-4 hours at 28°C to allow for peptide binding and stabilization of the MHC-I molecules.
-
Transfer the plate to 37°C for 2-3 hours. Unstable MHC-I molecules will denature, while peptide-bound MHC-I will remain on the cell surface.
-
Stain the cells with a fluorescently labeled antibody specific for the folded H-2Kd molecule.
-
Analyze the cells by flow cytometry. The Mean Fluorescence Intensity (MFI) is directly proportional to the amount of stabilized MHC-I on the cell surface, and thus to the binding affinity of the peptide.
-
Conclusion
The validation of IGRP(206-214) as an autoantigen provides a compelling case study in T1D research. In the NOD mouse, it stands out as a dominant pathogenic epitope, making it an invaluable tool for studying disease mechanisms and testing immunotherapies. In humans, the role of IGRP is also significant, though the autoimmune response appears to be more heterogeneous, targeting multiple IGRP epitopes. This highlights the importance of considering a broader range of IGRP peptides in human T1D studies. For drug development professionals, targeting the IGRP-specific T-cell response remains a promising avenue, though the complexities of the human immune response suggest that personalized approaches or therapies targeting multiple autoantigenic specificities may be required for optimal efficacy. Further research is needed to fully elucidate the hierarchy and dynamics of IGRP epitope recognition in human T1D and to leverage this knowledge for the development of effective antigen-specific therapies.
References
- 1. Identification of Novel IGRP Epitopes Targeted in Type 1 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Functional cytotoxic T lymphocytes against IGRP206-214 predict diabetes in the non-obese diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoreactive CD8 T cells in NOD mice exhibit phenotypic heterogeneity but restricted TCR gene usage | Life Science Alliance [life-science-alliance.org]
- 9. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
A Comparative Analysis of MHC Binding Affinity: IGRP(206-214) Versus Other Key Autoantigens in Type 1 Diabetes
For researchers, scientists, and drug development professionals, understanding the binding affinity of autoantigenic peptides to Major Histocompatibility Complex (MHC) molecules is crucial for deciphering the immunopathogenesis of autoimmune diseases like Type 1 Diabetes (T1D) and for the rational design of immunotherapies. This guide provides a comparative analysis of the MHC binding affinity of the prominent T1D autoantigen, Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP(206-214)), with other significant autoantigens implicated in the disease.
The interaction between a peptide and an MHC molecule is a critical determinant of T-cell activation. The stability of the resulting peptide-MHC (pMHC) complex on the surface of antigen-presenting cells (APCs) dictates the magnitude and nature of the T-cell response. In T1D, autoreactive T cells recognize and destroy insulin-producing beta cells in the pancreas, leading to hyperglycemia. The affinity of autoantigen-derived peptides for specific MHC alleles is a key factor in the breakdown of self-tolerance.
This comparison focuses on autoantigens relevant to the Non-Obese Diabetic (NOD) mouse model, a widely used animal model for T1D, as well as human autoantigens.
Quantitative Comparison of MHC Binding Affinities
The following table summarizes the MHC binding affinities of IGRP(206-214) and other T1D-associated autoantigens. Binding affinity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the binding of a reference peptide by 50%. A lower IC50 value indicates a higher binding affinity.
| Autoantigen Peptide | Sequence | MHC Allele | Binding Affinity (IC50) | Binding Strength |
| IGRP(206-214) | VYLKTNVFL | H-2Kd | Not explicitly quantified in searches, but described as "good" and "strong"[1][2] | Strong |
| Insulin B(15-23) | LYLVCGERG | H-2Kd | Described as "very poor" and "barely detectable"[1][2] | Very Weak |
| Proinsulin-1 C-peptide(47-64) | EALELLQGSLQPLALEGSLQ | I-Ag7 | 98.9 µM | Weak |
| Proinsulin-2 C-peptide(49-66) | EAELELLQGSLQALALEGPPQ | I-Ag7 | 135.9 µM | Very Weak |
| GAD65(206-220) | VVINLSYDRLSTKVS | I-Ag7 | 0.6 - 5.0 µM (for various naturally processed peptides) | Moderate to Strong |
| Chromogranin A (ChgA) peptide | VLEVISDSL | H-2Kd | Not explicitly quantified | - |
Experimental Protocols
The determination of MHC binding affinity relies on various in vitro and cell-based assays. Below are detailed methodologies for two key experimental approaches.
Competitive MHC Binding Assay (with Radiolabeled Peptide)
This assay directly measures the ability of a test peptide to compete with a high-affinity, radiolabeled probe peptide for binding to purified MHC molecules.
Materials:
-
Purified MHC molecules (e.g., H-2Kd or I-Ag7)
-
High-affinity radiolabeled probe peptide (e.g., iodinated)
-
Unlabeled competitor peptides (including test peptides and a negative control)
-
Protease inhibitor cocktail
-
Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent)
-
G-50 Sephadex columns or similar size-exclusion chromatography system
-
Gamma counter
Procedure:
-
Preparation of MHC-peptide mixtures: A constant amount of purified MHC molecules and radiolabeled probe peptide are incubated with serial dilutions of the unlabeled competitor peptides.
-
Incubation: The mixtures are incubated for a sufficient time to reach equilibrium (typically 48 hours at room temperature or 37°C).
-
Separation of bound and free peptide: The pMHC complexes are separated from the free radiolabeled peptide using size-exclusion chromatography.
-
Quantification: The radioactivity in the fractions corresponding to the pMHC complexes and the free peptide is measured using a gamma counter.
-
Data Analysis: The percentage of inhibition of probe peptide binding is calculated for each concentration of the competitor peptide. The IC50 value is determined by plotting the percent inhibition against the competitor peptide concentration.
MHC Stabilization Assay (using RMA-S or T2 cells)
This cell-based assay utilizes cell lines that are deficient in the Transporter associated with Antigen Processing (TAP), such as the murine RMA-S or human T2 cell lines. These cells have a low surface expression of MHC class I molecules because of the lack of endogenous peptide transport into the endoplasmic reticulum. The binding of exogenous peptides can stabilize the MHC molecules and increase their surface expression, which can be quantified by flow cytometry.
Materials:
-
TAP-deficient cell line (e.g., RMA-S for H-2Kd or T2 for HLA-A2)
-
Test peptides and control peptides (positive and negative)
-
Cell culture medium
-
Fluorescently labeled monoclonal antibody specific for the MHC molecule of interest (e.g., anti-H-2Kd-FITC)
-
Flow cytometer
Procedure:
-
Cell Culture: RMA-S or T2 cells are cultured to an appropriate density.
-
Peptide Incubation: The cells are incubated with various concentrations of the test peptides and control peptides overnight at 26°C to promote the accumulation of empty MHC class I molecules on the cell surface.
-
MHC Stabilization: The cells are then shifted to 37°C for a few hours. Peptides with binding affinity will stabilize the MHC molecules on the cell surface.
-
Staining: The cells are washed and stained with a fluorescently labeled antibody specific for the MHC molecule.
-
Flow Cytometry Analysis: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to the negative control indicates peptide binding and stabilization of the MHC molecule.
-
Data Analysis: The MFI is plotted against the peptide concentration to determine the concentration required for half-maximal stabilization.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the comparative logic, the following diagrams are provided.
References
Reproducibility of IGRP(206-214)-Induced Autoimmune Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and methodologies from key studies on Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) peptide (206-214)-induced autoimmune responses. The primary focus of this research is its role in the pathogenesis of Type 1 Diabetes (T1D), with the Non-Obese Diabetic (NOD) mouse model serving as the principal experimental system. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a comprehensive resource for ensuring experimental reproducibility and advancing therapeutic development.
Data Summary: Frequency and Function of IGRP(206-214)-Specific CD8+ T Cells
The autoimmune response to IGRP(206-214) is predominantly mediated by cytotoxic CD8+ T lymphocytes. The frequency and function of these cells are critical parameters in assessing disease progression and the efficacy of potential therapies. The following tables summarize key quantitative findings from various studies, providing a baseline for comparison.
Table 1: Frequency of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice
| Tissue | Condition | Frequency (% of CD8+ T cells) | Citation |
| Peripheral Blood | Pre-diabetic | Up to 1% | [1][2] |
| Pancreatic Islets | Pre-diabetic / Diabetic | Up to 30% | [1][2] |
| Spleen | Immunized with IGRP(206-214) in CFA | Variable, can be significantly increased | [2] |
| Pancreatic Lymph Nodes | Pre-diabetic | Enriched compared to peripheral blood | [3] |
| Spleen | CD226 Wild-Type vs. Knockout | Similar percentages of IGRP-tetramer+ cells | [4] |
Table 2: Functional Characteristics of IGRP(206-214)-Specific CD8+ T Cells
| Assay | Condition | Observation | Citation |
| Cytotoxicity (51Cr release assay) | Primed with IGRP(206-214) peptide | Potent cytotoxic activity | [2] |
| IFN-γ Secretion | Stimulation with IGRP(206-214) peptide | Increased IFN-γ production | [5][6] |
| Granzyme B Expression | Stimulation with IGRP(206-214) peptide | Increased Granzyme B expression | [6][7] |
| Proliferation | Stimulation with IGRP(206-214) peptide | Proliferation of CD8+ T cells | [5][6][7] |
| Diabetes Induction | Adoptive transfer of IGRP(206-214)-specific T cell clones (e.g., NY8.3) | Accelerated diabetes development | [3][8] |
Key Experimental Protocols
Reproducibility is contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Identification of IGRP(206-214)-Specific CD8+ T Cells by Tetramer Staining
This protocol is essential for quantifying the population of antigen-specific T cells.
Objective: To enumerate IGRP(206-214)-specific CD8+ T cells in various tissues of NOD mice.
Materials:
-
Single-cell suspensions from spleen, pancreatic lymph nodes, or pancreatic islets.
-
Phycoerythrin (PE)-conjugated H-2Kd/IGRP(206-214) tetramer.
-
Fluorochrome-conjugated antibodies against CD8, and other cell surface markers (e.g., CD44, CD62L).
-
FACS buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Prepare single-cell suspensions from the desired tissues. For pancreatic islets, enzymatic digestion (e.g., with collagenase) is required, followed by purification of islets and subsequent dissociation into single cells.
-
Wash cells with FACS buffer and resuspend at a concentration of 1x107 cells/mL.
-
Incubate cells with the PE-conjugated H-2Kd/IGRP(206-214) tetramer for 30-60 minutes at 4°C or room temperature, protected from light. The optimal temperature and time should be determined empirically.[4]
-
Wash the cells to remove unbound tetramer.
-
Stain with fluorochrome-conjugated antibodies against CD8 and other surface markers for 20-30 minutes at 4°C.
-
Wash the cells again and resuspend in FACS buffer.
-
Acquire data on a flow cytometer. Gate on the CD8+ lymphocyte population to determine the percentage of tetramer-positive cells.
In Vivo Priming and In Vitro Restimulation of IGRP(206-214)-Specific T Cells
This protocol is used to induce and assess the functional capacity of IGRP(206-214)-specific T cells.
Objective: To generate and measure the recall response of IGRP(206-214)-specific T cells.
Materials:
-
IGRP(206-214) peptide (VYLKTNVFL).
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).
-
NOD mice.
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics).
-
51Cr for cytotoxicity assays or ELISA/ELISpot kits for cytokine measurement.
Procedure: In Vivo Priming:
-
Emulsify the IGRP(206-214) peptide in CFA. A common concentration is 1 mg/mL.
-
Immunize NOD mice subcutaneously at the base of the tail or in the footpad with 50-100 µL of the peptide/CFA emulsion.[2][9]
In Vitro Restimulation and Functional Assays:
-
After 7-10 days, harvest spleens or draining lymph nodes from immunized mice and prepare single-cell suspensions.
-
Culture the cells in the presence of the IGRP(206-214) peptide (e.g., at 10 µM) for several days.[10]
-
For Cytotoxicity Assay (51Cr Release):
-
Prepare target cells (e.g., RMA-S cells) pulsed with the IGRP(206-214) peptide and labeled with 51Cr.
-
Co-culture the restimulated effector T cells with the labeled target cells at various effector-to-target ratios for 4 hours.
-
Measure the amount of 51Cr released into the supernatant as an indicator of cell lysis.[2]
-
-
For Cytokine Secretion Assay (ELISA/ELISpot):
-
Culture the restimulated cells in plates coated with capture antibodies for IFN-γ or other cytokines.
-
After a defined incubation period, detect the secreted cytokines using detection antibodies and a suitable substrate.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding and reproducing research findings.
T-Cell Receptor Signaling in IGRP(206-214) Recognition
The activation of IGRP(206-214)-specific CD8+ T cells is initiated by the interaction of the T-cell receptor (TCR) with the IGRP(206-214) peptide presented by the MHC class I molecule H-2Kd on an antigen-presenting cell (APC) or a pancreatic β-cell. This interaction triggers a cascade of intracellular signaling events leading to T-cell activation, proliferation, and effector function.
Caption: TCR signaling cascade upon IGRP(206-214) recognition by a CD8+ T cell.
Experimental Workflow for Comparing Autoimmune Responses
A standardized workflow is critical for comparing the effects of different genetic backgrounds or therapeutic interventions on the IGRP(206-214)-induced autoimmune response.
Caption: A standardized workflow for comparative studies of IGRP(206-214) autoimmunity.
This guide serves as a foundational resource for researchers investigating IGRP(206-214)-mediated autoimmunity. By providing standardized data summaries, detailed protocols, and clear visualizations, it aims to enhance the reproducibility and comparability of studies in this critical area of autoimmune disease research.
References
- 1. JCI - Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP [jci.org]
- 2. Responses against islet antigens in NOD mice are prevented by tolerance to proinsulin but not IGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]
- 4. Frontiers | CD226 Deletion Reduces Type 1 Diabetes in the NOD Mouse by Impairing Thymocyte Development and Peripheral T Cell Activation [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Microbial antigen mimics activate diabetogenic CD8 T cells in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. pnas.org [pnas.org]
- 9. Combination of an Antigen-Specific Therapy and an Immunomodulatory Treatment to Simultaneous Block Recurrent Autoimmunity and Alloreactivity in Non-Obese Diabetic Mice | PLOS One [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
Confirming the Beta-Cell Destructive Capacity of IGRP(206-214) Specific T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental evidence confirming the beta-cell destructive capacity of T cells specific for the Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) epitope 206-214. We present supporting experimental data, detailed methodologies for key assays, and a comparative analysis of relevant animal models.
Executive Summary
Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has been identified as a crucial autoantigen in the pathogenesis of Type 1 Diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model.[1][2] CD8+ T cells recognizing the IGRP(206-214) peptide epitope have been shown to be highly prevalent in the pancreatic islets of NOD mice and are directly implicated in the destruction of insulin-producing beta cells.[2][3][4] This guide synthesizes the key findings that underscore the pathogenic role of these T cells and compares the methodologies used to elucidate their destructive function.
Data Presentation: Quantitative Analysis of IGRP(206-214) Specific T Cell Responses
The following tables summarize quantitative data from various studies, highlighting the frequency and cytotoxic potential of IGRP(206-214) specific T cells.
Table 1: Frequency of IGRP(206-214) Specific CD8+ T Cells in NOD Mice
| Tissue | Age of NOD Mice | Percentage of IGRP(206-214) Tetramer+ Cells within CD8+ Population | Reference |
| Islets | 9 weeks | Sizable proportion | [5] |
| Islets | 20 weeks | Up to 40% | [6] |
| Peripheral Blood | 9 weeks | Measurable population | [5] |
| Peripheral Blood | 20 weeks | Clearly measurable population | [5] |
| Peripheral Lymphoid Organs | 16-18 weeks | Detectable, enriched for analysis | [7] |
Table 2: In Vivo Cytotoxicity of IGRP(206-214) Specific T Cells
| Mouse Model | Age | Cytotoxicity Measurement | Key Finding | Reference |
| NOD Mice | >12 weeks | In vivo CTL assay | Significant increase in IGRP(206-214)-specific CTLs after 12 weeks of age. | [8] |
| NOD Mice | 3-15 weeks (pre-diabetic) | In vivo CTL assay | CTL frequency correlates with future diabetes onset. | [8] |
| Female NOD Mice | 3-15 weeks (pre-diabetic) | In vivo CTL assay | In vivo cytotoxicity is significantly higher in female NOD mice compared to males. | [8] |
Table 3: MHC-I Presentation of IGRP(206-214) on Beta Cells
| Cell Line | Treatment | Copies of IGRP(206-214)/Kd per cell | Reference |
| NIT-1 (murine beta-cell line) | Untreated | ~1 | [9] |
| NIT-1 (murine beta-cell line) | IFN-γ (72h) | <25 | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
51Cr (Chromium) Release Assay for Cytotoxicity
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.
-
Target Cell Labeling:
-
Harvest target cells (e.g., pancreatic beta-cell line or primary islets).
-
Resuspend 1 x 10^6 target cells in 1 ml of culture medium.
-
Add 100 µCi of Na2(51)CrO4 and incubate for 1-2 hours at 37°C, with occasional mixing.[10]
-
Wash the labeled target cells three times with culture medium to remove excess 51Cr.[10]
-
Resuspend the cells to a final concentration of 1 x 10^5 cells/ml.
-
-
Co-culture and Lysis:
-
Plate 1 x 10^4 labeled target cells per well in a 96-well round-bottom plate.
-
Add effector IGRP(206-214) specific T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[11]
-
For spontaneous release control, add medium instead of effector cells.
-
For maximum release control, add a detergent (e.g., 1% Triton X-100) to lyse all target cells.[11][12]
-
Incubate the plate for 4-6 hours at 37°C.[10]
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer the supernatant to a new plate or tubes.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[12]
-
Tetramer Staining for T Cell Frequency
This flow cytometry-based method is used to identify and quantify antigen-specific T cells.
-
Cell Preparation:
-
Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph nodes, or islets).
-
Count the cells and adjust the concentration to 1-2 x 10^7 cells/ml.
-
-
Staining Procedure:
-
To 100 µl of cell suspension, add the fluorescently labeled IGRP(206-214)/MHC class I tetramer at a predetermined optimal concentration.
-
Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[13]
-
Add fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44) to identify the T cell population of interest.
-
Incubate for 20-30 minutes on ice.
-
Wash the cells twice with FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Gate on the CD8+ T cell population.
-
Within the CD8+ gate, identify the percentage of cells that are positive for the IGRP(206-214) tetramer.
-
ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon stimulation.
-
Plate Coating:
-
Pre-wet a 96-well PVDF-bottomed plate with 35% ethanol (B145695) for 1 minute, then wash with sterile PBS.[14]
-
Coat the wells with an anti-IFN-γ capture antibody overnight at 4°C.[14]
-
-
Cell Plating and Stimulation:
-
Wash the plate to remove unbound capture antibody and block with cell culture medium for at least 2 hours at 37°C.[14][15]
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Add 2-5 x 10^5 cells per well.
-
Stimulate the cells with the IGRP(206-214) peptide (typically 1-10 µg/ml).
-
Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubate for 18-48 hours at 37°C in a CO2 incubator.[14]
-
-
Detection and Development:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 1.5-2 hours at room temperature.[15][16]
-
Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase conjugate. Incubate for 45-60 minutes.[14][16]
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT or AEC).
-
Stop the reaction when distinct spots emerge.
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Mandatory Visualization
Caption: TCR signaling cascade leading to beta-cell apoptosis.
Caption: Workflow for the 51Cr Release Cytotoxicity Assay.
Comparison with Alternative Models
The NOD mouse is the most widely used spontaneous model for T1D and for studying IGRP(206-214) specific T cells. However, other models exist, each with its own advantages and limitations.
Table 4: Comparison of Animal Models for Studying T Cell-Mediated Beta-Cell Destruction
| Model Type | Specific Model Example(s) | Mechanism of Beta-Cell Destruction | Advantages | Limitations |
| Spontaneous Autoimmune | NOD (Non-Obese Diabetic) Mouse | Spontaneous T cell-mediated autoimmune attack targeting multiple beta-cell antigens, including IGRP.[17] | Polygenic model closely mimicking human T1D genetics and immunology; allows for studying the natural history of the disease.[17] | Gender bias (higher incidence in females); development of diabetes is not fully penetrant and can be variable.[1] |
| LEW.1AR1-iddm Rat | Spontaneous T cell-mediated autoimmune destruction of beta cells. | High incidence of diabetes in both sexes. | Different genetic background from humans and NOD mice. | |
| Chemically-Induced | Streptozotocin (STZ) or Alloxan-induced diabetes in mice/rats | Direct toxic effect on beta cells, leading to necrosis. A low-dose STZ model can induce insulitis.[2] | Rapid and highly reproducible induction of hyperglycemia; allows for studying the consequences of beta-cell loss. | Does not fully recapitulate the autoimmune process of T1D; the initial beta-cell damage is not T cell-mediated.[17] |
| Viral-Induced | Coxsackie B4 virus infection in susceptible mouse strains | Direct viral cytolysis of beta cells and/or triggering of an autoimmune response.[2] | Allows for studying the role of viral infections as potential triggers of T1D. | The relevance to human T1D is still under investigation; the immune response may differ from spontaneous autoimmunity. |
| TCR Transgenic | NOD8.3 (IGRP(206-214) specific TCR) | A high frequency of monoclonal T cells specific for a single beta-cell antigen rapidly induces diabetes. | Provides a large number of antigen-specific T cells for mechanistic studies; accelerated and synchronized disease onset. | Monoclonal T cell population does not reflect the polyclonal nature of the autoimmune response in spontaneous T1D. |
| BDC2.5 (unknown specificity) | CD4+ T cell-mediated beta-cell destruction. | Useful for studying the role of CD4+ T cells in initiating and perpetuating the autoimmune response. | The target antigen is not definitively known. |
Conclusion
The collective evidence strongly supports the beta-cell destructive capacity of IGRP(206-214) specific T cells, positioning them as a key player in the pathogenesis of autoimmune diabetes. The experimental models and assays detailed in this guide provide a robust framework for further investigation into the mechanisms of T cell-mediated beta-cell destruction and for the preclinical evaluation of novel therapeutic strategies aimed at preventing or reversing Type 1 Diabetes. The NOD mouse, in conjunction with TCR transgenic models like the NOD8.3 mouse, remains a cornerstone for this research, offering complementary insights into both the natural progression of the disease and the specific roles of defined autoreactive T cell populations.
References
- 1. Frontiers | T Cell-Mediated Beta Cell Destruction: Autoimmunity and Alloimmunity in the Context of Type 1 Diabetes [frontiersin.org]
- 2. office.sjas-journal.org [office.sjas-journal.org]
- 3. Studies on autoimmunity for T-cell-mediated beta-cell destruction. Distinct difference in beta-cell destruction between CD4+ and CD8+ T-cell clones derived from lymphocytes infiltrating the islets of NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Identification of the β cell antigen targeted by a prevalent population of pathogenic CD8+ T cells in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Functional cytotoxic T lymphocytes against IGRP206-214 predict diabetes in the non-obese diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Determining Optimal Cytotoxic Activity of Human Her2neu Specific CD8 T cells by Comparing the Cr51 Release Assay to the xCELLigence System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Avidity vs. Low-Avidity IGRP(206-214) T Cell Responses in Autoimmune Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of high-avidity and low-avidity T cell responses targeting the islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) peptide 206-214. This autoantigen is a key target for CD8+ T cells in the pathogenesis of type 1 diabetes. Understanding the functional differences between high- and low-avidity T cell responses is crucial for developing effective immunotherapies.
Executive Summary
In the context of autoimmune diabetes, the avidity of the T cell receptor (TCR) for the IGRP(206-214) peptide presented by MHC class I molecules is a critical determinant of pathogenicity. High-avidity T cells are potent drivers of beta cell destruction, while low-avidity T cells exhibit a more complex and sometimes even regulatory role. A process of "avidity maturation" is observed during disease progression, where an initial population of low-avidity T cells is gradually replaced by high-avidity, more diabetogenic clonotypes.[1] This guide will delve into the quantitative differences, experimental methodologies, and underlying signaling pathways that distinguish these two types of T cell responses.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between high-avidity and low-avidity IGRP(206-214) T cell responses based on experimental data from non-obese diabetic (NOD) mouse models.
| Parameter | High-Avidity T Cells | Low-Avidity T Cells | Reference |
| TCR-pMHC Binding Affinity (Kd) | ~5.9 ± 0.5 nM | >14.9 ± 2.0 nM (intermediate avidity) | [2] |
| Antigen Sensitivity (EC50) | Lower peptide concentrations required for activation | Higher peptide concentrations required for activation | [3][4] |
| Cytokine Production (IFN-γ) | Robust secretion at low antigen concentrations | Significantly lower secretion, especially at low antigen concentrations | [3] |
| Cytolytic Activity | High cytolytic potential against target cells | Lower cytolytic potential | [5][6] |
| In Vivo Diabetogenic Potential | Highly diabetogenic, accelerate disease onset | Poorly or non-diabetogenic, may have a protective role | [1][3][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Tetramer Dissociation Assay (for TCR Avidity Measurement)
This assay measures the off-rate of peptide-MHC (pMHC) tetramers from the T cell surface, which is inversely correlated with TCR avidity.
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from NOD mice.
-
Tetramer Staining: Incubate cells with a fluorescently labeled IGRP(206-214)-MHC class I tetramer at 4°C to allow binding to specific T cells.
-
Washing: Wash the cells to remove unbound tetramers.
-
Dissociation: Resuspend the cells in the presence of a competing unlabeled anti-MHC antibody.
-
Time-Course Analysis: At various time points, take aliquots of the cell suspension and analyze by flow cytometry to measure the mean fluorescence intensity (MFI) of the tetramer staining.
-
Data Analysis: Plot the MFI over time to determine the dissociation rate. A slower decay in MFI indicates a higher avidity interaction.
Chromium-51 (⁵¹Cr) Release Assay (for Cytotoxicity Measurement)
This classic assay quantifies the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.
-
Target Cell Labeling: Label target cells (e.g., peptide-pulsed RMA-S cells) with ⁵¹Cr.
-
Co-culture: Co-culture the ⁵¹Cr-labeled target cells with effector T cells (high- or low-avidity IGRP(206-214)-specific T cells) at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the co-culture for 4-6 hours to allow for cell lysis.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant, which contains the released ⁵¹Cr from lysed cells.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
IFN-γ ELISpot Assay (for Cytokine Secretion Measurement)
The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at a single-cell level.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight.
-
Blocking: Wash the plate and block with a protein solution (e.g., BSA) to prevent non-specific binding.
-
Cell Plating: Add isolated T cells and antigen-presenting cells (APCs) pulsed with varying concentrations of the IGRP(206-214) peptide to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine secretion.
-
Detection: Wash the cells and add a biotinylated anti-IFN-γ detection antibody.
-
Enzyme Conjugation: Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase).
-
Spot Development: Add a substrate that precipitates upon enzymatic cleavage, forming colored spots at the sites of cytokine secretion.
-
Analysis: Count the number of spots, where each spot represents a single IFN-γ-secreting cell.
Mandatory Visualizations
Signaling Pathways
The avidity of the TCR-pMHC interaction dictates the quality and quantity of downstream signaling events. High-avidity interactions lead to more robust and sustained signaling, resulting in a stronger effector response.
Caption: Differential signaling in high- vs. low-avidity T cells.
Experimental Workflow: Comparative Analysis
The following workflow illustrates the process of comparing high- and low-avidity T cell responses.
Caption: Workflow for comparing high- and low-avidity T cells.
Logical Relationship: Avidity Maturation in Autoimmune Diabetes
This diagram illustrates the progression from a predominantly low-avidity T cell response to a high-avidity response, leading to overt disease.
Caption: Avidity maturation and the progression of autoimmune diabetes.
Conclusion
The avidity of IGRP(206-214)-specific T cells is a critical factor in the pathogenesis of autoimmune diabetes. High-avidity T cells are clearly associated with a more aggressive and destructive autoimmune response. In contrast, low-avidity T cells are less pathogenic and may even play a role in regulating the immune response.[7] These findings have significant implications for the development of immunotherapies. Strategies aimed at selectively targeting or tolerizing high-avidity T cells, while potentially preserving or promoting the function of low-avidity T cells, may offer a more nuanced and effective approach to treating and preventing type 1 diabetes. The experimental protocols and comparative data presented in this guide provide a framework for further research in this important area.
References
- 1. The Quest for the Best: How TCR Affinity, Avidity, and Functional Avidity Affect TCR-Engineered T-Cell Antitumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymic selection of the T cell receptor repertoire is biased toward autoimmunity in females [elifesciences.org]
- 3. Frontiers | Harnessing the immunomodulatory properties of HLA-G for advanced immunotherapies [frontiersin.org]
- 4. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]
- 5. Frontiers | Identifying Individual T Cell Receptors of Optimal Avidity for Tumor Antigens [frontiersin.org]
- 6. Autoimmune Responses in T1DM: Quantitative Methods to Understand Onset, Progression and Prevention of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
IGRP(206-214): A Comparative Guide to its Validation as a Biomarker for Diabetes Progression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) peptide (206-214) as a biomarker for the progression of Type 1 Diabetes (T1D), primarily focusing on preclinical data from the non-obese diabetic (NOD) mouse model, a key model for human T1D. We will delve into its performance against other potential biomarkers, supported by experimental data, and provide detailed methodologies for the key assays cited.
Executive Summary
IGRP(206-214) has emerged as a significant autoantigen in the pathogenesis of T1D. The immune response to this peptide, particularly the activation of IGRP(206-214)-specific CD8+ cytotoxic T lymphocytes (CTLs), is strongly correlated with the progression to overt diabetes in NOD mice.[1][2] This makes the quantification of these specific T cells a promising biomarker for predicting disease onset and monitoring immunotherapeutic interventions. This guide will compare the utility of IGRP(206-214)-reactive T cells as a biomarker relative to other established and emerging T1D-associated autoantigens.
Comparative Performance of IGRP(206-214) as a Biomarker
The validation of a biomarker hinges on its sensitivity, specificity, and correlation with disease progression. In the context of T1D in NOD mice, IGRP(206-214) has been benchmarked against other key autoantigens, primarily insulin (B600854) and Chromogranin A (ChgA).
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on IGRP(206-214) and other T1D biomarkers in NOD mice.
Table 1: Frequency of Antigen-Specific CD8+ T Cells in Pancreatic Islets and Peripheral Blood of NOD Mice
| Antigen Epitope | T-Cell Specificity | Age of NOD Mice | Location | Frequency (% of CD8+ T cells) | Reference |
| IGRP(206-214) | CD8+ | 9 weeks | Islets | ~1.5% | [3] |
| IGRP(206-214) | CD8+ | 20 weeks | Islets | ~4.0% | [3] |
| IGRP(206-214) | CD8+ | 9 weeks | Peripheral Blood | ~0.5% | [3] |
| IGRP(206-214) | CD8+ | 20 weeks | Peripheral Blood | ~1.0% | [3] |
| Insulin B(15-23) | CD8+ | 12 weeks | Islets | Detected, but prevalence decreases with age | [4] |
| ChgA(36-44) | CD8+ | Diabetic | Pancreatic Lymph Nodes | 1.44 ± 0.3% | [5] |
Table 2: In Vivo Cytotoxicity of IGRP(206-214)-Specific CTLs in NOD Mice
| Age of NOD Mice | Sex | In Vivo Cytotoxicity (%) | Correlation with Diabetes Onset | Reference |
| >12 weeks | Female | Significantly higher than males | Significant positive correlation | [1] |
| <12 weeks | Female | Lower | Weaker correlation | [1] |
Table 3: Human Studies on IGRP Reactivity in T1D Patients
| Patient Cohort | Assay | Positive Reactivity | Control Group Reactivity | Reference |
| Recent-onset pediatric T1D patients | IFN-γ ELISPOT for four IGRP peptides | 65% positive for at least one peptide | 0% | [6] |
Signaling and Detection Pathways
The role of IGRP(206-214) as a biomarker is intrinsically linked to the autoimmune pathway driving T1D. Below are diagrams illustrating the key signaling cascade and a typical experimental workflow for detecting IGRP(206-214)-specific T cells.
Caption: T-cell activation pathway initiated by IGRP(206-214).
Caption: Workflow for tetramer-based detection of IGRP-specific T cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are protocols for key experiments used to assess IGRP(206-214)-specific immune responses.
In Vivo Cytotoxicity Assay
This assay measures the ability of CTLs to kill target cells in a living animal and is a functional measure of the pathogenic potential of IGRP(206-214)-specific T cells.[1]
-
Target Cell Preparation:
-
Isolate splenocytes from a healthy, syngeneic donor mouse.
-
Divide the splenocytes into two populations.
-
Label one population with a high concentration of a fluorescent dye (e.g., CFSEhigh). These will be the peptide-pulsed targets.
-
Label the second population with a low concentration of the same dye (e.g., CFSElow). These will be the unpulsed control targets.
-
Pulse the CFSEhigh population with the IGRP(206-214) peptide (typically 1-10 µM) for 1 hour at 37°C.
-
Wash both cell populations to remove excess dye and peptide.
-
-
Adoptive Transfer:
-
Mix the two labeled populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into recipient NOD mice.
-
-
Analysis:
-
After a defined period (e.g., 18-24 hours), harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to distinguish the CFSEhigh and CFSElow populations.
-
Calculate the percentage of specific killing using the formula: [1 - (ratio of pulsed/unpulsed in experimental mice) / (ratio of pulsed/unpulsed in control mice)] x 100.
-
IFN-γ ELISPOT Assay
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells, in this case, IGRP(206-214)-reactive T cells producing IFN-γ.[6][7]
-
Plate Coating:
-
Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate and block with a suitable blocking buffer.
-
Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Add the cells to the wells at a known density.
-
Stimulate the cells with the IGRP(206-214) peptide (10 µM). Include positive (e.g., anti-CD3 antibody) and negative (no peptide) controls.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Incubate, then wash, and add streptavidin-alkaline phosphatase.
-
Add a substrate solution that forms a colored precipitate (spot) at the site of cytokine secretion.
-
-
Analysis:
-
Count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-producing cell.
-
MHC Class I Tetramer Staining
This technique allows for the direct visualization and quantification of antigen-specific T cells using fluorescently labeled MHC-peptide complexes.[3][8]
-
Cell Preparation:
-
Obtain a single-cell suspension from peripheral blood, spleen, or pancreatic lymph nodes.
-
-
Staining:
-
Incubate the cells with the IGRP(206-214)/H-2Kd tetramer (labeled with a fluorochrome like PE or APC) for 1 hour at 37°C.
-
Add fluorescently labeled antibodies against cell surface markers, such as CD8, to identify the T-cell population of interest.
-
-
Flow Cytometry:
-
Wash the cells to remove unbound tetramers and antibodies.
-
Acquire the data on a flow cytometer.
-
-
Analysis:
-
Gate on the CD8+ lymphocyte population and quantify the percentage of cells that are positive for the tetramer.
-
Conclusion
The available evidence strongly supports the validation of IGRP(206-214)-specific CD8+ T cells as a potent biomarker for T1D progression in the NOD mouse model. The frequency and cytotoxic function of these cells correlate with disease onset, and established protocols exist for their reliable detection.[1] While IGRP is a dominant autoantigen in this preclinical model, further validation in human T1D cohorts is necessary to fully establish its clinical utility.[2][6] The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate the monitoring of IGRP(206-214)-specific immunity into their T1D research and therapeutic development programs.
References
- 1. Functional cytotoxic T lymphocytes against IGRP206-214 predict diabetes in the non-obese diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. T Cells Recognizing a Peptide Contaminant Undetectable by Mass Spectrometry | PLOS One [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of Novel IGRP Epitopes Targeted in Type 1 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Identification of the β cell antigen targeted by a prevalent population of pathogenic CD8+ T cells in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for IGRP(206-214)
Essential Safety and Logistical Information for Researchers
IGRP(206-214) is an autoantigenic peptide fragment of Islet-specific glucose-6-phosphatase catalytic subunit-related protein.[1] As a synthetic peptide utilized in laboratory research, particularly in studies related to autoimmune diseases like type 1 diabetes, it requires careful handling and disposal to ensure personnel safety and environmental protection.[2][3][4][5][6] While a specific Safety Data Sheet (SDS) for IGRP(206-214) may be requested from the supplier, general best practices for the disposal of research-grade peptides should be strictly followed.[1][7][8]
Immediate Safety and Handling Precautions
Before disposal, it is crucial to adhere to safe handling procedures to minimize exposure and contamination risks.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling IGRP(206-214).
-
Designated Work Area: All handling of the peptide should be confined to a designated and clean laboratory bench or area to prevent cross-contamination.[7]
-
Storage: When not in use, IGRP(206-214) should be stored in lyophilized form at -20°C or colder in a tightly sealed container.[9][10]
Step-by-Step Disposal Protocol
The proper disposal of IGRP(206-214) and associated materials involves segregation and decontamination. Never dispose of peptides in the regular trash or pour solutions down the drain.[7][9]
-
Segregation of Waste: All materials that have come into contact with IGRP(206-214) must be treated as laboratory chemical waste.[7][9] This includes:
-
Unused or expired IGRP(206-214) powder or solutions.
-
Contaminated vials, pipette tips, and other disposable labware.
-
Contaminated PPE such as gloves and wipes.
-
-
Containerization:
-
Solid Waste: Collect all solid waste, including contaminated vials, gloves, and wipes, in a designated, properly labeled hazardous waste container.[7] This container should be a rigid, puncture-resistant container, especially for sharps like needles or broken glass.[11]
-
Liquid Waste: Unused solutions of IGRP(206-214) should be collected in a designated chemical waste container.[9] Do not pour liquid peptide waste down the sanitary sewer.[9][12]
-
-
Decontamination:
-
Biological Decontamination: If the peptide has been used in experiments with infectious or biohazardous materials, the waste must be decontaminated.[12] Autoclaving is a common and effective method for sterilizing biohazardous waste.[11][13] Chemical disinfection with an appropriate agent (e.g., a 10% bleach solution) can also be used for liquid waste.[14]
-
Non-Biohazardous Waste: If the peptide waste is not considered biohazardous, it can be disposed of as chemical waste without prior decontamination, following institutional guidelines.[14]
-
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with their contents. If the waste is biohazardous, use a biohazard symbol.[12] For non-hazardous waste, label it as "NONHAZARDOUS LABORATORY WASTE".[14]
-
Store waste containers in a secure area away from general traffic until they are collected for disposal.[12]
-
-
Final Disposal:
Quantitative Data Summary
| Waste Type | Recommended Container | Disposal Procedure |
| Solid Waste (Non-Sharps) | Labeled, leak-proof plastic bag or container. | Collect in a designated hazardous waste container for institutional pickup. |
| Sharps Waste | Rigid, puncture-resistant sharps container. | Place in a designated sharps container for institutional pickup. |
| Liquid Waste | Labeled, leak-proof chemical waste container. | Collect in a designated chemical waste container for institutional pickup. |
| Contaminated PPE | Labeled hazardous waste container. | Collect with other solid waste for institutional pickup. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of IGRP(206-214).
Caption: Workflow for the safe disposal of IGRP(206-214).
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IGRP Catalytic Subunit-related Protein (206-214) - 1 mg [eurogentec.com]
- 5. Functional cytotoxic T lymphocytes against IGRP206-214 predict diabetes in the non-obese diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. peptide24.store [peptide24.store]
- 8. biosynth.com [biosynth.com]
- 9. puretidestherapy.com [puretidestherapy.com]
- 10. IGRP(206–214) peptide [novoprolabs.com]
- 11. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 13. flinnsci.com [flinnsci.com]
- 14. tamiu.edu [tamiu.edu]
Personal protective equipment for handling IGRP(206-214)
For researchers, scientists, and drug development professionals, the safe and compliant handling of bioactive peptides like IGRP(206-214) is fundamental to both personal safety and research integrity. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of IGRP(206-214), a peptide corresponding to residues 206-214 of the murine islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP), which is utilized in immunological research, particularly in studies of type 1 diabetes.[1][2][3][4][5]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. While research-grade peptides are not always classified as hazardous, standard laboratory safety precautions are mandatory.[6] The following table summarizes the required PPE for handling IGRP(206-214).[7][8]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against accidental splashes of reconstituted peptide solutions.[7][8] |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are essential to prevent skin contact and to protect the peptide from contamination.[7] Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, clean lab coat must be worn to protect skin and clothing.[7][9] |
| Closed-toe Shoes | Required in all laboratory environments to protect against spills and falling objects.[7] | |
| Respiratory Protection | Fume Hood / Respirator | Work in a well-ventilated area or a fume hood when handling the lyophilized powder to avoid inhalation.[9] A respirator may be necessary for bulk quantities. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling ensures the stability and integrity of the peptide while safeguarding the researcher.[7][10] Peptides are sensitive to environmental factors such as moisture and temperature.[7][11]
Receiving and Storage:
-
Inspection: Upon receipt, inspect the packaging for any damage.
-
Storage of Lyophilized Peptide: Store the lyophilized IGRP(206-214) in a tightly sealed container at -20°C or below for long-term stability.[2][10][11][12] Keep the container in a desiccator to prevent moisture absorption.[11]
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.[9][11]
Reconstitution:
-
Designated Area: Conduct all peptide handling in a designated clean area, such as a laminar flow hood or a dedicated lab bench, to minimize contamination.[13]
-
Solvent Selection: Refer to the manufacturer's data sheet for the recommended solvent. If not specified, use sterile, distilled water or an appropriate buffer. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed first, followed by dilution with an aqueous buffer.[9]
-
Procedure: Use sterile pipettes and vials.[13] Gently add the solvent to the lyophilized peptide and swirl or vortex gently to dissolve. Avoid vigorous shaking.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.[9][10][13]
Storage of Reconstituted Peptide:
-
Short-term: For short-term storage, keep the reconstituted peptide solution at 2-8°C.
-
Long-term: For long-term storage, store the aliquots at -20°C or -80°C.[9][11][13]
Disposal Plan
Proper disposal of peptide waste is crucial to prevent environmental contamination and adhere to institutional and regulatory standards.[10][13] All materials that have come into contact with IGRP(206-214) should be treated as chemical waste.[10]
Liquid Waste Disposal:
-
Collection: Collect all unused peptide solutions, experimental waste, and the initial rinses of labware into a designated, clearly labeled hazardous waste container.[13][14]
-
Inactivation (Recommended): The biological activity of the peptide can be neutralized before disposal. This can often be achieved by adding a 10% bleach solution or 1 M NaOH to the liquid waste and allowing it to sit for at least 30-60 minutes.[6][14] Neutralize the pH if necessary before collection.
-
Disposal: The sealed hazardous waste container should be collected by your institution's Environmental Health and Safety (EHS) department.[13] Do not pour peptide solutions down the drain.[6][10]
Solid Waste Disposal:
-
Collection: All solid waste, including used vials, pipette tips, gloves, and other contaminated disposable labware, must be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.[13][14]
-
Labeling: Clearly label the container as "Hazardous Chemical Waste" and specify the contents (e.g., "Waste contaminated with IGRP(206-214) peptide").[14]
-
Disposal: Store the sealed solid waste container in a designated accumulation area for pickup by EHS.
The following diagram illustrates the workflow for safely handling and disposing of IGRP(206-214).
Caption: Workflow for the safe handling and disposal of IGRP(206-214).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IGRP Catalytic Subunit (206-214) - Echelon Biosciences [echelon-inc.com]
- 3. biocat.com [biocat.com]
- 4. IGRP(206–214) peptide [novoprolabs.com]
- 5. IGRP Catalytic Subunit-related Protein (206-214) - 1 mg [anaspec.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. puretidestherapy.com [puretidestherapy.com]
- 11. jpt.com [jpt.com]
- 12. IGRP Catalytic Subunit-related Protein (206-214) | CRB1000447 [biosynth.com]
- 13. peptide24.store [peptide24.store]
- 14. benchchem.com [benchchem.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
